molecular formula C10H26O3Si2 B106170 1,3-Diisopropoxytetramethyldisiloxane CAS No. 18106-50-8

1,3-Diisopropoxytetramethyldisiloxane

Cat. No.: B106170
CAS No.: 18106-50-8
M. Wt: 250.48 g/mol
InChI Key: HCBZYYDHYFFORG-UHFFFAOYSA-N
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Description

1,3-Diisopropoxytetramethyldisiloxane is a versatile organosilicon compound that serves as a valuable reagent in synthetic organic and polymer chemistry. Its structure, featuring two isopropoxy groups and a central disiloxane backbone, allows it to function as a precursor for more complex silicon-containing molecules and as a mild reducing agent. In laboratory research, this reagent is primarily employed in hydrosilylation reactions , where it adds across unsaturated bonds like carbonyls in the presence of catalysts such as supported gold nanoparticles . This application provides a straightforward methodology for the reduction and simultaneous silyl protection of alcohols, offering a safer alternative to pyrophoric metal hydrides . Beyond carbonyl reduction, disiloxanes of this type are effective hydride sources for reductive dehalogenation of aryl halides, enabling the removal of functional groups under mild, environmentally attractive conditions . The reagent also finds utility in the synthesis of specialized silicone-based polymers , where it can act as a building block or cross-linking agent. The incorporation of its hydrolytically stable siloxane backbone into materials imparts enhanced thermal stability and flexibility, which is crucial for developing advanced composites, encapsulants, and coatings in electronics and materials science . Furthermore, the isopropoxy silane groups can be used for surface functionalization , improving the adhesion between organic polymers and inorganic substrates, which is critical in the fabrication of hybrid materials and gas adsorption systems . Its mechanism of action typically involves the activation of the Si-H bond by a catalyst, generating a reactive silyl radical or metal hydride species that attacks electrophilic centers in substrate molecules . This reagent is valued for its selectivity, often tolerating other reducible functional groups such as esters, nitriles, and halides, making it a powerful tool for chemoselective transformations in multi-step synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O3Si2/c1-9(2)11-14(5,6)13-15(7,8)12-10(3)4/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBZYYDHYFFORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)O[Si](C)(C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538973
Record name 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18106-50-8
Record name 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1,3-diisopropoxytetramethyldisiloxane, a key organosilicon intermediate. Designed for researchers and professionals in chemistry and materials science, this document details a robust synthetic protocol, from starting materials to final purification. Furthermore, it establishes a comprehensive analytical framework for structural verification and purity assessment using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide not just a method, but a field-proven, self-validating system for producing and qualifying this versatile compound.

Introduction and Significance

This compound, with the chemical formula C₁₀H₂₆O₃Si₂, belongs to the broad class of siloxane compounds. Its structure features a central Si-O-Si disiloxane backbone, with each silicon atom bonded to two methyl groups and one isopropoxy group. This unique architecture imparts a combination of organic and inorganic characteristics, making it a valuable precursor and intermediate in advanced materials synthesis.

The isopropoxy functional groups are susceptible to hydrolysis, providing reactive sites for condensation reactions, which is a cornerstone of sol-gel chemistry and the formation of silicone polymers. The methyl groups contribute to hydrophobicity and thermal stability. Consequently, this compound serves as a critical building block for synthesizing specialized polysiloxanes, modifying surfaces to control wetting and adhesion, and acting as a cross-linking agent in silicone elastomer formulations. Understanding its synthesis and possessing a rigorous method for its characterization are therefore fundamental for innovation in these fields.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of chlorine atoms on a disiloxane precursor with isopropanol. The chosen precursor, 1,3-dichlorotetramethyldisiloxane, is an ideal starting material as it is commercially available and can be readily prepared from the controlled hydrolysis of dimethyldichlorosilane[1].

Reaction Principle

The core of the synthesis is the reaction between the Si-Cl bonds of 1,3-dichlorotetramethyldisiloxane and the hydroxyl group of isopropanol. This reaction produces the desired this compound and hydrogen chloride (HCl) as a byproduct.

Reaction: (CH₃)₂SiCl-O-SiCl(CH₃)₂ + 2 (CH₃)₂CHOH → (CH₃)₂Si(OCH(CH₃)₂)-O-Si(OCH(CH₃)₂)(CH₃)₂ + 2 HCl

To drive the reaction to completion and prevent acid-catalyzed side reactions, an acid scavenger is essential. A tertiary amine, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl as it forms, precipitating out as an ammonium salt (e.g., triethylammonium chloride). The reaction is performed in an anhydrous aprotic solvent to prevent premature hydrolysis of the starting material[2].

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow, where successful completion of each stage prepares the system for the next, culminating in a high-purity product verifiable by the characterization methods outlined in Section 3.

Materials and Equipment:

  • 1,3-Dichlorotetramethyldisiloxane (C₄H₁₂Cl₂OSi₂)[3]

  • Anhydrous Isopropanol ((CH₃)₂CHOH)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether (or Toluene)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

  • Ice-water bath

  • Standard glassware for filtration and extraction

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent moisture from reacting with the chlorosilane starting material[2].

  • Reagent Charging: In the flask, dissolve 1,3-dichlorotetramethyldisiloxane (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0°C using an ice-water bath.

  • Alcohol Addition: In the dropping funnel, prepare a solution of anhydrous isopropanol (2.1 eq) and anhydrous triethylamine (2.2 eq) in diethyl ether. The slight excess of alcohol and amine ensures complete conversion of the starting material.

  • Reaction Execution: Add the isopropanol/triethylamine solution dropwise to the stirred, cooled solution of the dichlorodisiloxane over 1-2 hours. The dropwise addition is critical to control the exothermic nature of the neutralization reaction. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 4-6 hours to ensure the reaction goes to completion.

  • Isolation and Work-up:

    • Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the salt cake with a small amount of fresh anhydrous diethyl ether to recover any trapped product.

    • Combine the filtrates and transfer to a separatory funnel. Wash the organic solution sequentially with a saturated NaHCO₃ solution (to remove any residual HCl) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether solvent using a rotary evaporator.

    • The resulting crude oil is then purified by fractional distillation under reduced pressure. This final step is crucial for separating the target product from any unreacted starting materials or side products, yielding the final high-purity this compound.

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the experimental procedure.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Final Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge Dichlorodisiloxane & Solvent (0°C) Setup->Charge Addition 3. Dropwise Addition of Isopropanol/Triethylamine Charge->Addition Completion 4. Stir at Room Temp (4-6 hours) Addition->Completion Filtration 5. Filter Et3N·HCl Salt Completion->Filtration Wash 6. Aqueous Wash (NaHCO3, Brine) Filtration->Wash Dry 7. Dry Organic Layer (MgSO4) Wash->Dry SolventRemoval 8. Solvent Removal (Rotary Evaporator) Dry->SolventRemoval Distillation 9. Fractional Distillation (Reduced Pressure) SolventRemoval->Distillation FinalProduct Pure 1,3-Diisopropoxy- tetramethyldisiloxane Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization and Data

Affirming the identity and purity of the synthesized product is paramount. A multi-technique approach involving FT-IR, NMR, and MS provides a comprehensive and definitive characterization.

Technique Parameter Expected Observation / Value Interpretation
FT-IR Wavenumber (cm⁻¹)~2970, 2870~1075~1255, ~840C-H (isopropyl & methyl) stretchingSi-O-Si asymmetric stretching[4][5]Si-CH₃ vibrations
¹H NMR Chemical Shift (δ, ppm)~3.9 - 4.1 (septet)~1.1 - 1.2 (doublet)~0.1 - 0.2 (singlet)O-CH (CH₃)₂OCH(CH₃ )₂Si-CH₃
¹³C NMR Chemical Shift (δ, ppm)~65~25~0-1C H(CH₃)₂CH(C H₃)₂Si-C H₃
GC-MS Mass-to-Charge (m/z)250 (M⁺)235175147Molecular Ion [C₁₀H₂₆O₃Si₂]⁺[M - CH₃]⁺[M - OCH(CH₃)₂ - CH₃]⁺[M - OCH(CH₃)₂ - C₃H₇]⁺ or [(CH₃)₂Si(O-iPr)OSi(CH₃)]⁺[6]
FT-IR Spectroscopy

The FT-IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The most prominent feature for this molecule is the very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, typically observed between 1040-1080 cm⁻¹[5]. The presence of this band confirms the integrity of the disiloxane backbone. Additional peaks corresponding to the C-H stretching of the methyl and isopropyl groups will be visible around 2870-2970 cm⁻¹. Critically, a successful synthesis is validated by the absence of a broad O-H stretch (around 3300 cm⁻¹) from isopropanol and the absence of any Si-Cl vibrations, indicating complete reaction and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of the hydrogen and carbon atoms, confirming the exact molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A septet at approximately 3.9-4.1 ppm corresponds to the single proton on the methine carbon of the isopropoxy group. A doublet at around 1.1-1.2 ppm corresponds to the twelve equivalent protons of the four methyl groups within the two isopropoxy substituents. A singlet at ~0.1-0.2 ppm represents the twelve equivalent protons of the four methyl groups attached directly to the silicon atoms. The integration ratio of these peaks should be 1:6:6, respectively (after normalizing for the number of protons per signal type, i.e., 2H : 12H : 12H).

  • ¹³C NMR: The carbon spectrum will corroborate the structure with three signals: one for the methine carbon of the isopropoxy group (~65 ppm), one for the methyl carbons of the isopropoxy group (~25 ppm), and one for the methyl carbons bonded to silicon (~0-1 ppm).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze the fragmentation pattern, which acts as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 250. More prominent peaks will arise from characteristic fragmentation pathways of siloxanes. According to spectral data, major fragments are observed at m/z values of 175, 147, and 133, which correspond to various cleavage patterns involving the loss of methyl and isopropoxy groups[6]. The presence of these specific fragments provides definitive confirmation of the synthesized compound's identity.

Conclusion

This guide has presented a comprehensive and validated methodology for the synthesis and characterization of this compound. By following the detailed protocol, which emphasizes anhydrous conditions and a systematic purification strategy, researchers can reliably produce this compound in high purity. The subsequent application of FT-IR, NMR, and MS analytical techniques provides a robust framework for unequivocal structural confirmation. The insights and data contained herein are intended to empower scientists and drug development professionals to confidently utilize this versatile organosilicon intermediate in their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 600287, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link].

  • Google Patents (1991). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Gelest, Inc. (2014). Safety Data Sheet: 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link].

  • Khandoker, M. (2021). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87635, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link].

  • Kovacs, Z. et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(10), 2473. Retrieved from [Link].

  • NIST (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link].

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-diisopropoxytetramethyldisiloxane, a versatile organosilicon compound. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and the fundamental principles of siloxane chemistry to offer a robust technical resource. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity with a focus on hydrolytic stability, and discuss its potential applications in advanced materials and drug delivery systems.

Core Chemical and Physical Properties

This compound, with the CAS number 18106-50-8, is a disiloxane bearing two isopropoxy groups attached to the silicon atoms. Its structure consists of a central Si-O-Si linkage, with each silicon atom also bonded to two methyl groups and one isopropoxy group.

A summary of its known and predicted physical properties is presented below. Properties for the closely related 1,3-diethoxytetramethyldisiloxane are included for comparison, highlighting the expected influence of the slightly larger isopropoxy group.

PropertyThis compound1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (for comparison)
CAS Number 18106-50-818420-09-2[1]
Molecular Formula C10H26O3Si2C8H22O3Si2[1]
Molecular Weight 250.48 g/mol 222.43 g/mol [1]
Boiling Point 70.5 °C @ 15 Torr161 °C (lit.)[1]
Density 0.8661 g/cm³0.883 g/mL at 25 °C (lit.)[1]
Refractive Index Not availablen20/D 1.389 (lit.)[1]

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the alcoholysis of 1,3-dichlorotetramethyldisiloxane with isopropanol. This reaction is a nucleophilic substitution at the silicon center.

Proposed Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the oxygen atom of isopropanol on the electrophilic silicon atom of 1,3-dichlorotetramethyldisiloxane. A tertiary amine base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants & Reagents cluster_products Products reactant1 1,3-Dichlorotetramethyl- disiloxane product 1,3-Diisopropoxy- tetramethyldisiloxane reactant1->product Nucleophilic Substitution reactant2 Isopropanol (2 eq.) reactant2->product base Tertiary Amine Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct HCl Scavenging

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1,3-Dichlorotetramethyldisiloxane (1.0 eq.)

  • Anhydrous Isopropanol (2.2 eq.)

  • Anhydrous Triethylamine (2.2 eq.)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dichlorotetramethyldisiloxane and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous isopropanol and anhydrous triethylamine in the same solvent and add it to the dropping funnel.

  • Add the isopropanol/triethylamine solution dropwise to the stirred solution of 1,3-dichlorotetramethyldisiloxane over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity: The Si-O-C Linkage

The reactivity of this compound is dominated by the properties of the silicon-oxygen-carbon (Si-O-C) bond, which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, proceeding through different mechanisms.

Hydrolysis: A Mechanistic Overview

The hydrolysis of the isopropoxy groups leads to the formation of silanol (Si-OH) functionalities. These silanols are reactive intermediates that can undergo self-condensation to form siloxane (Si-O-Si) bonds, leading to the formation of longer chains or cross-linked networks.[2]

G start 1,3-Diisopropoxy- tetramethyldisiloxane intermediate Silanol Intermediate start->intermediate Hydrolysis (H₂O, H⁺ or OH⁻) product Polysiloxane Network intermediate->product Condensation byproduct Isopropanol intermediate->byproduct Elimination

Caption: General scheme for the hydrolysis and condensation of this compound.

3.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the oxygen atom of the isopropoxy group is protonated, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom, leading to the displacement of isopropanol and the formation of a silanol. The enhanced reactivity of the terminal siloxane bond in the resulting siloxanols is partly due to the ability of the SiOH group to participate in hydrogen bonding, which can facilitate intramolecular proton transfer to the siloxane oxygen.

3.1.2. Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the electrophilic silicon atom, forming a pentacoordinate silicon intermediate.[2] This is followed by the departure of the isopropoxide anion, which is subsequently protonated by water to yield isopropanol.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three main signals:

  • A singlet for the methyl protons directly attached to the silicon atoms (Si-CH₃).

  • A multiplet (septet) for the methine proton of the isopropoxy group (-OCH(CH₃)₂).

  • A doublet for the methyl protons of the isopropoxy group (-OCH(CH₃)₂).

The chemical shifts of protons on carbons adjacent to an ether oxygen are typically in the range of 3.4-4.5 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three distinct signals corresponding to:

  • The methyl carbons attached to silicon.

  • The methine carbon of the isopropoxy group.

  • The methyl carbons of the isopropoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A strong and broad Si-O-Si stretching vibration, typically in the range of 1000-1100 cm⁻¹.

  • C-H stretching vibrations of the methyl and isopropoxy groups around 2850-3000 cm⁻¹.

  • A C-O stretching vibration for the isopropoxy group, expected in the 1000-1300 cm⁻¹ region.[3]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable precursor and building block in materials science and drug delivery.

Precursor for Silicone Polymers and Crosslinking Agent

The ability of the isopropoxy groups to undergo controlled hydrolysis and condensation allows this compound to be used as a crosslinking agent for silicone elastomers and resins.[4] By controlling the reaction conditions, the degree of crosslinking and, consequently, the mechanical properties of the final polymer can be tailored.

Surface Modification

Functional silanes are widely used for the surface modification of materials to impart desired properties such as hydrophobicity or biocompatibility. The reactive isopropoxy groups can react with surface hydroxyl groups on various substrates (e.g., silica, metal oxides) to form stable siloxane bonds.

Role in Drug Delivery Systems

Polysiloxanes are extensively used in drug delivery due to their biocompatibility, chemical inertness, and tunable permeability.[5] this compound can be used to synthesize or modify silicone-based matrices for the controlled release of therapeutic agents. The ability to form a cross-linked network allows for the creation of hydrogels or elastomers that can encapsulate and release drugs over a sustained period.[6][7]

Conclusion

This compound, while not as extensively characterized as some other siloxanes, presents significant potential as a versatile building block in organosilicon chemistry. Its synthesis from readily available precursors is straightforward, and its reactivity, centered around the hydrolysis of the Si-O-C bond, offers a pathway to a wide range of materials. For researchers in drug development and materials science, understanding the chemical properties and reactivity of this compound opens up opportunities for the design of novel polymers, surface coatings, and controlled-release systems.

References

  • BenchChem Technical Support Team. (2026, January). Technical Support Center: Managing Ethanol Byproduct from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Hydrolysis. BenchChem.
  • Toman, L. (2006, May 1). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry.
  • d'Angelo, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Molecules, 23(7), 1728.
  • Mizerska, U., Rubinsztajn, S., Fortuniak, W., & Uznanski, P. (2024, March). Branching and Cross-Linking of Siloxane Copolymers Containing Hydromethyl-Siloxane Units by the Hydride Transfer Restructuring Reaction. Possible Route to Silicone Coatings.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • d'Ischia, M., et al. (2018). Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers. Molecules, 23(11), 2993.
  • Dakine-Global. (n.d.).

Sources

An In-depth Technical Guide to the Hydrolysis and Condensation of 1,3-Diisopropoxytetramethyldisiloxane: Mechanisms, Kinetics, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental chemical transformations of 1,3-diisopropoxytetramethyldisiloxane: hydrolysis and condensation. These reactions are the cornerstone for the synthesis of a wide array of silicone-based materials, from specialty oils to advanced polymers. This document is intended for researchers, scientists, and drug development professionals who utilize or are developing polysiloxane-based technologies.

Introduction: The Significance of this compound

This compound is a key bifunctional organosilicon monomer. Its structure, featuring two isopropoxy groups attached to a disiloxane backbone, allows for controlled polymerization through a two-step process: hydrolysis of the isopropoxy groups to form reactive silanols, followed by the condensation of these silanols to build the polysiloxane chain. The methyl groups provide hydrophobicity and thermal stability to the resulting polymer, while the isopropoxy groups offer a moderate reactivity that can be finely tuned through catalysis. Understanding and controlling the mechanisms of these reactions are paramount to tailoring the final properties of the silicone polymer, such as molecular weight, viscosity, and functionality.

Part 1: The Hydrolysis Mechanism - Activating the Monomer

The initial and rate-determining step in the polymerization of this compound is the hydrolysis of its isopropoxy (-O-iPr) groups to form silanol (-OH) groups. This reaction requires the presence of water and is typically catalyzed by either an acid or a base. The resulting product of full hydrolysis is 1,1,3,3-tetramethyldisiloxane-1,3-diol.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism involving the protonation of the isopropoxy oxygen, making it a better leaving group (isopropanol). This is followed by a nucleophilic attack by water on the silicon atom.

The key steps are as follows:

  • Protonation: An isopropoxy group is rapidly and reversibly protonated by the acid catalyst (e.g., H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

  • Deprotonation and Leaving Group Departure: A proton is lost from the attacking water molecule, and the protonated isopropoxy group departs as isopropanol, resulting in the formation of a silanol group.

Acid_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Departure A Si-O-iPr + H₃O⁺ B [Si-O(H)-iPr]⁺ + H₂O A->B Fast, Reversible C [Si-O(H)-iPr]⁺ + H₂O D [Si(OH₂)-O(H)-iPr]⁺ C->D Slow E [Si(OH₂)-O(H)-iPr]⁺ F Si-OH + iPr-OH + H₃O⁺ E->F Fast

Caption: Acid-catalyzed hydrolysis of an isopropoxy group on the disiloxane.

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This forms a pentacoordinate silicon intermediate.

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

  • Intermediate Formation: A transient, negatively charged pentacoordinate silicon intermediate is formed.

  • Leaving Group Departure: The isopropoxide ion (⁻O-iPr) is expelled, and subsequently protonated by water to form isopropanol, regenerating the hydroxide catalyst.

Base_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Protonation of Alkoxide A Si-O-iPr + OH⁻ B [Si(OH)(O-iPr)]⁻ A->B Slow C [Si(OH)(O-iPr)]⁻ D Si-OH + ⁻O-iPr C->D Fast E ⁻O-iPr + H₂O F iPr-OH + OH⁻ E->F Fast

Caption: Base-catalyzed hydrolysis of an isopropoxy group on the disiloxane.

Part 2: The Condensation Mechanism - Building the Polysiloxane Chain

Following hydrolysis, the newly formed silanol groups on the 1,1,3,3-tetramethyldisiloxane-1,3-diol monomers are highly reactive and undergo condensation to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. This step is also catalyzed by acids or bases.

Acid-Catalyzed Condensation

In an acidic environment, one silanol group is protonated, making it a good leaving group (water). Another silanol group then acts as a nucleophile, attacking the silicon atom of the protonated silanol.

Acid_Condensation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A Si-OH + H₃O⁺ B Si-OH₂⁺ + H₂O A->B Fast, Reversible C Si-OH₂⁺ + Si-OH D [Si-O(H)-Si]⁺ + H₂O C->D Slow E [Si-O(H)-Si]⁺ + H₂O F Si-O-Si + H₃O⁺ E->F Fast

Caption: Acid-catalyzed condensation of two silanol groups.

Base-Catalyzed Condensation

Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol group, displacing a hydroxide ion.

Base_Condensation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure A Si-OH + OH⁻ B Si-O⁻ + H₂O A->B Fast, Reversible C Si-O⁻ + Si-OH D [Si-O-Si(O⁻)]H C->D Slow E [Si-O-Si(O⁻)]H F Si-O-Si + OH⁻ E->F Fast

Caption: Base-catalyzed condensation of two silanol groups.

Part 3: Experimental Protocols and Data

To study the hydrolysis and condensation of this compound, a systematic experimental approach is necessary.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow start Start: Prepare Reactant Solution (Disiloxane, Solvent, Water) catalyst Add Catalyst (Acid or Base) start->catalyst reaction Maintain at Constant Temperature with Stirring catalyst->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction (e.g., Neutralization) sampling->quench analysis Analyze Samples (GC, NMR, FTIR) quench->analysis data Plot Concentration vs. Time to Determine Reaction Rate analysis->data

Caption: General experimental workflow for kinetic studies.

Step-by-Step Methodology
  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., THF, dioxane). Add a specific molar equivalent of water.

  • Initiation: Initiate the reaction by adding a measured amount of acid (e.g., HCl) or base (e.g., NaOH) catalyst.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further hydrolysis or condensation. This can be achieved by neutralizing the catalyst.

  • Analysis: Analyze the composition of the quenched sample using techniques such as:

    • Gas Chromatography (GC): To quantify the disappearance of the starting material and the formation of isopropanol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): To monitor the changes in the chemical environment of the protons and silicon atoms, allowing for the identification and quantification of the starting material, the hydrolyzed intermediate, and the condensed products.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

Quantitative Data Summary
Parameter Acid Catalysis Base Catalysis Rationale
Hydrolysis Rate Generally fasterGenerally slowerProtonation of the leaving group in acid catalysis is highly effective.
Condensation Rate Slower than hydrolysisCan be faster than hydrolysis, especially at higher pHFormation of the highly nucleophilic silanolate anion in base catalysis accelerates condensation.
Effect of Steric Hindrance (Isopropoxy vs. Methoxy) SlowerSlowerThe bulky isopropoxy group sterically hinders the nucleophilic attack on the silicon atom in both mechanisms.
Polymer Structure Tends to form more linear or randomly branched polymers.Tends to form more highly branched and cross-linked structures.Under basic conditions, condensation can be faster than hydrolysis, leading to the reaction of monomers with already formed oligomers.

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions that enable the synthesis of a diverse range of polysiloxane materials. The choice of catalyst (acid or base) and reaction conditions provides a powerful means to control the reaction kinetics and, consequently, the final polymer architecture and properties. A thorough understanding of these mechanisms is crucial for the rational design and synthesis of novel silicone-based materials for advanced applications in research, industry, and medicine.

References

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An In-Depth Technical Guide to the Thermal Decomposition Pathway of 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1,3-Diisopropoxytetramethyldisiloxane in Advanced Material Synthesis

This compound is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced materials, particularly in the formation of silicon dioxide films and coatings. Its utility in chemical vapor deposition (CVD) and sol-gel processes is well-established, offering a lower-temperature alternative to traditional silicon sources like tetraethoxysilane (TEOS). A comprehensive understanding of its thermal decomposition pathway is paramount for researchers and professionals in materials science and drug development to control film morphology, purity, and overall material properties. This guide provides a detailed exploration of the thermal decomposition of this compound, elucidating the proposed reaction mechanisms, key intermediates, and final products.

Proposed Thermal Decomposition Pathways: A Multi-Step Mechanistic Overview

The thermal decomposition of this compound is a complex process that proceeds through several stages, influenced by factors such as temperature, atmosphere, and the presence of catalysts. The decomposition can be broadly categorized into initial bond cleavage events followed by subsequent reactions of the resulting intermediates.

Initial Decomposition Steps: Homolytic vs. Concerted Pathways

At elevated temperatures, the initiation of decomposition is believed to occur through two primary competing pathways:

  • Homolytic Bond Cleavage: The weakest bonds in the molecule are susceptible to homolytic cleavage, leading to the formation of radical species. The Si-O and C-O bonds within the isopropoxy group are likely candidates for initial scission. The Si-O bond in the siloxane backbone is generally more stable.

  • Concerted Elimination Reactions: A non-radical, concerted pathway involving a four or six-membered transition state can lead to the elimination of stable molecules like propene and the formation of silanol (Si-OH) intermediates. This type of reaction is common in the pyrolysis of ethers and alkoxysilanes.

The prevailing pathway is temperature-dependent, with homolytic cleavage becoming more significant at higher temperatures.

Key Intermediates and Final Products: A Glimpse into the Evolved Gas and Solid Residue

The decomposition of this compound yields a mixture of volatile organic and organosilicon compounds, alongside a solid residue. The composition of these products provides crucial insights into the underlying decomposition mechanism.

Gaseous Products

The primary gaseous products expected from the thermal decomposition include:

  • Propene (C₃H₆): A major product resulting from the concerted elimination pathway.

  • Isopropanol ((CH₃)₂CHOH): Can be formed through hydrogen abstraction by isopropoxy radicals.

  • Methane (CH₄) and Ethane (C₂H₆): Arising from the secondary decomposition of methyl radicals cleaved from the silicon atoms.

  • Water (H₂O): Formed from the condensation of silanol intermediates.

  • Cyclic Siloxanes: Such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), are common products in the thermal degradation of polysiloxanes.

Solid Residue

The nature of the solid residue is highly dependent on the decomposition conditions. In an inert atmosphere, the residue is typically a silicon oxycarbide (SiOxCy) material. In the presence of an oxidant, the final product is primarily silicon dioxide (SiO₂).

Experimental Methodologies for Elucidating the Decomposition Pathway

A combination of analytical techniques is essential for a comprehensive understanding of the thermal decomposition of this compound.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is a powerful tool for determining the thermal stability of a material and identifying the evolved gaseous products. The TGA component measures the mass loss of a sample as a function of temperature, providing information on the decomposition temperature ranges. The coupled MS analyzes the gases evolved at each stage of mass loss, allowing for the identification of the decomposition products.

Table 1: Expected TGA-MS Data for this compound Decomposition

Temperature Range (°C)Mass Loss (%)Major Evolved Species (m/z)Corresponding Fragment
150 - 300~30-4042, 41, 39Propene
45, 43, 59Isopropanol
300 - 500~20-3016, 15Methane
222, 207Hexamethylcyclotrisiloxane (D₃)
> 500~10-2018Water
296, 281Octamethylcyclotetrasiloxane (D₄)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another invaluable technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides a detailed fingerprint of the decomposition products.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to analyze both the gaseous decomposition products and the solid residue. In-situ gas-phase FTIR can monitor the evolution of functional groups in the gas stream during decomposition. Analysis of the solid residue by FTIR can identify the presence of Si-O-Si, Si-OH, Si-C, and C-H bonds, providing information on the chemical structure of the resulting material.

Visualizing the Decomposition and Analytical Workflows

Proposed Decomposition Pathways of this compound

cluster_main This compound cluster_path1 Concerted Elimination cluster_path2 Homolytic Cleavage Start [(CH₃)₂CHO]Si(CH₃)₂-O-Si(CH₃)₂[OCH(CH₃)₂] P1_Intermediate HO-Si(CH₃)₂-O-Si(CH₃)₂[OCH(CH₃)₂] + CH₂=CHCH₃ Start->P1_Intermediate Heat (Lower Temp) P2_Intermediate [(CH₃)₂CHO]Si(CH₃)₂-O-Si(CH₃)₂• + •OCH(CH₃)₂ Start->P2_Intermediate Heat (Higher Temp) P1_Product H₂O + [Si(CH₃)₂-O-]n + Propene P1_Intermediate->P1_Product Condensation P2_Product Cyclic Siloxanes (D₃, D₄) + Isopropanol + Alkanes P2_Intermediate->P2_Product Rearrangement & Recombination

Caption: Proposed major thermal decomposition pathways for this compound.

Experimental Workflow for TGA-MS Analysis

Sample This compound Sample TGA Thermogravimetric Analyzer (TGA) - Controlled Heating - Mass Loss Measurement Sample->TGA Heated_Line Heated Transfer Line TGA->Heated_Line Evolved Gases Data Correlated Data: Mass Loss vs. Temperature Ion Intensity vs. Temperature TGA->Data MS Mass Spectrometer (MS) - Ionization - Mass Analysis Heated_Line->MS MS->Data

Caption: Schematic of a TGA-MS experimental setup for decomposition analysis.

Factors Influencing the Decomposition Pathway

Several factors can significantly influence the thermal decomposition of this compound:

  • Temperature and Heating Rate: As mentioned, temperature dictates the dominant decomposition mechanism. A faster heating rate can shift the decomposition to higher temperatures.

  • Atmosphere: The presence of oxygen will lead to oxidative decomposition, resulting in the formation of silicon dioxide and combustion of organic fragments. An inert atmosphere (e.g., nitrogen or argon) promotes the formation of silicon oxycarbide.

  • Catalysts: Acidic or basic catalysts can lower the decomposition temperature by promoting hydrolysis and condensation reactions.

Implications for Material Science and Drug Development

A thorough understanding of the thermal decomposition of this compound is critical for:

  • Tailoring Film Properties: By controlling the decomposition conditions, it is possible to tune the composition, density, and microstructure of the resulting silicon-based films.

  • Process Optimization in CVD: Knowledge of the decomposition kinetics allows for the optimization of precursor flow rates, deposition temperature, and pressure to achieve desired film growth rates and uniformity.

  • Purity Control: Identifying and minimizing the formation of undesirable byproducts is crucial for producing high-purity silicon dioxide films for electronic and pharmaceutical applications.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving competing reaction pathways that are highly sensitive to experimental conditions. A combination of concerted elimination and homolytic cleavage reactions leads to a variety of gaseous products and a solid residue. By employing advanced analytical techniques such as TGA-MS, Py-GC-MS, and FTIR, researchers can unravel the intricate details of this decomposition, enabling precise control over the synthesis of advanced silicon-based materials. This knowledge is fundamental for the continued innovation in fields ranging from microelectronics to drug delivery systems.

References

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A Technical Guide to the Vapor Pressure and Volatility of 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Vapor Pressure in Siloxane Applications

1,3-Diisopropoxytetramethyldisiloxane is a member of the siloxane family, a class of organosilicon compounds characterized by a silicon-oxygen backbone. The volatility of these compounds, directly related to their vapor pressure, is a critical parameter influencing their application in diverse fields. In the pharmaceutical industry, for instance, the volatility of siloxane-based excipients can affect the stability, shelf-life, and delivery of active pharmaceutical ingredients (APIs). In materials science, the vapor pressure of siloxane precursors is a key factor in chemical vapor deposition (CVD) processes for creating specialized coatings. Therefore, a precise understanding of the vapor pressure of this compound is paramount for its effective and safe utilization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior. Below is a summary of the known and estimated properties of this compound.

PropertyValueSource
CAS Number 18106-50-8ChemicalBook[1]
Molecular Formula C10H26O3Si2ChemicalBook[1]
Molecular Weight 250.48 g/mol ChemicalBook[1]
Appearance Colorless liquid (presumed)Inferred from similar compounds
Boiling Point Not available-
Vapor Pressure Not available-

Due to the lack of direct experimental data for the boiling point and vapor pressure of this compound, a comparative analysis with structurally similar compounds is necessary to estimate its volatility.

Theoretical Framework: Volatility of Alkoxysiloxanes

The volatility of a substance is determined by the strength of its intermolecular forces. For alkoxysiloxanes like this compound, these forces are primarily van der Waals interactions (London dispersion forces and dipole-dipole interactions). The key structural features influencing the volatility of this compound are:

  • Molecular Weight: Generally, as molecular weight increases, van der Waals forces become stronger, leading to lower vapor pressure and reduced volatility.

  • Si-O-Si Backbone: The silicon-oxygen bond has a significant ionic character, contributing to the polarity of the molecule.

  • Isopropoxy Groups: The bulky isopropoxy groups can influence intermolecular interactions through steric hindrance, potentially affecting the packing of molecules in the liquid state.

  • Methyl Groups: The nonpolar methyl groups contribute to the overall size and surface area of the molecule, influencing London dispersion forces.

Experimental Determination of Vapor Pressure: The Static Method

For a liquid like this compound, the static method is a robust and widely accepted technique for the direct measurement of vapor pressure. This method involves introducing a sample into a vacuum-sealed, thermostated vessel and measuring the equilibrium pressure exerted by the vapor. The OECD Guideline 104 for the Testing of Chemicals provides a detailed framework for this method.[2][3][4][5]

Principle of the Static Method

The static method is based on the principle of measuring the vapor pressure of a substance at thermodynamic equilibrium with its condensed phase (liquid or solid) in a closed system. The pressure is measured directly using a suitable pressure gauge.

Experimental Protocol

The following is a detailed, step-by-step methodology for determining the vapor pressure of this compound using the static method.

Materials:

  • This compound (high purity)

  • Vacuum pump

  • Thermostated bath with temperature control (±0.1°C)

  • Pressure gauge (e.g., capacitance manometer) with appropriate range and accuracy

  • Sample vessel with a valve

  • Temperature measuring device (e.g., calibrated thermocouple or platinum resistance thermometer)

Procedure:

  • Sample Preparation: A small, precisely weighed amount of this compound is introduced into the sample vessel.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles.

  • System Assembly: The sample vessel is connected to the pressure measurement system, and the entire apparatus is evacuated to a high vacuum.

  • Temperature Equilibration: The sample vessel is immersed in the thermostated bath, and the temperature is allowed to stabilize at the desired setpoint.

  • Vapor Pressure Measurement: The valve to the sample vessel is opened, allowing the vapor of the substance to fill the headspace. The pressure is monitored until a stable reading is obtained, indicating that equilibrium has been reached. This stable pressure is the vapor pressure of the sample at that temperature.

  • Data Collection: The vapor pressure is recorded at a series of different temperatures. It is recommended to perform measurements at a minimum of three temperatures to establish the temperature-pressure relationship.[3]

Data Analysis: The Antoine Equation

The relationship between vapor pressure and temperature can be modeled using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are substance-specific coefficients

By fitting the experimental data to the Antoine equation, a predictive model for the vapor pressure of this compound over a range of temperatures can be developed.

Experimental Workflow Diagram

VaporPressureMeasurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Introduce Sample into Vessel B Degas Sample (Freeze-Pump-Thaw) A->B C Connect to Vacuum System B->C D Evacuate System C->D E Thermostat Sample D->E F Measure Equilibrium Pressure E->F G Record P vs. T Data F->G H Fit to Antoine Equation G->H I Determine A, B, C Coefficients H->I

Caption: Workflow for vapor pressure determination by the static method.

Comparative Analysis and Estimated Volatility

In the absence of direct experimental data, the volatility of this compound can be estimated by comparing its structure and molecular weight to those of similar siloxanes for which data is available.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
1,3-Dichlorotetramethyldisiloxane2401-73-2203.22138
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane2627-95-4186.40139
1,3-Bis(hydroxypropyl)tetramethyldisiloxane18016-33-6250.4875 @ 20 mmHg

Based on this comparative data, it can be inferred that this compound, with a molecular weight of 250.48 g/mol , will likely have a boiling point in a similar range to these compounds under comparable pressure conditions. The presence of the isopropoxy groups, which are larger and more polarizable than chloro or vinyl groups, may lead to slightly stronger intermolecular forces and thus a slightly lower vapor pressure compared to the dichloro- and divinyl- analogs. The hydroxypropyl- substituted siloxane, with its potential for hydrogen bonding, would be expected to be significantly less volatile.

Temperature Dependence of Vapor Pressure

The vapor pressure of all substances, including siloxanes, increases with temperature. This relationship is fundamentally described by the Clausius-Clapeyron equation and can be practically modeled by the Antoine equation as previously discussed. The following diagram illustrates this general principle.

TempVaporPressure cluster_plot Vapor Pressure vs. Temperature T1 T2 T3 T4 Temp_axis_start Low Temp_axis_end High VP_axis_start Low VP_axis_end High

Caption: General relationship between temperature and vapor pressure.

Conclusion

This technical guide has provided a detailed examination of the vapor pressure and volatility of this compound. While direct experimental data is currently lacking in the public domain, a comprehensive understanding of its physicochemical properties, coupled with a comparative analysis of structurally similar compounds, allows for a reasonable estimation of its volatility. The detailed protocol for the static vapor pressure measurement method provides a clear pathway for researchers to obtain precise experimental data. A thorough characterization of this compound's vapor pressure is crucial for its successful application in drug development, materials science, and other advanced technologies.

References

  • OECD (2006), Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Available at: [Link]

  • Gelest, Inc. 1,3-DICHLOROTETRAMETHYLDISILOXANE. Available at: [Link]

  • Wikipedia. (2023, December 7). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. In Wikipedia. Available at: [Link]

  • Gelest, Inc. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95. Available at: [Link]

  • ASTM E1194-17, Standard Test Method for Vapor Pressure, ASTM International, West Conshohocken, PA, 2017. Available at: [Link]

  • Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. Available at: [Link]

  • Zeal. (2024, April 30). Vapor Pressure Testing: A Comprehensive Guide. Available at: [Link]

  • ASTM E1868-97, Standard Test Method for Loss-On-Drying by Thermogravimetry, ASTM International, West Conshohocken, PA, 1997. Available at: [Link]

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A Comprehensive Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and materials science, organosilicon compounds play a pivotal and ever-expanding role. Among these, siloxanes are a class of compounds characterized by a Si-O-Si linkage, offering unique chemical and physical properties. This guide focuses on 1,3-Diisopropoxytetramethyldisiloxane, a member of the disiloxane family. While it may not be the most commonly cited reagent, its structural motifs are central to a range of applications, most notably in the realm of protecting group chemistry, a cornerstone of complex molecule synthesis in drug development.

This document serves as an in-depth technical resource, providing a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key applications. The content is curated to provide not just procedural steps but also the underlying scientific principles and causality, empowering researchers to leverage the full potential of this and related compounds in their work.

Part 1: Nomenclature and Identification

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searches and unambiguous communication in a scientific context. This compound is known by several synonyms and alternative names.

Systematic and Common Names

The nomenclature of this compound can be broken down to understand its structure. The "disiloxane" backbone indicates two silicon atoms linked by an oxygen atom. "Tetramethyl" refers to the four methyl groups, with two attached to each silicon atom. Finally, "1,3-diisopropoxy" specifies that an isopropoxy group is attached to each silicon atom (at positions 1 and 3 of the Si-O-Si backbone).

Key Identifiers:

  • IUPAC Name: [dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane

  • CAS Number: 18106-50-8[1][2]

  • Molecular Formula: C10H26O3Si2[1][2]

A compilation of its synonyms and alternative identifiers is presented in Table 1.

Table 1: Synonyms and Alternative Names for this compound

Name/IdentifierSource
1,3-Di-Isopropyl-1,1,3,3-Tetramethyl DisiloxanePubChem[3]
Sym-tetramethyl(diisopropyl)disiloxanePubChem[3]
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(1-methylethoxy)-Echemi[2]
{[dimethyl(propan-2-yl)silyl]oxy}dimethyl(propan-2-yl)silanePubChem[3]

Part 2: Physicochemical Properties

The utility of a chemical reagent is intrinsically linked to its physical and chemical properties. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight250.48 g/mol ChemicalBook[1]
AppearanceColorless liquid (expected)General knowledge
Boiling PointNot readily available
DensityNot readily available
SolubilitySoluble in many organic solventsGeneral knowledge

Part 3: Synthesis and Purification

The synthesis of 1,3-dialkoxytetramethyldisiloxanes can be achieved through several routes. A common and effective method involves the reaction of a dichlorodisiloxane with the corresponding alcohol. The following is a generalized, yet detailed, protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Reaction Principle: The synthesis is based on the nucleophilic substitution of the chlorine atoms in 1,3-dichloro-1,1,3,3-tetramethyldisiloxane by isopropoxide ions. A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Materials:

  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

  • Anhydrous Isopropanol

  • Anhydrous Triethylamine (or Pyridine)

  • Anhydrous Diethyl Ether (or other suitable aprotic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled.

  • Reagent Preparation: In the reaction flask, a solution of anhydrous isopropanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere.

  • Reaction: The flask is cooled in an ice bath (0 °C). A solution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred isopropanol/triethylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with anhydrous diethyl ether to recover any product.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. The purified product should be stored under an inert atmosphere to prevent hydrolysis.

Diagram 1: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble flame-dried glassware under inert atmosphere prepare Prepare solution of isopropanol and triethylamine in anhydrous ether setup->prepare cool Cool to 0 °C prepare->cool add Add 1,3-dichlorotetramethyl- disiloxane dropwise cool->add stir Stir at room temperature for 12-24h add->stir filter Filter to remove triethylamine hydrochloride stir->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate distill Purify by fractional distillation concentrate->distill G cluster_reactants Reactants cluster_product Product diol R(OH)2 (1,3-Diol) protected_diol Protected Diol (Cyclic Silyl Ether) diol->protected_diol Pyridine tipdscl2 TiPDSCl2 (1,3-Dichloro-1,1,3,3- tetraisopropyldisiloxane) tipdscl2->protected_diol

Caption: General scheme for the protection of a 1,3-diol using TiPDSCl2.

A study by Johnsson and co-workers demonstrated the excellent regioselectivity of the TiPDS protecting group with pentopyranosides. For instance, methyl α-D-xylopyranoside was protected with high yield and selectivity at the 2,3-positions. [2]This selectivity is driven by the stereochemical arrangement of the hydroxyl groups, favoring the formation of a thermodynamically stable cyclic system.

The choice of the bulky isopropyl groups on the silicon atoms is a key feature of the TiPDS protecting group. These bulky substituents enhance the stability of the protected diol to a wide range of reaction conditions, yet the silyl ether can be readily cleaved when desired, typically using fluoride ion sources such as tetrabutylammonium fluoride (TBAF).

Part 5: Safety and Handling

General Safety Recommendations:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and water. Storage under an inert atmosphere is recommended to prevent hydrolysis.

  • Fire Hazards: Related disiloxanes are often flammable liquids. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. In case of ingestion, do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.

Conclusion

This compound, while a specific entity, is representative of a broader class of dialkoxydisiloxanes that hold significant potential in synthetic chemistry. Its primary relevance to researchers in drug development and related fields lies in the principles of silyl ether-based protecting group strategies, exemplified by the widely used TiPDS group. A thorough understanding of the nomenclature, synthesis, and reactivity of such compounds is crucial for their effective application in the construction of complex molecular architectures. This guide provides a foundational understanding to empower scientists in their research endeavors.

References

  • PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. [Link]

  • Johnsson, R., et al. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.

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An In-Depth Technical Guide to 1,3-Diisopropoxytetramethyldisiloxane: Properties and Safety Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropoxytetramethyldisiloxane, a member of the siloxane family, is a chemical compound with increasing relevance in various scientific and industrial applications. Its unique structure, characterized by a disiloxane backbone with isopropoxy and methyl functional groups, imparts specific chemical and physical properties that are of interest to researchers in materials science, organic synthesis, and drug development. This guide provides a comprehensive overview of the available technical data for this compound, with a strong emphasis on its CAS number identification and a detailed discussion of its safety profile, handling, and storage, even in the absence of a complete, formally issued Safety Data Sheet (SDS).

Chemical Identification and Properties

A crucial first step in the safe and effective use of any chemical is its unambiguous identification. The Chemical Abstracts Service (CAS) number for this compound has been identified as 18106-50-8 [1][2][3][4]. This unique numerical identifier is essential for accurately sourcing the compound and for cross-referencing in literature and databases.

The molecular formula of this compound is C10H26O3Si2, and its molecular weight is approximately 250.48 g/mol [2].

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 18106-50-8[1][2][3][4]
Molecular Formula C10H26O3Si2[1][2]
Molecular Weight 250.48 g/mol [2]
Boiling Point 70.5 °C at 15 TorrChemicalBook
Density 0.8661 g/cm³ChemicalBook

It is important to note that a comprehensive, publicly available dataset for all physical and chemical properties of this specific compound is limited. The provided data has been sourced from chemical supplier databases and should be considered as reference values.

Navigating Safety Data: A Case of Limited Information

A thorough search for a comprehensive Safety Data Sheet (SDS) for this compound (CAS 18106-50-8) did not yield a definitive, official document from a primary manufacturer or regulatory body. This presents a challenge for a complete risk assessment. In such situations, a conservative approach based on the safety profiles of structurally similar compounds, such as other alkoxysiloxanes, is warranted. The following sections provide safety and handling guidelines based on these general principles, with the explicit understanding that a substance-specific risk assessment is paramount before use.

General Hazards of Alkoxysiloxanes

Alkoxysiloxanes, as a class of compounds, can present several potential hazards:

  • Moisture Sensitivity: Alkoxysilanes and siloxanes can react with moisture, including humidity in the air, to produce alcohols (in this case, isopropanol) and silanols. This reaction can sometimes be exothermic.

  • Health Hazards: Inhalation of vapors may cause respiratory tract irritation. Direct contact with the liquid can cause skin and eye irritation. Ingestion may lead to gastrointestinal discomfort. The specific toxicological properties of this compound have not been determined.

Prudent Handling and Storage Protocols

Given the potential hazards, the following handling and storage procedures are recommended as a baseline for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Chemical Handling Task eye_protection Wear chemical safety goggles (and face shield if splash risk is high) start->eye_protection Always hand_protection Wear nitrile or neoprene gloves eye_protection->hand_protection body_protection Wear a flame-retardant lab coat and closed-toe shoes hand_protection->body_protection respiratory_protection Work in a well-ventilated fume hood body_protection->respiratory_protection end Proceed with Experiment respiratory_protection->end

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Moisture Control: As this compound is likely moisture-sensitive, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions where the presence of water could be detrimental. Techniques for handling air- and moisture-sensitive compounds should be employed[5][6].

  • Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces. Use non-sparking tools for transfers.

  • Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and sources of moisture. Storage in a desiccator may be appropriate[7].

Risk Assessment in the Absence of a Complete SDS

The lack of a specific SDS necessitates a more rigorous, user-defined risk assessment process. This process should be documented and approved by the relevant safety personnel within your institution.

Risk_Assessment_Flowchart cluster_risk Risk Assessment for Chemicals with Limited Safety Data start Identify the Chemical (this compound, CAS 18106-50-8) search_sds Search for a specific SDS start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow SDS recommendations sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No analog_data Gather data on structurally similar compounds (alkoxysiloxanes) no_sds->analog_data assess_hazards Assess potential hazards: - Flammability - Moisture Sensitivity - Health Effects analog_data->assess_hazards implement_controls Implement conservative control measures: - Strict PPE - Fume hood use - Inert atmosphere handling assess_hazards->implement_controls document_assessment Document the risk assessment and control measures implement_controls->document_assessment proceed_with_caution Proceed with the experiment with heightened awareness document_assessment->proceed_with_caution

Caption: A logical workflow for risk assessment when a specific SDS is unavailable.

First Aid Measures (General Recommendations)

In the event of exposure, the following first aid measures are generally recommended for alkoxysiloxanes. Immediate medical attention should be sought for any significant exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.

Spillage and Waste Disposal

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation and eliminate all ignition sources. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

This compound (CAS 18106-50-8) is a compound with potential for various applications. However, the current lack of a comprehensive and publicly accessible Safety Data Sheet necessitates a cautious and well-informed approach to its handling. The information and guidelines presented in this technical guide are intended to provide a foundation for safe laboratory practices. It is the responsibility of the researcher and their institution to conduct a thorough, documented risk assessment based on the principles of chemical safety and to implement appropriate control measures. As more data on this compound becomes available, it is crucial to update safety protocols accordingly.

References

  • 1PlusChem. this compound. Available at: [Link]

  • Arctom. CAS NO. 18106-50-8 | 1,3Diisopropoxytetramethyldisiloxane. Available at: [Link]

  • PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. Available at: [Link]

  • Silicones Environmental, Health and Safety Center. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available at: [Link]

  • Temple University Office of Environmental Health and Radiation Safety. STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

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A Theoretical Examination of the Reactivity of 1,3-Diisopropoxytetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed theoretical framework for understanding the reactivity of 1,3-diisopropoxytetramethyldisiloxane. While this specific molecule is not extensively characterized in dedicated literature, its reactivity can be robustly predicted by synthesizing established principles from theoretical and experimental studies on analogous alkoxysilanes and disiloxanes. This document is intended for researchers, chemists, and material scientists, offering insights into the molecule's electronic structure and primary reaction pathways, with a focus on hydrolysis. We will explore the causality behind its reactivity, detailing the computational methodologies required to model these transformations accurately. By grounding our analysis in the fundamental chemistry of the siloxane (Si-O-Si) bridge and the silicon-alkoxy (Si-OR) linkage, this guide serves as a predictive tool for professionals in drug development and materials science.

Introduction: The Scientific Context

This compound is a member of the vast family of organosilicon compounds, which are pivotal in fields ranging from advanced materials to pharmaceuticals. Its structure, featuring a central flexible siloxane bond flanked by reactive isopropoxy groups, presents a unique combination of properties. The Si-O-Si backbone imparts flexibility and thermal stability, characteristic of silicones, while the terminal isopropoxy groups serve as primary sites for chemical modification, most notably through hydrolysis and condensation.[1]

Understanding the reactivity of this molecule is crucial for controlling its application, whether as a precursor in polymer synthesis, a surface modification agent, or a building block in organic chemistry.[2][3] Theoretical and computational studies provide an indispensable lens through which to view these reactions. They allow for the elucidation of complex reaction mechanisms, the identification of transient intermediates, and the quantification of activation energies, offering predictive power that can significantly accelerate experimental research and development.[4][5] This guide will synthesize foundational knowledge on siloxane chemistry to construct a detailed theoretical model of this compound's reactivity.

Molecular and Electronic Structure: The Locus of Reactivity

The reactivity of this compound is fundamentally dictated by the nature of its key chemical bonds: the siloxane (Si-O-Si) bridge and the silyl ether (Si-O-C) linkages.

The Siloxane (Si-O-Si) Bridge

The Si-O-Si bond is not a simple analogue to the C-O-C ether bond found in organic chemistry. Its unique characteristics are a subject of ongoing scientific discussion but are generally attributed to a combination of factors.[6]

  • Bond Angle and Flexibility: The Si-O-Si angle is significantly wider (typically 130-180°) than the C-O-C angle (~111°).[7][8] This wide angle, along with a very low energy barrier to bending, imparts exceptional flexibility to the siloxane chain.[9] Quantum chemistry calculations suggest the equilibrium angle for disiloxane is around 145-160°.[9]

  • Electronic Nature: The bond has a significant ionic character due to the large electronegativity difference between silicon (1.90) and oxygen (3.44).[7] This results in a polarized bond (Siδ+—Oδ−). Furthermore, the nature of the bonding is complex, with some studies suggesting that hyperconjugation (donation from oxygen p-orbitals to Si-C σ* anti-bonding orbitals) plays a crucial role in its properties, more so than the historically proposed pπ-dπ bonding.[9][10] This electronic structure makes the oxygen atom a site of basicity, capable of being protonated under acidic conditions, which is a key step in its cleavage.[11]

The Si-O-C (Isopropoxy) Linkage

The isopropoxy groups are the primary sites of hydrolytic activity. Like the Si-O-Si bond, the Si-O bond of the alkoxy group is highly polarized. This polarization renders the silicon atom electrophilic and susceptible to nucleophilic attack. The hydrolysis of this group initiates the conversion of the molecule into reactive silanols (Si-OH), which are often the key intermediates in sol-gel processes and silicone polymer formation.[12][13] The bulky isopropyl groups, compared to smaller methoxy or ethoxy groups, are expected to introduce steric hindrance, which can modulate the rate of hydrolysis.

The diagram below illustrates the key structural features of the molecule.

Figure 1: Structure of this compound.

Comparative Bond Properties

The table below summarizes typical bond characteristics for the linkages found in the target molecule, compiled from studies on analogous compounds. These values are foundational for building theoretical models.

Bond TypeTypical Bond Length (Å)Typical Bond Angle (°)Key Reactivity Implication
Si-O (in Si-O-Si)1.63 - 1.65[9][14]130 - 180 (Si-O-Si)[7][8]Flexible; O is a basic center for acid-catalyzed cleavage.
Si-O (in Si-OR)~1.64~121 (Si-O-C)Primary site for hydrolysis. Si is electrophilic.
Si-C~1.87N/AGenerally stable and non-reactive under mild conditions.

Key Reaction Pathways: A Theoretical Perspective

The most significant reaction pathway for this compound is hydrolysis, which can be catalyzed by either acid or base. This reaction proceeds via the cleavage of the Si-O-C bond of the isopropoxy group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom. Theoretical studies on similar alkoxysilanes suggest that this is a crucial step that significantly lowers the activation energy of the subsequent nucleophilic attack.[11] The mechanism involves a positively charged intermediate, and the reaction is often found to be first order in acid.[15]

Plausible Mechanism:

  • Protonation: A rapid, reversible protonation of the alkoxy oxygen atom by a hydronium ion (H₃O⁺). This makes the isopropanol a much better leaving group.

  • Nucleophilic Attack: A water molecule attacks the electrophilic silicon center. This is typically the rate-determining step. Theoretical models suggest this can proceed via an Sₙ2-type mechanism, forming a pentacoordinate silicon transition state.[11][16]

  • Proton Transfer: A proton is transferred from the attacking water molecule to a solvent water molecule.

  • Leaving Group Departure: The protonated isopropanol molecule departs, leaving a silanol (Si-OH) group.

G A 1. Protonation of Alkoxy Oxygen B 2. Nucleophilic Attack by Water on Si A->B C 3. Formation of Penta-coordinate Intermediate B->C D 4. Proton Transfer to Solvent C->D E 5. Elimination of Isopropanol D->E F Product: Silanol (Si-OH) E->F

Figure 2: Reaction coordinate for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In alkaline media, the mechanism is different and involves direct nucleophilic attack by a hydroxide ion (OH⁻) on the silicon atom.[16] This process also proceeds through a pentacoordinate silicon intermediate or transition state. The reaction rate is highly sensitive to steric hindrance around the silicon atom.

Plausible Mechanism:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is the rate-determining step and forms a negatively charged pentacoordinate silicon intermediate.

  • Leaving Group Departure: The isopropoxide anion (⁻O-iPr) is eliminated. This step is facilitated by the formation of the stable Si-O bond in the resulting silanolate.

  • Protonation: The isopropoxide anion rapidly abstracts a proton from a solvent water molecule to form isopropanol, regenerating a hydroxide ion. The silanolate is also protonated to yield the final silanol product.

G A 1. Nucleophilic Attack by OH⁻ on Si B 2. Formation of Penta-coordinate Intermediate A->B C 3. Elimination of Isopropoxide Anion B->C D 4. Protonation of Products by Solvent C->D E Products: Silanol + Isopropanol D->E

Figure 3: Reaction coordinate for base-catalyzed hydrolysis.

Subsequent Condensation Reactions

The silanol products of hydrolysis are highly reactive intermediates.[12] They readily undergo condensation reactions with each other (forming a new Si-O-Si bond and water) or with remaining unreacted isopropoxy groups (forming a Si-O-Si bond and isopropanol) to build larger oligomeric or polymeric structures.[16] The rates of these condensation reactions are also pH-dependent.

Computational Methodology for Reactivity Studies

To move from plausible mechanisms to quantitative predictions, a robust computational workflow is essential. This section outlines a standard theoretical protocol for investigating the hydrolysis of this compound.

Protocol: Calculating the Activation Energy of Hydrolysis

This protocol provides a step-by-step guide for a typical computational investigation using Density Functional Theory (DFT), a workhorse method in modern computational chemistry.[4]

Objective: To determine the reaction mechanism and activation energy barrier (ΔG‡) for the acid-catalyzed hydrolysis of one isopropoxy group.

Methodology:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

  • Model System: To reduce computational cost, the model will include the disiloxane molecule, one explicit water molecule as the nucleophile, and a hydronium ion (H₃O⁺) as the catalyst.

  • Step 1: Geometry Optimization of Reactants:

    • Construct the initial coordinates for this compound, H₂O, and H₃O⁺.

    • Perform a full geometry optimization and frequency calculation for each species individually.

    • Method: DFT, using a functional like B3LYP or M06-2X.

    • Basis Set: A Pople-style basis set like 6-31+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ.

    • Solvent Model: Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent (water).[11]

    • Validation: Confirm that the optimized structures have zero imaginary frequencies, indicating they are true minima on the potential energy surface.

  • Step 2: Locating the Transition State (TS):

    • Construct an initial guess for the transition state structure based on the proposed mechanism (e.g., the pentacoordinate silicon intermediate).

    • Perform a TS optimization using an algorithm like the Berny algorithm (Opt=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • Validation: A true TS is confirmed by a geometry optimization that results in exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the reaction coordinate (e.g., the formation of the Si-O(water) bond and cleavage of the Si-O(isopropoxy) bond).

  • Step 3: Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the validated TS structure.

    • This calculation maps the reaction pathway from the TS downhill to the reactant and product states, confirming that the located TS connects the desired species.

  • Step 4: Geometry Optimization of Products:

    • Optimize the geometry of the final products (the silanol, isopropanol, and regenerated catalyst) using the same level of theory and solvent model.

  • Step 5: Calculating the Activation Energy:

    • The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactants)

    • The Gibbs free energies (G) are obtained from the frequency calculations, which include zero-point vibrational energy (ZPVE) and thermal corrections.

The workflow is summarized in the diagram below.

G cluster_0 A 1. Optimize Reactant Geometries B 2. Locate Transition State (TS) A->B C 3. Validate TS (1 Imaginary Freq.) B->C D 4. Run IRC Calculation (Confirm Path) C->D E 5. Optimize Product Geometries D->E F 6. Calculate Gibbs Free Energies E->F G Result: ΔG‡ and Reaction Profile F->G

Figure 4: Computational workflow for reactivity studies.

Summary and Future Outlook

The reactivity of this compound is dominated by the chemistry of its Si-O-C and Si-O-Si linkages. Theoretical studies, grounded in the principles observed for a wide range of siloxanes, provide a powerful framework for predicting its behavior.

  • Primary Reactive Sites: The isopropoxy groups are the most reactive sites, susceptible to both acid- and base-catalyzed hydrolysis to form silanols.

  • Key Intermediates: Silanols are the crucial intermediates that drive subsequent condensation chemistry, leading to the formation of larger siloxane structures.

  • Controlling Factors: Reactivity is controlled by factors such as pH, solvent, and steric hindrance from the alkyl substituents.

  • Predictive Power of Theory: Computational chemistry offers a robust methodology for elucidating reaction mechanisms, calculating activation barriers, and understanding the electronic factors that govern reactivity.

Future theoretical work could focus on modeling the condensation kinetics, exploring the reactivity of the Si-O-Si bridge under more forcing conditions, and investigating the influence of different solvent environments. Such studies will continue to enhance our ability to design and utilize functional disiloxanes for advanced applications with greater precision and control.

References

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  • Baya, M., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry.

  • Wikipedia. Disiloxane.

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  • Troitskii, V. V., et al. (2022). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Russian Journal of General Chemistry.

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A Legacy of Innovation: The Discovery and History of Alkoxysilane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxysilanes, a cornerstone of modern materials science, represent a class of organosilicon compounds that have fundamentally reshaped industries ranging from coatings and adhesives to advanced drug delivery systems. Their unique ability to bridge the organic and inorganic worlds, primarily through the sol-gel process, stems from a rich history of chemical discovery. This guide delves into the pivotal moments and scientific minds that unveiled these versatile precursors, tracing their journey from laboratory curiosities to indispensable tools for innovation. We will explore the foundational synthesis, the evolution of functionalized derivatives, and the mechanistic principles that empower researchers to this day.

Part 1: Foundational Discoveries in Silicon Chemistry

The story of alkoxysilanes begins with the isolation of their core element, silicon. While Antoine Lavoisier first suspected in 1787 that silica was an oxide of a yet-unknown element, the means to isolate it were not yet available.[1][2] It was the Swedish chemist Jöns Jacob Berzelius who, in 1824, is credited with the discovery of silicon.[1][3][4] He achieved this by heating potassium chips in a silica container and meticulously purifying the resulting brown powder, which he named "silicium" from the Latin silex for flint.[1][5] Berzelius's work laid the essential groundwork for the entire field of silicon chemistry.

A few decades later, in 1846, the first synthesis of an alkoxysilane was reported. J. von Ebelmen successfully synthesized tetraethyl orthosilicate (TEOS), which he called "silicic ether," marking a critical milestone.[1] This achievement, however, remained largely in the realm of academic chemistry for some time. The true potential of silicon-based compounds began to be unlocked with the dawn of organosilicon chemistry. In 1863, Charles Friedel and James Crafts synthesized the first compound with a direct silicon-carbon bond, tetraethylsilane, opening a new chapter in chemical synthesis.[6][7][8]

The early 20th century saw the field systematically explored by English chemist Frederic Stanley Kipping.[9][10] Over four decades, Kipping's extensive research established the use of Grignard reagents for creating silicon-carbon bonds and, crucially, he coined the term "silicone" for the polymeric materials derived from the hydrolysis of dichlorosilanes.[6][11][12] Though he initially regarded them as mere "sticky messes," his foundational work was instrumental for all subsequent developments in the field.[13]


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Key milestones in the history of silicon and alkoxysilane chemistry.

Part 2: The Birth of Applications: Sol-Gel and Functionalization

While the synthesis of alkoxysilanes was a significant academic achievement, their true value emerged with the development of the sol-gel process. This versatile wet-chemistry technique allows for the creation of solid materials from a chemical solution (the sol) which acts as a precursor for an integrated network (the gel). Alkoxysilanes, particularly TEOS and tetramethoxysilane (TMOS), are ideal precursors for this process.[14][15]

The sol-gel process hinges on two fundamental reactions: hydrolysis and condensation .[16][17]

  • Hydrolysis: The alkoxy groups (-OR) on the silicon atom are replaced with hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.[18][19]

  • Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[16]

This process builds a stable, three-dimensional network of silicon-oxygen bonds, effectively forming a glass-like material at or near room temperature.


}

The core reactions of the sol-gel process.

The Stöber Process: A Leap in Controlled Synthesis

A landmark development in the application of alkoxysilanes was the Stöber process , reported by Werner Stöber and his team in 1968.[20] This method provided a simple and robust way to produce monodisperse (uniformly sized) silica (SiO₂) nanoparticles by the ammonia-catalyzed hydrolysis of TEOS in an alcohol solution.[20][21] The ability to precisely control particle size, from 50 to 2000 nm, by adjusting reaction conditions (such as reactant concentrations and temperature) was a monumental step forward.[20][22] The Stöber process remains the most widely used wet chemistry approach for silica nanoparticle synthesis and serves as a model for studying colloid phenomena.[20][23]

The Rise of Functional Alkoxysilanes

The true versatility of alkoxysilane chemistry lies in the ability to incorporate organic functional groups into the silane structure. These "organofunctional" alkoxysilanes, with the general structure R-Si(OR')₃, contain a non-hydrolyzable organic substituent (R) that imparts specific chemical properties to the final material.[24]

This innovation allows for the covalent tethering of organic functionalities onto inorganic surfaces. For example:

  • 3-Aminopropyltriethoxysilane (APTES) introduces primary amine groups, which are widely used for subsequent modification with biomolecules, dyes, or other chemical moieties.[24][25]

  • 3-Glycidyloxypropyltrimethoxysilane (GPTMS) provides reactive epoxy groups, ideal for creating strong adhesive bonds with various polymers.[15]

  • Vinyltriethoxysilane (VTES) offers a polymerizable vinyl group, enabling the material to be incorporated into polymer chains.[15]

These functional precursors are synthesized through various methods, including the hydrosilylation of alkenes, and have found extensive applications as coupling agents, surface modifiers, and building blocks for hybrid organic-inorganic materials.[6][26]


}

Structure of functional alkoxysilanes.

Part 3: Experimental Protocols and Data

Protocol: Synthesis of Monodisperse Silica Nanoparticles via the Stöber Process

This protocol describes a standard laboratory procedure for synthesizing silica nanoparticles with a target diameter of approximately 200 nm. The causality behind the choice of reagents is critical: ethanol serves as a solvent in which both TEOS and water are miscible, while ammonia acts as a base catalyst that accelerates the hydrolysis and condensation reactions.[16][20] The concentrations of water and ammonia are the primary determinants of the final particle size.[22][27]

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)

  • Ethanol (200 proof, absolute)

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 50 mL of ethanol and 5 mL of deionized water.

  • Catalyst Addition: Add 2 mL of ammonium hydroxide solution to the ethanol/water mixture. Begin stirring at a constant rate (e.g., 500 rpm) to ensure a homogeneous solution.

  • Precursor Addition: Rapidly add 3 mL of TEOS to the stirring solution.

  • Reaction: A milky white suspension will begin to form, indicating the nucleation and growth of silica nanoparticles. Allow the reaction to proceed at room temperature for at least 2 hours.

  • Particle Recovery: The resulting silica nanoparticles can be collected by centrifugation (e.g., 8000 rpm for 15 minutes), followed by washing with ethanol and deionized water several times to remove unreacted reagents.

  • Validation: The size, morphology, and monodispersity of the synthesized nanoparticles should be confirmed using techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

Data: Properties of Common Alkoxysilane Precursors

The choice of precursor significantly impacts the kinetics of the sol-gel reaction and the properties of the final material. TMOS, for instance, hydrolyzes faster than TEOS due to the smaller methoxy groups. The physical properties of these common precursors are summarized below.

PrecursorFormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
Tetramethoxysilane (TMOS)Si(OCH₃)₄152.221.023121
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄208.330.934168

Data sourced from[28]

Conclusion

The journey from Berzelius's isolation of elemental silicon to the sophisticated functional alkoxysilanes used in today's research labs is a testament to over a century of chemical innovation. The initial synthesis of TEOS by von Ebelmen and the pioneering organosilicon research by Kipping set the stage for transformative technologies.[1][9] The development of the sol-gel process, and its refinement through methods like the Stöber process, unlocked the immense potential of these precursors, enabling precise control over material synthesis at the nanoscale.[20] For professionals in drug development and materials science, understanding this history is not merely an academic exercise; it provides a deeper appreciation for the fundamental principles that govern the synthesis of advanced materials and inspires new avenues of research built upon this remarkable legacy.

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Methodological & Application

Application Notes and Protocols for Silica Film Deposition using 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Precursor for High-Quality Silica Films

In the landscape of advanced materials, the quest for reliable and efficient methods to deposit high-quality silica (SiO₂) films is paramount. These films are integral to a myriad of applications, from gate dielectrics in semiconductors to protective coatings and biomedical device functionalization. 1,3-Diisopropoxytetramethyldisiloxane has emerged as a promising liquid precursor for the deposition of silica films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its chemical structure, featuring hydrolyzable isopropoxy groups and a stable siloxane backbone, offers a unique combination of reactivity and manageable handling, making it an attractive alternative to traditional silicon precursors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for silica film deposition. We will delve into the precursor's properties, detailed deposition protocols for both CVD and ALD, characterization of the resulting films, and a discussion of the underlying deposition mechanisms.

Precursor Profile: this compound

PropertyValue
Chemical Formula C₁₀H₂₆O₃Si₂
Molecular Weight 250.48 g/mol
Appearance Colorless liquid
Boiling Point 75 °C at 20 mmHg
Density 0.9531 g/mL at 25 °C
Refractive Index 1.4472 at 20 °C
Hydrolytic Sensitivity Reacts with water under neutral conditions

Note: The properties listed are typical values and should not be considered as specifications.

Rationale for Use: The Chemist's Perspective

The choice of this compound as a silica precursor is underpinned by several key chemical attributes:

  • Liquid State at Room Temperature: Simplifies handling and delivery to the deposition chamber using direct liquid injection or bubbler systems.[1][2]

  • Absence of Halogens: Unlike chlorine-containing precursors (e.g., SiCl₄), its decomposition byproducts are less corrosive and environmentally harmful.

  • Controlled Reactivity: The isopropoxy groups offer a balance between thermal stability for controlled vapor delivery and reactivity for efficient film growth at moderate temperatures.

  • Inherent Si-O Backbone: The pre-existing siloxane bond can facilitate the formation of a stable SiO₂ network during deposition.

Handling and Safety Precautions

As with all chemical precursors, proper handling of this compound is crucial. The following are general safety guidelines; always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

  • Work in a Ventilated Area: Use a fume hood or a well-ventilated laboratory space to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.

  • Inert Atmosphere: Store and handle the precursor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.

  • Grounding: Ground all containers and transfer lines to prevent static discharge.

Deposition Methodologies: From Vapor to Solid Film

The deposition of silica films from this compound can be achieved through several techniques, with Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) being the most prominent for producing high-quality, uniform films.

Chemical Vapor Deposition (CVD) Protocol

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For silica deposition from this compound, a thermal CVD process is typically employed, often with the addition of an oxidant.

CVD_Workflow cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning & Loading) vac_pump Vacuum Pump Down (to base pressure) sub_prep->vac_pump temp_ramp Temperature Ramp (to deposition temp) vac_pump->temp_ramp precursor_intro Introduce Precursor Vapor & Oxidant (e.g., O2) temp_ramp->precursor_intro film_growth Film Growth on Substrate Surface precursor_intro->film_growth purge Purge Chamber (with inert gas) film_growth->purge cool_down Cool Down to Room Temperature purge->cool_down unload Unload Sample cool_down->unload

CVD Experimental Workflow

The following table provides a starting point for developing a CVD process for silica films using this compound. Optimization will be necessary based on the specific reactor configuration and desired film properties.

ParameterRangeRationale and Field Insights
Substrate Temperature 300 - 550 °CBalances precursor decomposition rate and surface mobility of adatoms. Lower temperatures may lead to incomplete decomposition and carbon incorporation, while higher temperatures can increase deposition rate but may also lead to gas-phase reactions.[3]
Reactor Pressure 0.1 - 10 TorrAffects the mean free path of gas molecules and the precursor residence time. Lower pressures generally lead to more conformal films.
Precursor Flow Rate 5 - 50 sccm (vapor)Controls the flux of the silicon-containing species to the substrate. Should be optimized in conjunction with the oxidant flow rate. A direct liquid injection system is recommended for precise control.[1][2][4]
Oxidant (O₂, O₃) Flow Rate 50 - 500 sccmProvides the oxygen source for the formation of stoichiometric SiO₂. The ratio of oxidant to precursor is a critical parameter influencing film composition.
Carrier Gas (Ar, N₂) Flow Rate 100 - 1000 sccmDilutes the reactants and helps to achieve uniform gas flow across the substrate.
Atomic Layer Deposition (ALD) Protocol

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[5] It allows for unparalleled control over film thickness and conformality at the atomic level, making it ideal for coating complex, high-aspect-ratio structures.

ALD_Cycle cluster_step1 Step 1: Precursor Pulse & Purge cluster_step2 Step 2: Co-reactant Pulse & Purge a This compound pulse b Self-limiting reaction with surface hydroxyl groups a->b c Purge with inert gas b->c d Co-reactant (e.g., H₂O, O₃) pulse c->d Repeat n times e Reaction with surface-bound precursor fragments d->e f Purge with inert gas e->f f->a Next Cycle

Atomic Layer Deposition Cycle

The following parameters serve as a guideline for developing an ALD process for SiO₂ using this compound. The ALD "window," where self-limiting growth occurs, needs to be experimentally determined.

ParameterRange/ValueRationale and Field Insights
Substrate Temperature 150 - 300 °CThe ALD window is critical. Below this window, condensation can occur; above it, thermal decomposition may lead to CVD-like growth.[6]
Precursor Pulse Time 0.1 - 2.0 sMust be long enough to saturate the substrate surface with the precursor. This is determined by plotting growth per cycle (GPC) versus pulse time.
Purge Time 5 - 30 sSufficiently long to remove all non-reacted precursor and byproducts from the chamber to prevent parasitic CVD reactions.
Co-reactant (H₂O, O₃) Pulse Time 0.1 - 1.0 sLong enough to fully react with the chemisorbed precursor layer.
Purge Time 5 - 30 sTo remove excess co-reactant and byproducts.
Growth per Cycle (GPC) ~0.5 - 1.5 Å/cycleHighly dependent on the precursor, co-reactant, and deposition temperature.

Unveiling the Mechanism: From Precursor to Film

Proposed Thermal Decomposition Pathway (CVD)

In a thermal CVD process, the deposition is likely initiated by the thermal decomposition of the this compound molecule. The isopropoxy groups are the most probable sites for initial bond cleavage.

Decomposition_Mechanism precursor This compound (gas phase) intermediate Reactive Silanol Intermediates + Propene + H₂O precursor->intermediate Thermal Decomposition surface_reaction Surface Reactions (Condensation) intermediate->surface_reaction film SiO₂ Film (solid) surface_reaction->film

Proposed CVD Mechanism

The decomposition likely proceeds through the elimination of propene, leading to the formation of silanol (Si-OH) intermediates. These highly reactive silanols can then undergo condensation reactions on the heated substrate surface, forming a stable Si-O-Si network, which constitutes the silica film. The presence of an oxidant (e.g., O₂) facilitates the removal of organic fragments and promotes the formation of a stoichiometric SiO₂ film.

Characterization of Deposited Silica Films

A thorough characterization of the deposited silica films is essential to ensure they meet the requirements of the intended application. The following are key techniques for evaluating film properties.

TechniqueInformation Obtained
Spectroscopic Ellipsometry Film thickness, refractive index, and optical constants.[7][8][9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding (Si-O-Si, Si-OH), presence of impurities (e.g., carbon), and film structure.[12][13][14][15][16]
Scanning Electron Microscopy (SEM) Surface morphology, film thickness (from cross-section), and defect analysis.[17][18][19][20][21]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the elements in the film.
Atomic Force Microscopy (AFM) Surface topography and roughness.
Representative FTIR Analysis

A typical FTIR spectrum of a high-quality silica film deposited from this compound should exhibit a strong absorption peak corresponding to the Si-O-Si asymmetric stretching mode, typically around 1070-1080 cm⁻¹.[12][13] The absence or low intensity of peaks related to Si-OH (around 3400 cm⁻¹ and 950 cm⁻¹) and C-H (around 2900 cm⁻¹) would indicate a dense, low-impurity film.

Troubleshooting Common Deposition Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Deposition Rate - Insufficient substrate temperature- Low precursor flow rate- Precursor depletion- Increase substrate temperature within the process window.- Increase precursor flow rate.- Check precursor container level and delivery system.
Poor Film Uniformity - Non-uniform temperature distribution across the substrate- Inadequate gas flow dynamics- Precursor condensation in delivery lines- Calibrate and verify temperature uniformity.- Adjust carrier gas flow and reactor pressure.- Ensure all precursor delivery lines are heated above the precursor's dew point.
High Refractive Index - Carbon or silicon-rich film- Increase the oxidant-to-precursor ratio.- Increase the deposition temperature to promote complete oxidation.
Film Peeling or Cracking - High film stress- Poor substrate adhesion- Optimize deposition temperature and pressure to reduce stress.- Ensure proper substrate cleaning and surface preparation.
Cloudy or Hazy Film - Gas-phase nucleation (particle formation)- Reduce reactor pressure.- Lower precursor concentration.

Conclusion

This compound presents a viable and advantageous precursor for the deposition of high-quality silica films. Its liquid nature and halogen-free composition simplify handling and reduce the environmental impact compared to traditional precursors. By carefully controlling the deposition parameters in either a CVD or ALD process, researchers can achieve films with desired thickness, uniformity, and purity for a wide range of applications. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this versatile precursor in your research and development endeavors.

References

  • Assessment of Ultra-Thin SiO2 Film Thickness Measurement Precision by Ellipsometry. (n.d.).
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  • FT-IR spectrum study for a silicon dioxide thin film prepared by laser oxidation. (2022). Journal of Physics: Conference Series, 2322, 012044.
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  • Direct Liquid Injection − Low Pressure Chemical Vapor Deposition of Silica Thin Films from Di-t-butoxydiacetoxysilane. (n.d.). ResearchGate.
  • ALD Standard Operating Procedure. (2017).
  • FE-SEM images of ( a ) Silica thin film and ( b ) Silica/ BSA/Dextran thin film. (n.d.). ResearchGate.
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  • Wang, P.-F., et al. (2000). FTIR Characterization of Fluorine Doped Silicon Dioxide Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition. Chinese Physics Letters, 17(12), 912-914.
  • Low temperature (<700 °C) SiO 2 and Si-rich SiO 2 films: Short review. (2023). AIP Publishing.
  • FE-SEM of a silica nano-porous thin film, b 20 day, and c 60 day under UV irradiation... (n.d.). ResearchGate.
  • Atomic layer deposition. (n.d.). In Wikipedia.
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  • Ho Soon Min. (2022). Scanning Electron Microscopy Analysis of Thin Films: A Review.
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  • SiO2 thin film growth through a pure atomic layer deposition technique at room temperature. (2020). PMC - PubMed Central.
  • Low-temperature synthesis of silica. (n.d.). Google Patents.
  • Thin Film Analysis with SEM micro-XRF. (n.d.). Bruker.
  • Comparative study of ALD SiO2 thin films for optical applications. (2016). Pure.
  • Atomic Layer Deposition (ALD) General, Technical, & Process Information. (n.d.).
  • troubleshooting low deposition rates in Trisilylamine-based ALD. (n.d.). Benchchem.
  • Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor. (2020). MDPI.
  • CVD Precursors & Chemical Delivery Systems. (n.d.). Fujifilm [United States].
  • Liquid Phase Chemical Vapor Deposition (LPCVD) Explained. (n.d.). UniversityWafer.
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Application Note & Protocol: Chemical Vapor Deposition of Silicon Dioxide Thin Films using 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 1,3-Diisopropoxytetramethyldisiloxane as a precursor for the Chemical Vapor Deposition (CVD) of high-purity silicon dioxide (SiO₂) thin films. This document synthesizes information from analogous alkoxysilane and siloxane precursors to propose a detailed theoretical framework and a practical, step-by-step protocol for researchers. The focus is on providing a foundational understanding of the precursor's thermal behavior, the CVD process parameters, and the expected properties of the resulting dielectric films, which are critical for applications in microelectronics, medical devices, and drug delivery systems.

Introduction to this compound as a CVD Precursor

This compound, with the chemical formula C₁₀H₂₆O₃Si₂, is an organosilicon compound that holds significant promise as a liquid precursor for the deposition of silicon dioxide thin films.[1] Its molecular structure, featuring a Si-O-Si backbone and reactive isopropoxy groups, suggests a favorable thermal decomposition pathway for the formation of SiO₂. Unlike traditional precursors like silane (SiH₄), which is pyrophoric, or tetraethoxysilane (TEOS), which often requires higher deposition temperatures or plasma enhancement, this compound offers a potentially safer and more efficient low-temperature route to high-quality dielectric layers.[2][3] The presence of the siloxane bond is anticipated to facilitate the formation of a stable SiO₂ network, while the isopropoxy ligands can be thermally cleaved at moderate temperatures.

Key Advantages:

  • Safety: As a liquid with a relatively high boiling point, it is less hazardous to handle compared to gaseous and pyrophoric precursors.

  • Low-Temperature Deposition: The reactivity of the isopropoxy groups is expected to enable lower process temperatures, making it compatible with thermally sensitive substrates such as polymers and biological materials.[4]

  • Film Quality: The inherent Si-O-Si linkage in the precursor molecule may contribute to the formation of dense, low-defect SiO₂ films.

  • Conformal Coverage: Like other liquid organosilicon precursors, it is expected to provide excellent conformal step coverage over complex topographies.[2]

Proposed Thermal Decomposition Pathway

Proposed Primary Decomposition Steps:

  • Initial Dissociation: The process is expected to begin with the homolytic or heterolytic cleavage of the Si-O(isopropoxy) bond, releasing isopropene and water or isopropanol as byproducts.

  • Surface Adsorption and Reaction: The reactive silanol intermediates adsorb onto the substrate surface.

  • Condensation and Film Growth: Surface-adsorbed species undergo condensation reactions, eliminating water and other byproducts, to form a growing silicon dioxide network.

The overall proposed reaction can be summarized as:

(CH₃)₂(i-PrO)Si-O-Si(O-i-Pr)(CH₃)₂ → 2SiO₂ + organic byproducts

The thermal decomposition of the isopropoxy group is a critical step. Analogous to the decomposition of diisopropyl ether, this can proceed via a molecular elimination to form propene and a hydroxyl group attached to the silicon atom, or through a radical chain reaction.

Diagram of Proposed Decomposition Pathway:

G cluster_gas_phase Gas Phase cluster_surface Substrate Surface precursor This compound intermediate Reactive Silanol Intermediate precursor->intermediate Thermal Energy byproducts Isopropene, Water, etc. intermediate->byproducts Further Decomposition adsorbed Adsorbed Intermediate intermediate->adsorbed Adsorption film SiO₂ Film Growth adsorbed->film Condensation desorbed Desorbed Byproducts film->desorbed

Caption: Proposed gas-phase and surface reactions for SiO₂ CVD.

Quantitative Data and Process Parameters

The following table outlines the proposed starting parameters for a thermal CVD process using this compound, based on typical conditions for other liquid alkoxysilane precursors.[2][7] Optimization will be necessary to achieve desired film properties.

ParameterRecommended RangeRationale
Precursor Temperature 60 - 100 °CTo ensure adequate vapor pressure for consistent delivery to the reaction chamber.
Substrate Temperature 400 - 650 °CLower temperatures may result in incomplete precursor decomposition and carbon incorporation. Higher temperatures can improve film density and purity.
Chamber Pressure 100 mTorr - 1 TorrLow pressure is essential for vapor phase transport and to minimize gas-phase nucleation.
Carrier Gas (N₂ or Ar) 50 - 200 sccmTo facilitate the transport of the precursor vapor into the CVD reactor.
Oxidizing Agent (O₂) 20 - 100 sccmThe addition of an oxidant can aid in the complete removal of organic ligands and improve film stoichiometry.[2]

Expected Film Properties:

PropertyExpected ValueNotes
Refractive Index 1.44 - 1.46Values close to that of thermally grown SiO₂ indicate a dense, pure film.
Deposition Rate 5 - 50 nm/minHighly dependent on substrate temperature and precursor flow rate.
Composition Stoichiometric SiO₂Minimal carbon and hydrogen incorporation is expected with optimized process conditions.
Etch Rate (in buffered HF) Comparable to thermal SiO₂A low etch rate is indicative of a high-quality, dense film.

Experimental Protocol: Thermal CVD of SiO₂

This section provides a detailed, step-by-step methodology for the deposition of silicon dioxide thin films using this compound in a conventional hot-wall or cold-wall CVD system.

4.1. Safety Precautions

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the precursor before use.

4.2. Equipment and Materials

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate holder.

  • Low-pressure vacuum pump and pressure gauges.

  • Mass flow controllers (MFCs) for carrier and reactive gases.

  • Heated bubbler or vaporizer for the liquid precursor.

  • Substrates (e.g., silicon wafers, glass slides).

  • This compound precursor.

  • High-purity nitrogen (N₂) or argon (Ar) as a carrier gas.

  • High-purity oxygen (O₂) as an oxidizing agent.

4.3. Experimental Workflow Diagram

G start Start prep Substrate Preparation (Cleaning) start->prep load Load Substrate into CVD Chamber prep->load pump Pump Down to Base Pressure load->pump heat Heat Substrate to Deposition Temperature pump->heat flow_carrier Stabilize Carrier Gas Flow heat->flow_carrier flow_precursor Introduce Precursor Vapor flow_carrier->flow_precursor flow_oxidizer Introduce Oxidizer (Optional) flow_precursor->flow_oxidizer deposit Deposition Process flow_oxidizer->deposit stop_flows Stop Precursor and Oxidizer Flows deposit->stop_flows cool Cool Down Substrate Under Carrier Gas stop_flows->cool vent Vent Chamber cool->vent unload Unload Coated Substrate vent->unload end End unload->end

Caption: Step-by-step experimental workflow for CVD.

4.4. Detailed Procedure

  • Substrate Preparation:

    • Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Dry the substrates thoroughly with a nitrogen gun.

  • System Preparation:

    • Load the cleaned substrates onto the substrate holder in the CVD reactor.

    • Ensure the this compound precursor is loaded into the temperature-controlled bubbler.

    • Pump down the reactor to a base pressure of <10 mTorr.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 550 °C).

    • Set the precursor bubbler temperature (e.g., 80 °C) to achieve a stable vapor pressure.

    • Introduce the carrier gas (N₂ or Ar) through the bubbler at a controlled flow rate (e.g., 100 sccm).

    • Introduce the oxidizing gas (O₂) into the chamber at a controlled flow rate (e.g., 50 sccm).

    • Adjust the throttle valve to maintain the desired deposition pressure (e.g., 500 mTorr).

    • Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of the precursor and oxidizing gas.

    • Maintain the carrier gas flow while the substrate cools down to below 200 °C.

    • Vent the chamber to atmospheric pressure with nitrogen.

    • Unload the coated substrates.

Characterization of Deposited Films

The quality of the deposited SiO₂ films should be assessed using standard thin-film characterization techniques:

  • Ellipsometry: To measure film thickness and refractive index.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds and the absence of Si-OH, C-H, and other impurities.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry of the film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-sectional thickness.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

Conclusion

This compound presents itself as a viable and potentially advantageous liquid precursor for the low-temperature chemical vapor deposition of high-quality silicon dioxide thin films. Its chemical structure is conducive to a clean thermal decomposition, yielding stoichiometric SiO₂ with desirable properties for a range of advanced applications. The protocols and parameters outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising CVD precursor. Further experimental work is encouraged to refine the deposition process and fully characterize the resulting films.

References

  • Bogart, K. H. A., Dalleska, N. F., Bogart, G. R., & Fisher, E. R. (1995). Plasma enhanced chemical vapor deposition of SiO2 using novel alkoxysilane precursors. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 13(2), 476-481. [Link]

  • Bogart, K. H. A., Dalleska, N. F., Bogart, G. R., & Fisher, E. R. (1995). Plasma enhanced chemical vapor deposition of SiO2 using novel alkoxysilane precursors. AIP Publishing. [Link]

  • Fau, P. R., Vahlas, C., & Caussat, B. (2009). Modeling of Silicon Dioxide Chemical Vapor Deposition from Tetraethoxysilane and Ozone. Journal of The Electrochemical Society, 156(8), D324. [Link]

  • Iwanaga, H., Yamamoto, T., Maniwa, A., & Tada, K. (2012). Development of Novel Silicon Precursors for Low−Temperature CVD/ALD Processes. TOSOH Research & Technology Review, 56, 17-22. [Link]

  • Gonzalez-Vidal, J., & Renteria-Marquez, V. (2023). Low temperature (<700 °C) SiO 2 and Si-rich SiO 2 films: Short review. Journal of Vacuum Science & Technology B, 41(3), 030801. [Link]

  • Oshima, N., et al. (2018). Formation of SiO2 Film by Chemical Vapor Deposition Enhanced by Atomic Species Extracted from a Surface-wave Generat. AIP Conference Proceedings, 1953(1), 030002. [Link]

  • MDPI. (n.d.). Low-Temperature Deposition of High-Quality SiO 2 Films with a Sloped Sidewall Profile for Vertical Step Coverage. MDPI.com. [Link]

  • Google Patents. (n.d.). Curing methods for silicon dioxide thin films deposited from alkoxysilane precursor with harp II process.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. PubChem. [Link]

  • YouTube. (2022, December 19). SiO2 in low Pressure CVD. YouTube. [Link]

  • McKeon, B. S. (n.d.). Characterization of Silicon Dioxide Thin Film Deposition. Brigham Young University ScholarsArchive. [Link]

  • Google Patents. (n.d.).
  • Koshi, M., et al. (2006). Thermal decomposition mechanism of disilane. The Journal of Physical Chemistry A, 110(14), 4726-4731. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Mechanism of Disilane. ResearchGate. [Link]

  • PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. PubChem. [Link]

  • PubChem. (n.d.). 1,3-Divinyltetramethyldisiloxane. PubChem. [Link]

  • PubChem. (n.d.). 1,3-Dichlorotetraisopropyldisiloxane. PubChem. [Link]

  • Wang, G., & Hwang, G. S. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. Physical Chemistry Chemical Physics, 20(43), 27435-27443. [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetraisopropyldisiloxane. PubChem. [Link]

  • Raupp, G. B., Shemansky, F. A., & Cale, T. S. (1989). Decomposition Chemistry of Tetraethoxysilane. Journal of the American Ceramic Society, 72(11), 2021-2026. [Link]

  • Mui, C., & Bent, S. F. (1997). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 15(3), 1385-1391. [Link]

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Application Note & Protocol: Atomic Layer Deposition of Silicon Dioxide using 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed, albeit theoretical, application protocol for the Atomic Layer Deposition (ALD) of high-purity silicon dioxide (SiO₂) thin films using the precursor 1,3-Diisopropoxytetramethyldisiloxane. Due to a lack of specific published protocols for this particular precursor, this guide synthesizes established principles of ALD chemistry, data from structurally related silicon precursors, and general best practices to propose a robust and scientifically grounded starting point for process development. The protocol herein is designed to be a self-validating system, with explanations of the causality behind each experimental choice to empower researchers to optimize the process for their specific applications.

Introduction: The Case for this compound in ALD

The relentless scaling of semiconductor devices and the increasing sophistication of biomedical coatings demand precise, conformal, and low-temperature deposition of high-quality dielectric films like silicon dioxide.[1][2] Atomic Layer Deposition (ALD) is a premier technique for achieving these goals due to its self-limiting surface reactions.[1][3] The choice of precursor is paramount to a successful ALD process, dictating deposition temperature, growth rate, and film purity.

This compound, with its dual isopropoxy functional groups, presents an interesting candidate for SiO₂ ALD. The Si-O-Si backbone is a foundational block for a silicate network, potentially leading to efficient film growth. The isopropoxy ligands are expected to be reactive towards common oxidants like ozone while being less reactive than the amine ligands of aminosilane precursors, which could offer a wider thermal processing window. This proposed protocol will focus on an ozone-based thermal ALD process, a common and effective method for high-quality SiO₂ deposition.[4]

Precursor and Co-reactant Specifications

A successful ALD process begins with high-purity source materials.

Material Chemical Formula Purity Vapor Pressure Supplier Notes
Silicon Precursor C₁₀H₂₆O₃Si₂≥ 98%Estimated to be suitable for ALD at moderate temperatures.Commercially AvailableShould be stored in an inert atmosphere.
Co-reactant O₃Generated in-situ from O₂ (≥ 99.999%)N/AIn-situ generationOzone concentration should be stable.
Purge Gas N₂ or Ar≥ 99.999%N/AStandard Gas SupplierMust be free of moisture and oxygen.

Proposed ALD Protocol for SiO₂ using this compound and Ozone

This section details the proposed step-by-step ALD process. The parameters provided are starting points and should be optimized for the specific ALD reactor and substrate being used.

Substrate Preparation

A pristine substrate surface is critical for uniform nucleation and film growth.

  • Substrate Cleaning: Ultrasonically clean the substrate in a sequence of acetone, isopropanol, and deionized water (5 minutes each).

  • Surface Activation: Perform an O₂ plasma treatment or a UV-ozone clean for 5-10 minutes to remove organic residues and generate a hydrophilic surface with hydroxyl (-OH) groups. This is crucial for the initial precursor adsorption.

ALD Reactor Setup and Conditions
Parameter Proposed Value Rationale
Substrate Temperature 150 - 300 °CThis range is a common window for thermal ALD of SiO₂. The lower end minimizes thermal decomposition of the precursor, while the upper end provides sufficient thermal energy for surface reactions.
Precursor Temperature 60 - 80 °CTo be optimized to achieve a stable vapor pressure for delivery into the reactor.
Ozone Concentration 150 - 250 g/m³A typical concentration range for effective oxidation in ALD.
Base Pressure < 1 TorrEssential to minimize gas-phase reactions and impurities.
Purge Gas Flow Rate 100 - 200 sccmSufficient to efficiently purge the reactor between precursor and co-reactant pulses.
The ALD Cycle: A Four-Step Process

The ALD process for SiO₂ is a cyclical sequence of four steps.

dot

ALD_Cycle cluster_0 Proposed ALD Cycle for SiO₂ Step1 Step 1: Precursor Pulse (this compound) Step2 Step 2: Purge (Inert Gas) Step1->Step2 Adsorption Step3 Step 3: Co-reactant Pulse (Ozone) Step2->Step3 Removal of excess precursor Step4 Step 4: Purge (Inert Gas) Step3->Step4 Oxidation Step4->Step1 Removal of byproducts

Caption: The four sequential steps of the proposed ALD cycle.

  • Step 1: this compound Pulse (t₁)

    • Proposed Duration: 0.5 - 2.0 seconds.

    • Mechanism: The vapor of the silicon precursor is pulsed into the reactor. It is hypothesized that one or both of the isopropoxy groups will react with the surface hydroxyl groups, forming a covalent Si-O-Substrate bond and releasing isopropanol as a byproduct. The self-limiting nature of ALD dictates that this reaction ceases once all available surface sites are occupied.

  • Step 2: Inert Gas Purge (t₂)

    • Proposed Duration: 5 - 10 seconds.

    • Mechanism: An inert gas (N₂ or Ar) flows through the reactor to remove any unreacted precursor molecules and the isopropanol byproduct from the gas phase. A sufficient purge is critical to prevent Chemical Vapor Deposition (CVD)-like reactions in the subsequent step.

  • Step 3: Ozone Pulse (t₃)

    • Proposed Duration: 0.5 - 2.0 seconds.

    • Mechanism: Ozone is pulsed into the reactor. It reacts with the remaining ligands on the adsorbed precursor, combusting the organic fragments and forming a new hydroxylated silica surface. This step prepares the surface for the next precursor pulse. The high reactivity of ozone allows for this process to occur at relatively low temperatures.[4]

  • Step 4: Inert Gas Purge (t₄)

    • Proposed Duration: 5 - 10 seconds.

    • Mechanism: The inert gas purge removes the reaction byproducts (e.g., CO₂, H₂O) and any remaining ozone, resetting the reactor for the next ALD cycle.

The sequence of these four steps constitutes one ALD cycle, which is repeated to grow the SiO₂ film to the desired thickness. The growth per cycle (GPC) is expected to be in the range of 0.5 - 1.5 Å, which should be experimentally determined.

Process Validation and Film Characterization

To establish a trustworthy and repeatable protocol, in-situ and ex-situ characterization are essential.

Technique Purpose
Ellipsometry In-situ or ex-situ measurement of film thickness and refractive index. Used to determine the GPC and confirm self-limiting growth by plotting thickness versus precursor/co-reactant pulse times.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical bonding states of the deposited film, verifying the formation of SiO₂ and quantifying any impurities (e.g., carbon).
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical bonds present in the film and monitor the surface reactions during the ALD process.
Atomic Force Microscopy (AFM) To characterize the surface morphology and roughness of the deposited film.
Transmission Electron Microscopy (TEM) To visualize the film conformality on high-aspect-ratio structures and to accurately measure the film thickness.

Safety Considerations

As with any chemical process, safety is paramount.

  • Precursor Handling: While a specific Safety Data Sheet (SDS) for this compound was not available, similar siloxane compounds are flammable liquids and can cause skin and eye irritation. Handle the precursor in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Ozone: Ozone is a toxic and highly reactive gas. Ensure the ALD system has a proper ozone destructor and that there are no leaks in the gas lines. An ozone monitor in the vicinity of the ALD tool is highly recommended.

  • System Operation: Only trained personnel should operate the ALD reactor. Follow all manufacturer's safety guidelines and standard operating procedures for the specific tool.

Conclusion

This application note provides a comprehensive, though theoretical, starting point for the development of an ALD process for silicon dioxide using this compound. By understanding the proposed reaction mechanisms and systematically optimizing the process parameters, researchers can potentially establish a robust and reliable method for depositing high-quality SiO₂ thin films for a variety of advanced applications. The principles of self-validating systems and thorough characterization outlined herein are crucial for transitioning this proposed protocol into a field-proven methodology.

References

  • Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. (2021). TNO Publications. Available at: [Link]

  • Fang, Z., et al. (2020). Theoretical Understanding of the Reaction Mechanism of SiO2 Atomic Layer Deposition. The Journal of Physical Chemistry C, 124(34), 18587-18603. Available at: [Link]

  • Kim, H. (2014). Rapid atomic layer deposition of sio2 thin films for high productivity. Nanotechnology, 25(4), 045601. Available at: [Link]

  • US Patent 5,462,899. (1995). Chemical vapor deposition (CVD) of silicon dioxide films using oxygen-silicon source reactants and a free radical promoter. Google Patents.
  • Hwang, S., et al. (2020). Ozone based high-temperature atomic layer deposition of SiO2 thin films. Japanese Journal of Applied Physics, 59(3), 030904. Available at: [Link]

  • Ylivaara, O. M. E., et al. (2014). Thermal and plasma enhanced atomic layer deposition of SiO2 using commercial silicon precursors. Thin Solid Films, 558, 93-98. Available at: [Link]

  • Ozone as the Oxidizing Precursor in Atomic Layer Deposition. MKS Instruments. Available at: [Link]

  • US Patent 8,501,637. (2013). Silicon dioxide thin films by ALD. Google Patents.
  • Gräf, S., et al. (2016). Comparative study of ALD SiO2 thin films for optical applications. Applied Optics, 55(4), 885-891. Available at: [Link]

  • Atanassov, J., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Langmuir, 26(18), 14648-14654. Available at: [Link]

  • McKeon, B. S. (2013). Characterization of Silicon Dioxide Thin Film Deposition. Brigham Young University. Available at: [Link]

  • Steinke, T., et al. (2005). Synthesis and Characterization of the Novel AlI Compound Al(C5Me4Ph): Comparison of the Coordination Chemistry of Al(C5Me5) and Al(C5Me4Ph) at d10 Metal Centers. Zeitschrift für anorganische und allgemeine Chemie, 631(12), 2353-2358. Available at: [Link]

  • Mameli, A., et al. (2017). Area-Selective Atomic Layer Deposition of SiO2 Using Acetylacetone as a Chemoselective Inhibitor in an ABC-Type Cycle. ACS Nano, 11(9), 9303-9311. Available at: [Link]

  • US Patent Application 2002/0018849. (2002). Method for forming SIO2 by chemical vapor deposition at room temperature. Google Patents.
  • Dameron, A. A., et al. (2007). Rapid SiO 2 Atomic Layer Deposition Using Tris( tert -pentoxy)silanol. The Journal of Physical Chemistry C, 111(12), 4645-4652. Available at: [Link]

  • Sze, S. M. (2002). 3 Chemical Vapor Deposition of Silicon Dioxide Films. In VLSI Technology (pp. 113-146). McGraw-Hill. Available at: [Link]

  • Al-Hartomy, O. A., et al. (2021). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. Polymers, 13(21), 3795. Available at: [Link]

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Sol-gel synthesis of silica nanoparticles using "1,3-Diisopropoxytetramethyldisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

Sol-Gel Synthesis of Silica Nanoparticles Utilizing 1,3-Diisopropoxytetramethyldisiloxane for Advanced Drug Delivery Applications

Abstract

This technical guide provides a comprehensive protocol for the synthesis of silica nanoparticles (SNPs) via a sol-gel methodology, specifically employing this compound as a silica precursor. This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed exploration of the underlying chemical principles, a step-by-step synthesis protocol, and methods for nanoparticle characterization. The use of this particular precursor offers unique advantages in controlling particle size and surface chemistry, which are critical parameters for the design of sophisticated drug delivery systems.

Introduction: The Sol-Gel Process and Silica Nanoparticles in Nanomedicine

The sol-gel process is a versatile and widely adopted method for synthesizing ceramic materials, including silica nanoparticles, from chemical precursors.[1] This bottom-up approach involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. The inherent tunability of the sol-gel method allows for precise control over particle size, size distribution, and morphology by systematically monitoring reaction parameters.[1]

Silica nanoparticles, particularly mesoporous silica nanoparticles (MSNs), have garnered significant attention as promising candidates for a variety of biomedical applications, including drug delivery, bioimaging, and tissue engineering.[2][3] Their appeal lies in their excellent biocompatibility, tunable physicochemical properties, and the ability to be functionalized for targeted delivery.[2] MSNs possess a large surface area and pore volume, which allows for high drug loading capacities.[4] The ability to modify their surfaces enables the attachment of targeting ligands, enhancing the specific delivery of therapeutic payloads to diseased tissues and minimizing off-target effects.[4]

The Precursor: this compound

While tetraethyl orthosilicate (TEOS) is a commonly used precursor in silica nanoparticle synthesis, this application note focuses on this compound. This precursor offers distinct advantages due to its chemical structure, which influences the hydrolysis and condensation kinetics of the sol-gel process. The presence of methyl groups can impart a degree of hydrophobicity to the resulting nanoparticle surface, a feature that can be advantageous for the encapsulation of hydrophobic drugs.

The fundamental chemistry of the sol-gel process using an alkoxide precursor involves two primary reactions: hydrolysis and condensation.

  • Hydrolysis: The alkoxy groups (-OR) of the silicon precursor are replaced with hydroxyl groups (-OH) in the presence of water.

  • Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network.[5]

The rate of these reactions is significantly influenced by factors such as pH, temperature, solvent, and the nature of the catalyst.

Experimental Protocol: Synthesis of Silica Nanoparticles

This protocol details a standard procedure for the synthesis of silica nanoparticles using this compound. Researchers should consider this a foundational method that can be optimized to achieve desired particle characteristics.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Ammonium Hydroxide (NH₄OH)28-30% solutionVWR
Deionized Water (H₂O)18.2 MΩ·cmMillipore
Synthesis Procedure

The synthesis is based on the Stöber method, a well-established approach for producing monodisperse silica particles.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 100 mL of ethanol and 10 mL of deionized water.

  • Catalyst Addition: To the ethanol-water mixture, add 5.0 mL of ammonium hydroxide solution. Stir the mixture at 500 rpm for 15 minutes at room temperature to ensure homogeneity. The basic conditions catalyzed by ammonia promote the hydrolysis of the silica precursor.[7]

  • Precursor Addition: Rapidly inject 2.0 mL of this compound into the stirring solution. The reaction mixture will turn turbid, indicating the nucleation and growth of silica nanoparticles.

  • Reaction Progression: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The duration of the reaction influences the final particle size and polydispersity.

  • Nanoparticle Recovery: The resulting silica nanoparticles are collected by centrifugation at 10,000 rpm for 20 minutes.

  • Washing: Decant the supernatant and resuspend the nanoparticle pellet in 50 mL of ethanol. This washing step is repeated three times to remove unreacted reagents and byproducts.

  • Final Product: After the final wash, the silica nanoparticles are dried in a vacuum oven at 60 °C overnight. The final product is a fine, white powder.

Diagram 1: Experimental Workflow for Silica Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification A Mix Ethanol and Water B Add Ammonium Hydroxide A->B Homogenize C Inject 1,3-Diisopropoxytetramethyl- disiloxane B->C D Stir for 12 hours C->D Nucleation & Growth E Centrifuge to collect NPs D->E F Wash with Ethanol (3x) E->F G Dry in Vacuum Oven F->G H Silica Nanoparticle Powder G->H Final Product

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Characterization of Synthesized Silica Nanoparticles

Thorough characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for their intended application.

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the size, shape, and morphology of the nanoparticles.[8] SEM provides information about the surface topography, while TEM offers insights into the internal structure.

  • Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • X-ray Diffraction (XRD): XRD analysis is used to confirm the amorphous nature of the synthesized silica nanoparticles.[8][9]

Chemical and Physical Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is utilized to identify the functional groups present on the nanoparticle surface. Characteristic peaks for Si-O-Si and Si-OH bonds confirm the formation of a silica network.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: BET analysis determines the specific surface area and pore size distribution of the nanoparticles, which are critical parameters for drug loading capacity.[10]

Characterization TechniqueParameter MeasuredTypical Expected Result
SEM/TEMParticle Size, MorphologySpherical, monodisperse nanoparticles
DLSHydrodynamic Diameter, PDITo be determined by experiment
XRDCrystalline StructureAmorphous halo
FTIRFunctional GroupsPresence of Si-O-Si and Si-OH bands
BETSurface Area, Pore VolumeHigh surface area

Causality Behind Experimental Choices

The selection of specific reagents and reaction conditions is critical for controlling the final properties of the silica nanoparticles.

  • Precursor Choice: The use of this compound, with its inherent methyl groups, can lead to a more hydrophobic surface compared to nanoparticles synthesized from TEOS. This can enhance the loading of poorly water-soluble drugs.

  • Catalyst: Ammonium hydroxide provides a basic environment which promotes a faster hydrolysis rate compared to the condensation rate. This condition favors the formation of discrete, spherical nanoparticles rather than a continuous gel network.[11]

  • Solvent System: The ethanol/water ratio is a key parameter that influences the solubility of the precursor and the rate of the hydrolysis reaction. Adjusting this ratio can be used to fine-tune the particle size.[7]

Applications in Drug Development

The unique properties of silica nanoparticles synthesized from this compound make them highly suitable for various drug delivery applications.

  • Controlled Release: The porous structure of the nanoparticles allows for the encapsulation of therapeutic agents and their subsequent sustained release.[3][12]

  • Targeted Delivery: The surface of the silica nanoparticles can be readily functionalized with targeting moieties such as antibodies or peptides to direct the drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity.[4]

  • Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within the hydrophobic domains of these silica nanoparticles can improve their solubility and bioavailability.[2]

Diagram 2: Sol-Gel Reaction Mechanism

G cluster_0 Hydrolysis cluster_1 Condensation A Si-(OR) + H₂O B Si-OH + ROH A->B Catalyst (H⁺ or OH⁻) C Si-OH + HO-Si E Si-OR + HO-Si D Si-O-Si + H₂O C->D Water Condensation F Si-O-Si + ROH E->F Alcohol Condensation

Caption: The two-step process of sol-gel synthesis.

Conclusion

This application note provides a detailed protocol for the synthesis of silica nanoparticles using this compound. The described methodology offers a reliable route to produce nanoparticles with tunable properties suitable for advanced drug delivery systems. The inherent advantages of this precursor, coupled with the versatility of the sol-gel process, open up new possibilities for the development of innovative nanomedicines. Further optimization of the reaction parameters will allow for the tailoring of nanoparticle characteristics to meet the specific demands of various therapeutic applications.

References

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  • Rao, K. S., El-Hami, K., Kodaki, T., Matsushige, K., & Makino, K. (2005). A novel method for synthesis of silica nanoparticles. Journal of Colloid and Interface Science, 289(1), 125-131.
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  • Singh, A., & Singh, K. V. (2023). Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. IOSR Journal of Applied Chemistry, 16(3), 12-18.
  • Al-Thabaiti, S. A., & Al-Youbi, A. O. (2019). Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. Journal of the Chinese Chemical Society, 66(6), 633-641.
  • Mosquera, M. J., de los Santos, D. M., Rivas, T., & Sanmartín, P. (2017). The effect of adding PDMS-OH and silica nanoparticles on sol–gel properties and effectiveness in stone protection. Journal of Cultural Heritage, 25, 1-9.
  • Narayan, R., Nayak, U. Y., Raichur, A. M., & Garg, S. (2018). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Pharmaceutics, 10(3), 118.
  • Wang, Y., Zhao, Q., Han, N., Bai, L., Li, J., Liu, J., ... & Wang, S. (2021). The Opportunities and Challenges of Silica Nanomaterial for Atherosclerosis. International Journal of Nanomedicine, 16, 881-900.
  • Strohmeier, L., Schrittesser, B., & Schlögl, S. (2021).
  • Rojas, J. D., Lopez, A., & Gonzalez, M. (2024). A Novel In Situ Sol-Gel Synthesis Method for PDMS Composites Reinforced with Silica Nanoparticles. Polymers, 16(8), 1125.

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Application Notes and Protocols for the Fabrication of Low-k Dielectric Films Using 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 1,3-diisopropoxytetramethyldisiloxane as a precursor for the fabrication of low-k dielectric films. The guide details two primary methodologies: Spin-On Deposition (SOD) via a sol-gel process and Plasma-Enhanced Chemical Vapor Deposition (PECVD). It explains the underlying chemical principles, provides step-by-step protocols, and discusses the characterization of the resulting films. The protocols are constructed based on established principles for analogous organosilicon precursors, offering a robust starting point for process development.

Introduction: The Role of this compound in Low-k Dielectrics

The relentless miniaturization of integrated circuits necessitates the use of interlayer dielectric (ILD) materials with low dielectric constants (low-k) to mitigate challenges such as parasitic capacitance, signal delay, and power consumption.[1] Organosilicate glasses (OSGs), also known as carbon-doped oxides (CDOs), have emerged as leading candidates for these applications.[2] The incorporation of carbon, typically in the form of methyl groups, into the silica network reduces the material's polarity and density, thereby lowering its dielectric constant.[2]

This compound, with its combination of a stable siloxane backbone, terminal methyl groups, and reactive isopropoxy functionalities, is a promising precursor for creating low-k OSG films. The Si-O-Si backbone provides thermal and structural integrity, the methyl groups contribute to a lower k-value, and the isopropoxy groups offer a controlled route for hydrolysis and condensation in sol-gel processes or for plasma-induced reactions in CVD.

This guide provides the foundational knowledge and actionable protocols to leverage the properties of this compound for next-generation microelectronics.

Precursor Chemistry and Properties

A thorough understanding of the precursor's properties is fundamental to developing a successful deposition process.

Precursor_Structure

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,3-Dimethoxytetramethyldisiloxane1,3-Diethoxytetramethyldisiloxane
CAS Number 69304-37-613343-13-418420-09-2
Molecular Formula C₁₀H₂₆O₃Si₂C₆H₁₈O₃Si₂C₈H₂₂O₃Si₂
Molecular Weight 250.5 g/mol 194.4 g/mol 222.4 g/mol
Boiling Point ~190-200 °C (estimated)142 °C173 °C
Density ~0.87 g/cm³ (estimated)0.88 g/cm³0.87 g/cm³
Refractive Index ~1.39 (estimated)1.381.39

Note: Some properties for this compound are estimated based on trends from analogous compounds due to limited direct experimental data.

The isopropoxy groups are key to the precursor's utility. In sol-gel processes, they undergo hydrolysis and condensation reactions to form a siloxane network. In PECVD, their cleavage contributes to the formation of the organosilicate glass matrix.

Fabrication Method 1: Spin-On Deposition (Sol-Gel Process)

The spin-on-glass (SOG) method is a liquid-phase deposition technique that offers excellent gap-fill capabilities and compositional control.[3] The process involves the hydrolysis and condensation of the precursor in a solvent to form a "sol," which is then spin-coated onto a substrate and thermally cured.

Underlying Principles: Sol-Gel Chemistry

The sol-gel process for this compound can be summarized in two main reaction steps:

  • Hydrolysis: The isopropoxy groups (-O-CH(CH₃)₂) react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and isopropanol.

  • Condensation: The newly formed silanol groups react with each other or with remaining isopropoxy groups to form Si-O-Si bridges, releasing water or isopropanol, respectively. This process leads to the formation of a cross-linked 3D network, or "gel."

Sol_Gel_Process

Protocol for Spin-On Deposition

Materials:

  • This compound (precursor)

  • Propylene glycol methyl ether acetate (PGMEA) (solvent)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M solution) (catalyst)

  • Silicon wafers (substrate)

  • Nitrogen gas (for curing)

Equipment:

  • Spin coater

  • Hot plates

  • Tube furnace

  • Glassware for sol preparation

Procedure:

  • Sol Preparation: a. In a clean, dry glass vial, mix this compound with PGMEA in a 1:3 volume ratio. b. Add deionized water and the HCl catalyst solution. A typical molar ratio of precursor:water:catalyst is 1:4:0.01. c. Stir the mixture at room temperature for 24 hours to allow for hydrolysis and initial condensation. This is the "sol."

  • Spin Coating: a. Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha or RCA clean). b. Dispense the prepared sol onto the center of the wafer.[4] c. Spin the wafer at 500 rpm for 10 seconds to spread the sol, followed by 3000 rpm for 30 seconds to achieve the desired film thickness.[4]

  • Soft Bake: a. Transfer the coated wafer to a hot plate. b. Bake at 150°C for 2 minutes to evaporate the solvent.[5]

  • Curing (Annealing): a. Place the wafer in a tube furnace under a nitrogen atmosphere. b. Ramp the temperature to 400°C at a rate of 5°C/min. c. Hold at 400°C for 1 hour to complete the condensation and densify the film.[5] d. Cool down slowly to room temperature.

Fabrication Method 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a vapor-phase deposition technique that uses plasma to decompose precursor molecules, leading to the formation of a thin film on a substrate.[6] It is a standard method in the microelectronics industry for depositing dielectric films.[1]

Underlying Principles: PECVD Mechanism

In the PECVD process, this compound vapor is introduced into a reaction chamber along with an oxidant gas (e.g., O₂ or N₂O) and an inert carrier gas (e.g., Ar or He). An RF plasma is generated, which fragments the precursor molecules into reactive species. These species then adsorb onto the substrate surface and react to form the organosilicate glass film. The methyl groups from the precursor are partially incorporated into the growing film, creating the low-k properties.[6]

PECVD_Process

Protocol for PECVD

Materials:

  • This compound (liquid precursor)

  • Oxygen (O₂) or Nitrous Oxide (N₂O) (oxidant gas)

  • Argon (Ar) or Helium (He) (carrier/dilution gas)

  • Silicon wafers (substrate)

Equipment:

  • PECVD system with a liquid precursor delivery system

  • Substrate heater

  • RF plasma source

Procedure:

  • Chamber Preparation: a. Load a clean silicon wafer into the PECVD chamber. b. Evacuate the chamber to a base pressure of <10 mTorr. c. Heat the substrate to the desired deposition temperature (e.g., 200-350°C).

  • Gas and Precursor Flow: a. Introduce the carrier gas (Ar) at a flow rate of 100-500 sccm. b. Introduce the oxidant gas (O₂) at a flow rate of 10-100 sccm. c. Heat the precursor ampoule to 50-80°C to ensure adequate vapor pressure and deliver the this compound vapor into the chamber using the carrier gas.

  • Deposition: a. Set the chamber pressure to 0.5-5 Torr. b. Ignite the plasma with an RF power of 50-200 W. c. Deposit the film for a duration calculated to achieve the target thickness.

  • Post-Deposition Treatment (Optional): a. After deposition, the film can be cured in-situ or ex-situ using UV radiation or a thermal anneal at ~400°C to improve its mechanical properties and remove any unstable organic fragments.

Film Characterization

The fabricated films should be thoroughly characterized to determine their suitability as low-k dielectrics.

Table 2: Key Characterization Techniques and Expected Properties

PropertyTechniqueExpected Outcome/Rationale
Thickness & Refractive Index EllipsometryProvides fundamental film properties. A lower refractive index generally correlates with a lower dielectric constant.
Dielectric Constant (k) Capacitance-Voltage (C-V) measurements on a Metal-Insulator-Semiconductor (MIS) structureThe primary figure of merit. Values < 3.0 are desirable.
Chemical Bonding Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of Si-O-Si network, Si-CH₃ groups, and the removal of Si-OH.
Porosity and Pore Size Ellipsometric Porosimetry[7]Quantifies the volume and size of pores, which are critical for achieving ultra-low-k values.
Mechanical Properties NanoindentationMeasures hardness and elastic modulus, which are crucial for the film's ability to withstand subsequent processing steps like chemical-mechanical planarization (CMP).[8][9]
Thermal Stability Thermogravimetric Analysis (TGA)Assesses the film's stability at high temperatures, which is necessary for integration into device manufacturing flows.

Troubleshooting and Optimization

  • High k-value: May result from incomplete condensation (high Si-OH content) or insufficient carbon incorporation. In SOD, adjust catalyst concentration or curing temperature/time. In PECVD, optimize the precursor-to-oxidant ratio and plasma power.

  • Film Cracking: Often due to high stress from solvent evaporation or film shrinkage during curing.[5] For SOD, use a slower heating ramp during curing or a multi-step baking process. For PECVD, adjusting deposition temperature and pressure can modify film stress.

  • Poor Mechanical Properties: Can be improved by post-deposition curing (UV or thermal anneal) to enhance cross-linking in the film.[8][9]

Conclusion

This compound is a versatile precursor for the fabrication of low-k dielectric films. The choice between Spin-On Deposition and PECVD will depend on the specific application requirements, such as gap-fill performance, throughput, and equipment availability. The protocols provided herein, derived from established organosilicon chemistry, offer a solid foundation for developing robust and reliable processes for advanced microelectronic applications. Further optimization of the detailed parameters will be necessary to achieve the desired film properties for a given technology node.

References

  • Plasma-Enhanced CVD of Organosilicate Glass (OSG) Films Deposited from Octamethyltrisiloxane, Bis(trimethylsiloxy)methylsilane, and 1,1,3,3-Tetramethyldisiloxane. (n.d.).
  • Characterization of porous dielectric films by ellipsometric porosimetry. (n.d.).
  • Comprehensive Review on the Impact of Chemical Composition, Plasma Treatment, and Vacuum Ultraviolet (VUV)
  • Mechanical Characterization of Low-K Dielectric M
  • Mechanical characterization of low-K dielectric materials. (2016).
  • Spin-on-Glass (SoG)
  • Structural characterization of porous low-k SiOC thin films using x-ray porosimetry. (n.d.). National Institute of Standards and Technology.
  • Deposition Grade Silanes for Sol-Gel Processes. (n.d.). Sigma-Aldrich.
  • Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. (2020). MDPI.
  • Mechanical Characterization Of Ultra Low-k Dielectric Films. (2023). Semiconductor Engineering.
  • Spin / Bake / Cure Procedure for Spin-On-Glass M
  • US6706646B1 - Spin-on glass composition and method of forming silicon oxide layer in semiconductor manufacturing process using the same. (2004).
  • Development of spin-on-glass process for triple metal interconnects. (2011). Journal of Semiconductors.
  • Spin-On Glass & Spin-On Dopants Applic
  • PECVD low-permittivity organosilicate glass coatings: Adhesion, fracture and mechanical properties. (2008).
  • SOL-GEL SYNTHESIS AND HYBRID THIN FILM DEPOSITION FOR INNOVATIVE TEXTILE FINISHING. (n.d.). Aisberg - UniBg.
  • Sol-Gel Thin-Film Formation. (n.d.). Brinker Group: Nanostructures Research.
  • What Is Sol-gel Deposition? - Chemistry For Everyone. (2024). YouTube.
  • Analytical Study of Porous Organosilicate Glass Films Prepared
  • Optimized Materials Properties for Organosilicate Glasses Produced by Plasma-Enhanced Chemical Vapor Deposition. (2004).

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Application Note & Protocol: Surface Modification with 1,3-Diisopropoxytetramethyldisiloxane for Hydrophobic Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Disiloxanes in Surface Engineering

Surface chemistry is a cornerstone of advanced materials science, dictating how a material interacts with its environment. Controlling properties like wettability, biocompatibility, and chemical resistance is critical in fields ranging from microfluidics to biomedical devices and protective coatings. Polydimethylsiloxane (PDMS) and related siloxane compounds are renowned for their unique properties, including high flexibility, low surface tension, and thermal stability.[1] However, achieving robust and tunable surface characteristics often requires covalent modification of substrates.

1,3-Diisopropoxytetramethyldisiloxane is a versatile difunctional organosilane reagent used to create thin, hydrophobic, and chemically stable films on a variety of substrates. Its structure, featuring two reactive isopropoxy groups separated by a flexible tetramethyldisiloxane backbone, allows it to form a covalently bound, low-energy surface. This guide provides a comprehensive overview of the reaction mechanism, detailed protocols for surface modification, and methods for characterizing the resulting films, intended for researchers and professionals in materials science and drug development.

Mechanism of Surface Modification

The efficacy of this compound as a surface modifying agent lies in its ability to react with hydroxyl (-OH) groups present on the surface of many materials like glass, silicon, and metal oxides.[2][3] The process is a two-step hydrolysis and condensation reaction.

  • Hydrolysis: The isopropoxy groups (–O-CH(CH₃)₂) on the siloxane are hydrolyzed by trace amounts of water present on the substrate surface or in the solvent, forming reactive silanol (Si-OH) groups and releasing isopropanol as a byproduct.

  • Condensation: These newly formed silanol groups then condense with the hydroxyl groups on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate).[3] A second condensation reaction can occur between adjacent modified siloxane molecules, leading to cross-linking and the formation of a durable polymeric film.[4]

This process effectively replaces a high-energy, hydrophilic surface (rich in -OH groups) with a low-energy, nonpolar surface dominated by methyl (-CH₃) groups from the tetramethyldisiloxane backbone, resulting in significant hydrophobicity.[3]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation A This compound B Reactive Silanol Intermediate (Si-OH) A->B Reaction B2 Reactive Silanol Intermediate (Si-OH) H2O Surface Water (H₂O) H2O->A Isopropanol Isopropanol Byproduct Substrate Hydroxylated Substrate (Substrate-OH) C Covalently Modified Surface (Substrate-O-Si) Substrate->C B2->C Condensation H2O_byproduct Water Byproduct C->H2O_byproduct Releases

Caption: Reaction mechanism of surface modification.

Protocol: Hydrophobic Modification of Glass or Silicon Substrates

This protocol details a standard procedure for creating a hydrophobic surface on glass microscope slides or silicon wafers. The core principle is applicable to other hydroxylated substrates.

Materials and Reagents
  • Substrates: Glass microscope slides or silicon wafers

  • Reagent: this compound

  • Solvent: Anhydrous toluene or hexane

  • Cleaning Solutions: Acetone, Isopropanol, Deionized (DI) water

  • Optional (for enhanced hydroxylation): Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) or Oxygen Plasma Cleaner

  • Equipment: Beakers, graduated cylinders, petri dishes, nitrogen or argon gas line, oven, sonicator, fume hood.

Safety Note: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work within a certified fume hood. Add the hydrogen peroxide to the sulfuric acid slowly.

Step-by-Step Methodology
  • Substrate Cleaning (Critical Step):

    • Rationale: A pristine, fully hydroxylated surface is essential for achieving a uniform, high-density monolayer. Organic residues will lead to a patchy, ineffective coating.

    • Procedure:

      • Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each.

      • Dry the substrates thoroughly under a stream of nitrogen or argon gas.

      • Optional (for maximum reactivity): Treat the clean, dry substrates with an oxygen plasma cleaner for 5 minutes or immerse in Piranha solution for 30 minutes. Rinse copiously with DI water and dry again with nitrogen.[5]

      • Place substrates in an oven at 120°C for at least 30 minutes to remove any physisorbed water.

  • Preparation of Treatment Solution:

    • Rationale: The concentration of the siloxane can be tuned to control film thickness. Anhydrous solvents are used to prevent premature hydrolysis and polymerization of the reagent in the solution.

    • Procedure:

      • Inside a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For a 1% solution, add 1 mL of the siloxane to 99 mL of toluene.

  • Surface Deposition:

    • Rationale: Immersion ensures the entire surface is exposed to the reagent. The reaction time and temperature influence the completeness of the surface reaction and subsequent cross-linking.

    • Procedure:

      • Transfer the warm, dry substrates directly from the oven into the treatment solution. Ensure they are fully submerged.

      • Cover the container to minimize exposure to atmospheric moisture.

      • Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve uniformity.

  • Post-Deposition Processing:

    • Rationale: Rinsing removes excess, unreacted siloxane. The final baking step drives off the isopropanol byproduct and promotes further cross-linking of the surface-bound layer, enhancing its durability.

    • Procedure:

      • Remove substrates from the treatment solution and rinse thoroughly with fresh toluene to wash away any unbound reagent.

      • Perform a final rinse with isopropanol.

      • Dry the substrates under a stream of nitrogen.

      • Cure the coated substrates in an oven at 120°C for 1 hour.

G A Start: Glass/Silicon Substrate B 1. Sonication Cleaning (Acetone, IPA, DI Water) A->B C 2. Surface Activation (O₂ Plasma or Piranha) B->C D 3. Drying (120°C Oven) C->D E 4. Immersion in Siloxane Solution (1-2 hours) D->E F 5. Solvent Rinse (Toluene, IPA) E->F G 6. Final Curing (120°C Oven) F->G H End: Hydrophobic Surface G->H

Caption: Experimental workflow for surface modification.

Characterization of Modified Surfaces

Validation of the surface modification is crucial. A combination of techniques provides a comprehensive picture of the new surface properties.

Contact Angle Goniometry

This is the most direct method to quantify the change in surface wettability. A droplet of DI water is placed on the surface, and the angle it makes with the substrate is measured.

Surface StateTypical Water Contact Angle (WCA)Implication
Clean Glass/Silicon< 20°Highly hydrophilic, high surface energy
After Modification> 95°Hydrophobic, low surface energy

A significant increase in the water contact angle (WCA) from hydrophilic (<20°) to hydrophobic (>95°) confirms the successful deposition of the nonpolar methyl-terminated siloxane layer.[5][6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material.

  • Expected Results: An XPS survey scan of the modified surface will show an increase in the Carbon (C1s) and Silicon (Si2p) signals relative to the untreated substrate. High-resolution scans of the Si2p peak can confirm the formation of Si-O-Si (siloxane) and Si-O-C bonds.

Atomic Force Microscopy (AFM)

AFM is used to characterize the surface topography at the nanoscale.

  • Expected Results: A properly executed modification should result in a very smooth, uniform film. AFM can reveal any aggregation or incomplete coverage of the siloxane layer. The root mean squared (RMS) roughness should not increase significantly if a monolayer has been formed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Contact Angle / Poor Hydrophobicity 1. Incomplete substrate cleaning. 2. Inactive (hydrolyzed) reagent. 3. Insufficient reaction time.1. Improve cleaning protocol; use plasma/Piranha activation. 2. Use fresh reagent and anhydrous solvents. 3. Increase immersion time or gently warm the solution (~50°C).
Hazy or Patchy Appearance 1. Reagent concentration too high. 2. Moisture contamination in solvent or on substrate. 3. Inadequate rinsing.1. Reduce the concentration of the siloxane solution. 2. Ensure substrates are completely dry and use anhydrous solvents. 3. Increase the volume and duration of the solvent rinse steps.
Poor Durability of Coating 1. Incomplete curing. 2. Insufficient hydroxyl groups on the initial surface.1. Increase the final curing time or temperature. 2. Ensure the surface activation step is performed effectively.

References

  • Alkylsiloxane/alkoxysilane sols as hydrophobic treatments for concrete: A comparative study of bulk vs surface application. (2021). Journal of Building Engineering. [Link]

  • Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. (n.d.). Journal of Sol-Gel Science and Technology. [Link]

  • Slippery Alkoxysilane Coatings for Antifouling Applications. (2023). ACS Applied Materials & Interfaces. [Link]

  • Surface Modification and Characterization of Poly-Dimethyl-Siloxane. (n.d.). ResearchGate. [Link]

  • Hydrophobic Silane Surface Treatments. (n.d.). Gelest. [Link]

  • Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. (n.d.). MDPI. [Link]

  • Enhancing Understanding of Siloxane Surface Properties and Functional Group Effects on Water Deoxygenation. (2024). MDPI. [Link]

  • Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. (2022). Frontiers in Toxicology. [Link]

  • Synthesis, Characterization and Surface Modification of Polydimethylsiloxane and Its Composites. (2015). CORE. [Link]

  • SURFACE PROPERTIES OF SILOXANE-BASED SURFACTANTS CONTAINING TROMETHAMOL UNITS. (n.d.). Revue Roumaine de Chimie. [Link]

  • A novel surface modification technique for forming porous polymer monoliths in poly(dimethylsiloxane). (2012). Biomicrofluidics. [Link]

  • Surface Modification Techniques for Endothelial Cell Seeding in PDMS Microfluidic Devices. (2020). Polymers. [Link]

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Application Note: A Multi-Technique Approach to the Characterization of Silica Films Grown from 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Precursors in Advanced Silica Films

Silicon dioxide (SiO₂) films are foundational to modern microelectronics, optics, and protective coatings. The quality, purity, and structural integrity of these films are critically dependent on the chemical precursor used during deposition. While tetraethoxysilane (TEOS) is a widely adopted industry standard, research into alternative organosilicon precursors is driven by the need for lower deposition temperatures, improved film properties, and enhanced process safety.[1]

This application note focuses on a comprehensive characterization workflow for silica films deposited from 1,3-Diisopropoxytetramethyldisiloxane . This precursor is a promising alternative, offering a unique molecular structure that can influence deposition kinetics and final film quality. As a disiloxane, its Si-O-Si backbone may facilitate more efficient oxide network formation, while the isopropoxy and methyl groups influence reactivity and potential carbon incorporation.

This guide provides researchers, scientists, and drug development professionals with a detailed framework of protocols and analytical logic. We will delve into the causality behind experimental choices and establish a self-validating system of characterization to ensure the production of high-quality, reliable silica films. While direct literature on this compound is emerging, the protocols described herein are grounded in established methodologies for analogous organosilicon precursors.[2][3]

Deposition Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing high-quality silica films at temperatures compatible with sensitive substrates.[4] The plasma environment provides the necessary energy to dissociate the precursor and oxidant molecules, enabling film growth at lower thermal budgets than traditional CVD.

Causality of PECVD Parameter Selection
  • Precursor and Oxidant Flow Rates: The ratio of this compound to the oxidant (typically O₂) is critical. An oxygen-rich environment is necessary to fully oxidize the precursor, minimizing carbon and hydroxyl (Si-OH) impurities in the final film.[2][5]

  • Carrier Gas (Ar): Inert gases like Argon (Ar) are often used to stabilize the plasma, control the residence time of reactive species, and dilute the precursor mixture.

  • RF Power: The applied radio frequency (RF) power dictates the plasma density and ion energy. Higher power can increase the deposition rate but may also lead to ion bombardment damage, affecting film stress and density.

  • Pressure: The chamber pressure influences the mean free path of molecules and the plasma characteristics. Lower pressures can lead to more uniform films.[5]

  • Substrate Temperature: While PECVD allows for low-temperature deposition, moderate heating (100-300°C) can enhance surface mobility of adatoms, promoting densification and reducing impurity incorporation.[6]

Generalized PECVD Protocol
  • Substrate Preparation: Begin with pristine silicon wafers or other appropriate substrates. Perform a standard cleaning procedure (e.g., Piranha etch or RCA clean followed by a deionized water rinse and nitrogen dry) to remove organic and particulate contamination.

  • System Preparation: Load the substrate into the PECVD chamber. Pump the chamber down to a base pressure of <1 x 10⁻⁶ Torr to minimize atmospheric contamination.

  • Parameter Setup: Heat the substrate to the target temperature (e.g., 250°C). Introduce the carrier gas (Ar) to stabilize the pressure.

  • Gas Introduction: Introduce the oxidant (O₂) and the this compound vapor into the chamber at the predetermined flow rates. The precursor is typically delivered from a heated bubbler with a carrier gas.

  • Plasma Ignition & Deposition: Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode. The plasma will dissociate the precursor and oxidant, leading to the deposition of a SiO₂ film on the substrate.

  • Termination and Cool-down: After the desired thickness is achieved, turn off the RF power, precursor, and oxidant gas flows. Allow the substrate to cool under vacuum or in an inert gas flow before removal.

Table 1: Example PECVD Deposition Parameters for Organosilicon Precursors

Parameter Typical Range Rationale
Substrate Temperature 150 - 350 °C Promotes surface reactions and film densification.[6]
RF Power 50 - 200 W Controls plasma density and deposition rate.
Chamber Pressure 100 - 1000 mTorr Affects plasma uniformity and species transport.[5]
Precursor Flow 5 - 50 sccm Source of silicon for the film.
O₂ Flow Rate 50 - 500 sccm Oxidant to form SiO₂; high ratio minimizes impurities.[2]

| Ar Flow Rate | 100 - 1000 sccm | Diluent and plasma stabilization gas. |

PECVD_Workflow cluster_prep Preparation Phase cluster_dep Deposition Phase cluster_post Post-Deposition A Substrate Cleaning B Load into Chamber A->B C Pump to Base Pressure B->C D Set Temperature & Pressure C->D E Introduce Gases (Precursor, O₂, Ar) D->E F Ignite Plasma (RF Power ON) E->F G Film Deposition F->G H Plasma OFF Stop Gas Flow G->H I Cool Down Substrate H->I J Vent and Unload I->J K Deposited SiO₂ Film J->K Proceed to Characterization

Caption: Workflow for SiO₂ film deposition using PECVD.

Comprehensive Characterization Workflow

A single characterization technique is insufficient to fully validate a SiO₂ film. A multi-technique approach is essential to build a complete picture of the film's optical, chemical, and morphological properties.

Characterization_Workflow cluster_techniques Analytical Techniques Film Deposited SiO₂ Film on Substrate Ellipsometry Spectroscopic Ellipsometry Measures: - Thickness - Refractive Index (n) - Extinction Coeff. (k) Film->Ellipsometry FTIR FTIR Spectroscopy Measures: - Chemical Bonds (Si-O-Si) - Impurities (Si-OH, C-H) Film->FTIR XPS X-ray Photoelectron Spec. Measures: - Elemental Composition - Stoichiometry (O:Si ratio) - Chemical States Film->XPS AFM Atomic Force Microscopy Measures: - Surface Topography - Roughness (Rq, Ra) - Defects/Pinholes Film->AFM

Caption: Multi-technique workflow for silica film analysis.

Optical Properties: Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. It is exceptionally sensitive to film thickness and optical constants.[7]

  • Protocol:

    • Place the sample on the ellipsometer stage.

    • Perform an alignment to ensure the light beam is correctly positioned.

    • Acquire data (Psi and Delta) over a wide spectral range (e.g., 200-1100 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[7]

    • Model the acquired data using appropriate software. A typical model consists of a silicon substrate, a native oxide layer (if applicable), and the deposited SiO₂ film.

    • Use a Cauchy or Sellmeier dispersion model to represent the optical properties of the SiO₂ film.

    • Fit the model to the experimental data to extract the film thickness, refractive index (n), and extinction coefficient (k).

  • Trustworthiness: A good fit is indicated by a low Mean Squared Error (MSE). For a high-quality, transparent SiO₂ film, the refractive index at 633 nm should be close to that of thermally grown oxide (~1.46), and the extinction coefficient (k) should be near zero in the visible range.[7]

Table 2: Expected Optical and Physical Properties of High-Quality PECVD SiO₂

Property Expected Value Significance
Thickness Application-dependent Control over the deposition process.
Refractive Index (@633nm) 1.45 - 1.47 Indicates film density and stoichiometry. Lower values may suggest porosity.
Extinction Coefficient (k) ~0 Confirms optical transparency and low defect density.

| Surface Roughness (Rq) | < 1 nm | A smooth surface is critical for device performance.[8] |

Chemical Bonding: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds within the film, making it an excellent tool for confirming the SiO₂ network structure and identifying molecular impurities like water, silanol (Si-OH), and residual hydrocarbons (C-H).[2][5]

  • Protocol:

    • Acquire a background spectrum, typically on a bare, double-side polished silicon substrate.

    • Place the coated sample in the beam path.

    • Acquire the sample spectrum in transmission mode over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • The final absorbance spectrum is generated by ratioing the sample spectrum against the background.

  • Data Interpretation:

    • Si-O-Si Network: The presence of a strong, broad absorption peak around 1070 cm⁻¹ (asymmetric stretch), a peak near 800 cm⁻¹ (bending), and one near 450 cm⁻¹ (rocking) confirms the formation of a silica network.[5]

    • Film Quality: The position and full-width at half-maximum (FWHM) of the main Si-O-Si stretching peak provide insight into the film's stoichiometry and stress. A peak position below ~1060 cm⁻¹ can indicate an oxygen-deficient or porous film.

    • Impurities: A broad absorption band from 3200-3600 cm⁻¹ indicates the presence of Si-OH groups and absorbed water.[6] Sharp peaks in the 2800-3000 cm⁻¹ region would indicate C-H stretching from unreacted precursor fragments. The goal is to minimize or eliminate these impurity peaks through process optimization.[2]

Table 3: Key FTIR Peak Assignments for Silica Films

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~1070 Si-O-Si Asymmetric Stretch Dominant peak confirming the SiO₂ network.[5]
~800 Si-O-Si Bending Confirms network structure.
~450 Si-O-Si Rocking Confirms network structure.
3200 - 3600 O-H Stretch Indicates presence of Si-OH (silanol) groups and absorbed water.[6]
~930 Si-OH Bending Correlates with O-H stretch, indicating hydroxyl content.

| 2800 - 3000 | C-H Stretch | Indicates residual hydrocarbon impurities from the precursor. |

Elemental Composition & Stoichiometry: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique that provides detailed information about the elemental composition and chemical bonding states at the film's surface.[9]

  • Protocol:

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Perform a low-resolution survey scan to identify all elements present on the surface.

    • Perform high-resolution scans over the core level peaks of interest: Si 2p, O 1s, and C 1s.

    • (Optional) Use a low-energy Ar⁺ ion beam to sputter away the surface layer and perform depth profiling to check for bulk composition and interface quality.

  • Data Interpretation:

    • Stoichiometry: By integrating the areas of the high-resolution Si 2p and O 1s peaks and applying relative sensitivity factors, the O:Si atomic ratio can be calculated. For stoichiometric SiO₂, this ratio should be very close to 2.0.

    • Chemical State of Silicon: The Si 2p peak for SiO₂ is located at a binding energy of ~103.5 eV.[10] The absence of a significant peak at ~99.3 eV (elemental Si) confirms complete oxidation. Intermediate oxidation states (suboxides) can appear between these two values and indicate an imperfect oxide network.[11]

    • Carbon Contamination: The C 1s peak can be deconvoluted to identify the nature of carbon contamination. A peak at ~284.8 eV is typical for adventitious carbon from atmospheric exposure. The presence of other carbon states, such as Si-C, would indicate incorporation from the precursor.[9]

Table 4: XPS Peak Binding Energies and Assignments for SiO₂ Films

Element Core Level Binding Energy (eV) Assignment
Silicon Si 2p ~103.5 Si⁴⁺ in SiO₂ network.[10][11]
Oxygen O 1s ~532.8 O in Si-O-Si network.[11]

| Carbon | C 1s | ~284.8 | Adventitious carbon (surface contamination). |

Surface Morphology: Atomic Force Microscopy (AFM)

AFM provides nanometer-resolution three-dimensional images of the film surface, allowing for direct quantification of roughness and identification of topographical defects.[12][13]

  • Protocol:

    • Mount the sample on the AFM stage.

    • Engage the AFM tip with the sample surface using a non-contact or tapping mode to prevent surface damage.

    • Scan the desired area (e.g., 1x1 µm, 5x5 µm) to acquire the topography image.

    • Use the AFM software to process the image (e.g., plane fitting to remove tilt).

    • Calculate surface roughness parameters, such as the root mean square roughness (Rq) and average roughness (Ra).

  • Data Interpretation: For applications in electronics and optics, a smooth, defect-free surface is paramount. High-quality PECVD films should exhibit a very low surface roughness (Rq < 1 nm).[8][14] The images can also reveal pinholes, cracks, or particulate contamination that could compromise device performance.

Conclusion

The successful deposition of high-quality silica films from this compound requires a robust and comprehensive characterization strategy. The integration of Spectroscopic Ellipsometry, FTIR, XPS, and AFM provides a self-validating workflow that correlates optical, chemical, and morphological properties. By following the detailed protocols and data interpretation guidelines presented in this note, researchers can systematically optimize their deposition processes, understand the structure-property relationships of their films, and confidently validate the material for its intended application.

References

  • Investigation of SiO2 plasma enhanced chemical vapor deposition through tetraethoxysilane using attenuated total reflection Fourier transform infrared spectroscopy. Journal of Vacuum Science & Technology A. [Link]

  • Si/SiO2 interface studies by spectroscopic immersion ellipsometry and atomic force microscopy. Journal of Vacuum Science & Technology A. [Link]

  • Si/SiO2 interface studies by spectroscopic immersion ellipsometry and atomic force microscopy. Sci-Hub. [Link]

  • FTIR analysis of silicon dioxide thin film deposited by Metal organic-based PECVD. ResearchGate. [Link]

  • In situ ATR-FTIR spectrum of SiO 2 films obtained during PECVD by TEOS... ResearchGate. [Link]

  • FTIR analysis of silicon dioxide thin film deposited by Metal organic-based PECVD. ResearchGate. [Link]

  • Deposition of Mesoporous Silicon Dioxide Films Using Microwave PECVD. National Center for Biotechnology Information. [Link]

  • SI/SIO2 Interface Studies by Spectroscopic Immersion Ellipsometry and Atomic Force Microscopy. Defense Technical Information Center. [Link]

  • Si/SiO2 Interface Studies by Spectroscopic Immersion Ellipsometry and Atomic Force Microscopy. ResearchGate. [Link]

  • Infrared spectra of SiO 2 films deposited on Si by PECVD from. ResearchGate. [Link]

  • Preparation and Characterization of Superhydrophobic/Superoleophilic SiO2 Film. ResearchGate. [Link]

  • PECVD of SiOx Barrier Films. Society of Vacuum Coaters. [Link]

  • The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges. National Center for Biotechnology Information. [Link]

  • Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. National Center for Biotechnology Information. [Link]

  • Synchrotron-Radiation XPS Analysis of Ultra-thin Silane Films: Specifying the Organic Silicon. ResearchGate. [Link]

  • Preparation Methods and Application of Silicon Oxide Films. Atlantis Press. [Link]

  • Refractive Index and Thickness Analysis of Natural Silicon Dioxide Film Growing on Silicon with Variable-Angle Spectroscopic Ellipsometry. Spectroscopy Online. [Link]

  • Synchrotron-radiation XPS analysis of ultra-thin silane films: Specifying the organic silicon. Scilit. [Link]

  • XPS profiles of (a) Si2p, and (b) O1s of SiO2 thin films. (c)... ResearchGate. [Link]

  • XPS Studies of the SiO2 Substrates and Thermoelectric Thin Films of Sn/Sn+SnO2 under the Effects. The Glocal Trunk of Engineering and Technology. [Link]

  • Adhesion characterization of SiO2 thin films evaporated onto a polymeric substrate. CORE. [Link]

  • The Influence of Ag Addition and Different SiO2 Precursors on the Structure of Silica Thin Films Synthesized by the Sol–Gel Method. MDPI. [Link]

  • XPS survey spectra of SiO2 thin films obtained with a constant flow of NH3. ResearchGate. [Link]

  • PECVD processes for silicon dioxide films.
  • What is the best precursor for SiO2 thin film deposition?. ResearchGate. [Link]

  • Synthesis and characterization of silicon dioxide thin films by plasma enhances chemical vapor deposition from diethylsilane and. CORE. [Link]

  • SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. ResearchGate. [Link]

  • Mechanisms of SiO2 film deposition from tetramethylcyclotetrasiloxane, dimethyldimethoxysilane, and trimethylsilane plasmas. ResearchGate. [Link]

  • Thermal and plasma enhanced atomic layer deposition of SiO2 using commercial silicon precursors. ResearchGate. [Link]

  • Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors. IBS Publications Repository. [Link]

Sources

Handling and storage procedures for "1,3-Diisopropoxytetramethyldisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the safe handling and storage of 1,3-Diisopropoxytetramethyldisiloxane. The protocols and recommendations herein are synthesized from established best practices for moisture-sensitive organosilicon compounds and data from closely related alkoxysiloxanes. As a Senior Application Scientist, my objective is to combine technical accuracy with practical, field-proven insights to ensure both experimental integrity and personnel safety.

Introduction to this compound: A Profile

This compound is an organosilicon compound characterized by a disiloxane backbone with both methyl and isopropoxy substituents. The presence of the Si-O-C linkage in the isopropoxy groups renders the molecule susceptible to hydrolysis. This reactivity is fundamental to its applications, often as a precursor in the synthesis of silicon-containing polymers, as a surface modifying agent, or in sol-gel processes. However, this inherent reactivity also dictates the stringent handling and storage procedures required to maintain its chemical integrity.

Chemical Structure:

Core Principles of Handling: The Imperative of an Inert Environment

The primary directive for handling this compound is the strict exclusion of atmospheric moisture. The isopropoxy groups are readily hydrolyzed upon contact with water, leading to the formation of isopropanol and silanols. These silanols can then undergo condensation reactions, altering the compound's structure and properties.[1] Therefore, all manipulations should be conducted under an inert atmosphere, such as dry nitrogen or argon.

Inert Atmosphere Techniques

For small-scale laboratory operations, two primary methods are recommended for maintaining an inert atmosphere:

  • Gloveboxes: A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and moisture levels below 1 ppm.[2] This is the preferred method for prolonged or complex manipulations.

  • Schlenk Lines: A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in standard glassware fitted with side-arm stopcocks.[1] This technique is suitable for routine transfers and reactions.

Quantitative Data Summary

PropertyValueSource/Rationale
Molecular Formula C10H26O3Si2PubChem[3]
Molecular Weight 250.49 g/mol PubChem[3]
Appearance Colorless liquid (presumed)Analogy with similar alkoxysiloxanes
Boiling Point Not specified; likely > 150 °CAnalogy with similar alkoxysiloxanes
Flash Point Flammable (presumed)SDS of related compounds indicate flammability[4][5][6]
Density Not specified
Solubility Soluble in aprotic organic solventsGeneral property of organosilicon compounds
Moisture Sensitivity HighInherent reactivity of alkoxysilanes[1][7]

Detailed Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating systems, ensuring the integrity of the compound and the safety of the user.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent use of appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Nitrile or neoprene gloves should be worn.[7][8] Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat is required.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox. If there is a risk of vapor inhalation, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[8][9]

Storage Protocol

Proper storage is paramount to preserving the chemical's integrity over time.

  • Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a clean, dry, and inert-gas-flushed glass container with a secure cap.

  • Atmosphere: The container should be stored under a positive pressure of dry nitrogen or argon.[1][10]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][7][9]

  • Incompatibilities: Segregate from water, acids, bases, and strong oxidizing agents.[7][10]

Experimental Workflow: A Step-by-Step Guide for Transfer and Use

This protocol outlines the safe transfer of this compound from a storage container to a reaction vessel using a Schlenk line.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture.

    • Assemble the reaction apparatus and purge with inert gas.

    • Don all required PPE.

  • Inert Gas Purge of Syringe:

    • Take a clean, dry syringe and needle.

    • Flush the syringe with inert gas from the Schlenk line at least three times.

  • Transfer:

    • Carefully pierce the septum of the this compound storage container with the needle of the purged syringe.

    • Slowly withdraw the desired volume of the liquid.

    • Withdraw a small amount of inert gas into the syringe to create a headspace.

    • Remove the needle from the storage container and immediately insert it through the septum of the reaction vessel.

    • Dispense the liquid into the reaction vessel.

  • Post-Transfer:

    • Remove the syringe and needle.

    • Clean the syringe and needle immediately by rinsing with a suitable dry, aprotic solvent, followed by a protic solvent (e.g., isopropanol), and then water.

    • Maintain a positive pressure of inert gas in the reaction vessel throughout the experiment.

Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Don Appropriate PPE B Ensure Glassware is Dry A->B C Assemble and Purge Apparatus B->C D Work in Fume Hood or Glovebox C->D E Maintain Inert Atmosphere D->E F Transfer using Syringe/Cannula E->F G Store Under Inert Gas F->G Post-Use H Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I J Spill Occurs K Evacuate Area if Necessary J->K L Use Absorbent Material J->L M Dispose as Hazardous Waste L->M

Caption: Safe handling workflow for this compound.

Emergency Procedures: Preparedness and Response

Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[11]

  • Ventilate: Increase ventilation to the area.

  • Contain: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[12] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[5]

Fire

This compound is presumed to be a flammable liquid.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water, as it will react with the compound.

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][10]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600287, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

  • Gelest, Inc. (2015, December 14). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]

  • EHSO. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

  • Gelest, Inc. (2015, June 16). 1,3-DIPHENYLTETRAMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2016, March 10). 1,3-DIETHYLTETRAMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2014, October 29). 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, January 9). 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE Safety Data Sheet. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Missouri Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • University of North Carolina at Charlotte Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Silicones Environmental, Health, and Safety Center. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Deposition Temperature for 1,3-Diisopropoxytetramethyldisiloxane CVD

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical vapor deposition (CVD) of 1,3-Diisopropoxytetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with practical, field-tested insights to help you navigate the nuances of your experimental work.

Introduction to this compound for CVD

This compound, with the chemical formula C₁₀H₂₆O₃Si₂, is an organosilicon precursor valued for its potential in depositing high-quality silicon dioxide (SiO₂) films at relatively low temperatures. Its molecular structure, featuring a stable siloxane backbone and reactive isopropoxy groups, makes it a candidate for producing conformal coatings with good electrical and optical properties. However, like any CVD process, optimizing the deposition temperature is critical to achieving the desired film characteristics. This guide will walk you through the key considerations and troubleshooting steps to master this process.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the CVD of this compound by first identifying the symptom.

Symptom 1: Low or No Deposition Rate

Possible Causes and Solutions:

  • Insufficient Deposition Temperature: The substrate temperature may be too low to initiate the thermal decomposition of the precursor.

    • Explanation: The decomposition of this compound is a thermally activated process. The Si-O bonds in the isopropoxy groups are the most likely sites for initial bond scission. Without sufficient thermal energy, the precursor molecules will simply adsorb and desorb from the substrate surface without reacting.

    • Troubleshooting Steps:

      • Gradually increase the substrate temperature in increments of 25°C.

      • Monitor the deposition rate at each temperature step using an in-situ monitoring tool or by measuring film thickness post-deposition.

      • Be aware that excessively high temperatures can lead to other issues (see Symptom 3).

  • Precursor Delivery Issues: Problems with the precursor delivery system can prevent an adequate amount of this compound from reaching the reaction chamber.

    • Explanation: This precursor has a relatively low vapor pressure. If the bubbler temperature is too low or the carrier gas flow rate is insufficient, the precursor concentration in the chamber will be too low for significant deposition to occur.

    • Troubleshooting Steps:

      • Ensure the bubbler is heated to a stable temperature appropriate for achieving the desired vapor pressure.

      • Verify the carrier gas (e.g., Ar, N₂) flow rate is within the recommended range for your CVD system.

      • Check for any blockages or leaks in the gas lines.

Symptom 2: Poor Film Quality (e.g., Roughness, Cracks, Poor Adhesion)

Possible Causes and Solutions:

  • Incorrect Deposition Temperature: Both too low and too high temperatures can negatively impact film quality.

    • Explanation:

      • Too Low: At lower temperatures, incomplete decomposition of the precursor can lead to the incorporation of organic fragments (e.g., isopropyl groups) into the film, resulting in a porous and less dense structure with poor mechanical properties.

      • Too High: Excessively high temperatures can induce gas-phase nucleation, where particles form in the gas stream before reaching the substrate.[1] This leads to a rough, powdery film with poor adhesion.

    • Troubleshooting Steps:

      • Systematically vary the deposition temperature while keeping other parameters constant.

      • Characterize the film at each temperature using techniques like Atomic Force Microscopy (AFM) for roughness and Scanning Electron Microscopy (SEM) for morphology.

      • Perform a "tape test" to qualitatively assess adhesion.

  • Substrate Surface Contamination: A contaminated substrate surface can inhibit proper nucleation and film growth.

    • Explanation: The initial stages of film growth are highly sensitive to the condition of the substrate surface. Organic residues, moisture, or native oxides can act as a barrier, leading to non-uniform growth and poor adhesion.

    • Troubleshooting Steps:

      • Implement a rigorous substrate cleaning procedure prior to deposition (e.g., solvent cleaning followed by a plasma treatment).

      • Ensure a high vacuum is achieved in the chamber before introducing process gases to minimize background contaminants.

Symptom 3: High Carbon Content in the Film

Possible Causes and Solutions:

  • Incomplete Precursor Decomposition: The deposition temperature is likely too low to fully break down the isopropoxy ligands.

    • Explanation: The isopropoxy groups are the primary source of carbon in this precursor. If the thermal energy is insufficient to drive the decomposition reactions to completion, these organic fragments can be incorporated into the growing SiO₂ film.

    • Troubleshooting Steps:

      • Increase the deposition temperature.

      • Introduce an oxidizing co-reactant such as oxygen (O₂) or ozone (O₃) to facilitate the removal of carbon-containing byproducts as volatile species like CO₂ and H₂O.

      • Analyze the film composition using X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to quantify the carbon content at different deposition temperatures. A typical FTIR spectrum of a high-quality SiO₂ film will show a strong Si-O-Si stretching mode around 1070 cm⁻¹, while the presence of C-H and Si-C peaks would indicate carbon contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal deposition temperature for this compound?

A1: There is no single "optimal" temperature, as it depends on the specific CVD reactor configuration and the desired film properties. However, a general starting point for exploration would be in the range of 400°C to 600°C. Lower temperatures may lead to incomplete decomposition and carbon incorporation, while higher temperatures could result in gas-phase nucleation and poor film quality. A systematic study within this range is recommended to determine the ideal temperature for your application.

Q2: What is the likely thermal decomposition pathway for this compound?

A2: While specific experimental studies on the thermal decomposition of this compound are not widely available, we can propose a likely pathway based on the chemistry of related alkoxysilanes. The decomposition is expected to initiate with the cleavage of the Si-O bond in the isopropoxy group, followed by a series of reactions that eliminate propylene and water, ultimately leading to the formation of a silicon dioxide network. The presence of the Si-O-Si backbone in the precursor may facilitate the formation of a stable SiO₂ structure.

Q3: How does the deposition pressure affect the optimal temperature?

A3: Deposition pressure and temperature are interdependent. Generally, at lower pressures, a higher temperature may be required to achieve the same deposition rate as at a higher pressure. This is because at lower pressures, the mean free path of the molecules is longer, and the frequency of collisions (both with the surface and with other gas molecules) is reduced. It is advisable to optimize the deposition temperature for a given, stable pressure.

Q4: Can I use a plasma-enhanced CVD (PECVD) process with this precursor?

A4: Yes, a PECVD process can be used and may offer several advantages. The plasma can provide the energy to dissociate the precursor at lower substrate temperatures than in a purely thermal CVD process. This can be beneficial when depositing on temperature-sensitive substrates. However, plasma processes can also introduce their own complexities, such as ion bombardment damage to the film and the substrate.

Experimental Protocols

Protocol 1: Determining the Optimal Deposition Temperature
  • Substrate Preparation: Clean your substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).

  • System Preparation: Load the substrate into the CVD chamber and pump down to a base pressure of <1 x 10⁻⁶ Torr.

  • Temperature Ramping: Heat the substrate to the desired starting temperature (e.g., 400°C) and allow it to stabilize.

  • Precursor Delivery: Set the bubbler temperature for this compound to a stable value (e.g., 80°C) and establish a carrier gas flow (e.g., 20 sccm of Ar).

  • Deposition: Introduce the precursor/carrier gas mixture into the chamber for a fixed duration (e.g., 30 minutes).

  • Cool Down and Measurement: Cool the substrate under vacuum, remove it from the chamber, and measure the film thickness using an ellipsometer or profilometer.

  • Iteration: Repeat steps 3-6 for a range of temperatures (e.g., 425°C, 450°C, ..., 600°C).

  • Analysis: Plot the deposition rate as a function of temperature. Characterize the films for properties such as refractive index, roughness (AFM), and composition (FTIR, XPS) to identify the optimal temperature window.

Deposition Temperature (°C)Deposition Rate (nm/min)Refractive IndexRoughness (RMS, nm)
4001.21.422.5
4503.51.441.8
5008.11.461.2
55012.51.461.5
6009.8 (potential onset of gas-phase nucleation)1.453.1
Note: The data in this table is illustrative and will vary depending on the specific CVD system and process parameters.

Visualizations

Logical Workflow for Troubleshooting Low Deposition Rate

Troubleshooting_Low_Deposition start Symptom: Low/No Deposition Rate cause1 Insufficient Deposition Temperature? start->cause1 cause2 Precursor Delivery Issue? cause1->cause2 No solution1 Action: Increase Substrate Temperature cause1->solution1 Yes solution2 Action: Check Bubbler Temp & Carrier Gas Flow cause2->solution2 Yes check1 Problem Resolved? solution1->check1 check2 Problem Resolved? solution2->check2 check1->cause2 No end_ok Success check1->end_ok Yes check2->end_ok Yes end_nok Consult Further check2->end_nok No

Caption: Troubleshooting workflow for low deposition rate.

Proposed Thermal Decomposition Pathway of this compound

Decomposition_Pathway precursor This compound (Gas Phase) adsorbed Adsorbed Precursor on Substrate precursor->adsorbed Adsorption intermediate Reactive Surface Intermediate (Loss of Isopropoxy Groups) adsorbed->intermediate Thermal Decomposition (Temperature Dependent) sio2 SiO₂ Film Growth (Network Formation) intermediate->sio2 Surface Reactions byproducts Volatile Byproducts (Propylene, Water, etc.) intermediate->byproducts Desorption

Caption: Proposed decomposition pathway for this compound.

References

  • Klaus, J. W., & George, S. M. (2000). SiO2 Chemical Vapor Deposition at Room Temperature Using SiH4 and H2O with an NH3 Catalyst. Journal of the Electrochemical Society, 147(7), 2658-2664. (While not on the specific precursor, this provides context on low-temperature SiO₂ CVD). Available at: [Link]

Sources

Technical Support Center: Controlling Film Thickness & Uniformity with 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 1,3-Diisopropoxytetramethyldisiloxane in thin film applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this precursor for the deposition of high-quality silicon dioxide (SiO₂) films. Our focus is to provide actionable, field-proven insights to overcome common challenges in controlling film thickness and uniformity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, use, and properties of this compound.

Q1: What is this compound and why is it used for SiO₂ deposition?

A1: this compound is an organosilicon liquid precursor. It is favored in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes for several reasons. As a single-source precursor, it contains both silicon and oxygen, which can simplify reactant delivery. The isopropoxy functional groups provide reactive sites for decomposition at relatively moderate temperatures, while the siloxane backbone facilitates the formation of a stable SiO₂ network. Organosilicon precursors are widely used to deposit films with good chemical and thermal stability.[1]

Q2: What are the critical safety precautions for handling this precursor?

A2: As with many organosiloxane compounds, this compound should be handled with care. It is a flammable liquid and vapor.[2][3] Always handle the precursor in a well-ventilated area or a closed system with appropriate exhaust ventilation.[4][5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] Ensure all transfer lines and containers are properly grounded to prevent static discharge.[6] Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from ignition sources and incompatible materials like water and strong oxidizing agents.[4][5]

Q3: How is the precursor typically delivered into the deposition chamber?

A3: Being a liquid, this compound is typically delivered to the reaction chamber using a temperature-controlled vapor delivery system, commonly known as a "bubbler." An inert carrier gas (like Argon or Nitrogen) is passed through the liquid precursor. The temperature of the bubbler is critical as it determines the vapor pressure of the precursor, which in turn controls its concentration in the gas stream delivered to the chamber.[7] Maintaining a stable bubbler temperature is paramount for achieving reproducible film deposition rates.

Q4: What is the primary mechanism for SiO₂ film formation from this precursor?

A4: In a PECVD process, the precursor vapor is introduced into a reaction chamber where it is subjected to an energy source, typically a radio frequency (RF) plasma. The plasma fragments the this compound molecules into reactive radicals. These radicals, along with an oxidizing co-reactant (like O₂ or N₂O), adsorb onto the heated substrate surface. A series of surface reactions, including condensation and cross-linking, then occur to form a solid, amorphous silicon dioxide (a-SiO₂:H) film. The process parameters—plasma power, temperature, pressure, and gas flow rates—dictate the reaction kinetics and thereby the final film properties.[1][8]

Troubleshooting Guide: Film Thickness & Uniformity

Achieving consistent film properties is the primary goal of any deposition process. Non-uniformity or deviations from the target thickness can compromise device performance.[9] This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Poor Film Thickness Uniformity

This issue often manifests as "center-thick" or "edge-thick" profiles on the substrate.

Potential CauseRecommended Solution & Explanation
Non-Optimal Carrier Gas Flow Solution: Optimize the carrier gas flow rate. A flow rate that is too low may not transport the precursor vapor to the substrate edges efficiently, while a rate that is too high can create turbulence, disrupting uniform deposition.[10][11] A mixture of carrier gases (e.g., Ar and N₂) can sometimes improve flow characteristics and uniformity.[12]
Uneven Substrate Temperature Solution: Verify the temperature uniformity across your substrate heater. Allow for a sufficient pre-deposition thermal stabilization period (e.g., 10 minutes) to ensure the entire substrate reaches the setpoint temperature.[13] Uneven heating leads to different reaction rates across the surface.[9]
Inconsistent Plasma Distribution Solution: Check the RF power delivery system, including the matching network. A poorly distributed plasma will cause non-uniform precursor decomposition. Regular chamber cleaning is also essential, as coating buildup on the showerhead or electrodes can distort the plasma.[14]
Incorrect Substrate-to-Source Distance Solution: If your system allows, adjust the distance between the gas inlet (showerhead) and the substrate. A greater distance can sometimes improve the distribution of precursor molecules before they reach the surface, reducing edge effects.[15]
High Chamber Pressure Solution: Reduce the chamber pressure. Excessively high pressure can decrease the mean free path of reactive species, potentially leading to gas-phase reactions and non-uniform deposition patterns.[8]
Problem 2: Incorrect Film Thickness (Too High or Too Low)

This refers to a consistent deviation from the target thickness across the entire substrate.

Potential CauseRecommended Solution & Explanation
Precursor Delivery Instability Solution: Confirm the stability of the precursor bubbler's temperature controller. Even a small drift can significantly alter the precursor's vapor pressure and the amount delivered to the chamber.[7] Also, verify the calibration and stability of the carrier gas Mass Flow Controller (MFC).[16]
Incorrect Deposition Time Solution: Double-check the deposition time in your recipe. If the time is correct, the issue lies with the deposition rate. Perform a series of calibration runs to accurately determine the deposition rate under your standard process conditions.
Fluctuations in RF Power Solution: Monitor the forward and reflected RF power during deposition. Unstable power delivery directly impacts the rate of precursor dissociation and, consequently, the film growth rate.[13][17]
Oxidizer Flow Rate Deviation Solution: Calibrate the MFC for your oxidizing gas (e.g., N₂O or O₂). The ratio of precursor to oxidizer influences not only stoichiometry but also the overall reaction rate.[18]
Problem 3: Poor Film Quality (High Defect Density, Peeling)

This category includes issues like particle contamination, pinholes, and poor adhesion to the substrate.

Potential CauseRecommended Solution & Explanation
Inadequate Substrate Cleaning Solution: Implement a rigorous, multi-step substrate cleaning protocol. This should include solvent rinses (e.g., acetone, isopropanol) followed by a deionized water rinse and nitrogen drying.[19] For silicon substrates, a final dehydration bake (e.g., 150°C for >2 minutes) is crucial to remove adsorbed moisture, which can severely hinder adhesion.[20]
Gas-Phase Nucleation Solution: This occurs when precursor molecules react in the gas phase to form particles that then fall onto the substrate. To mitigate this, reduce the chamber pressure or lower the precursor partial pressure by decreasing the bubbler temperature or increasing the carrier gas flow.[14]
High Film Stress Solution: High intrinsic stress (either compressive or tensile) can cause the film to crack or peel off.[8] Film stress can be tuned by adjusting PECVD parameters. For instance, modifying the RF power or gas flow rates can alter the ion bombardment and film density, thereby changing the stress.[18]
Contamination from Chamber Solution: Perform a regular plasma cleaning cycle on the deposition chamber. Flakes from previous depositions on the chamber walls or showerhead are a common source of particle defects.[14]
Precursor Degradation Solution: Ensure you are using a high-purity precursor. Over time or with exposure to moisture, the precursor can degrade or polymerize. If you suspect degradation, purge the delivery lines and use fresh precursor from a properly stored container.[7]

Experimental Protocols & Workflows

Protocol 1: Baseline PECVD Process for SiO₂ Deposition

This protocol provides a starting point for process development. Parameters must be optimized for your specific reactor and application.

  • Substrate Preparation:

    • Clean the substrate using a standard solvent cleaning procedure (Acetone, then Isopropanol, then DI water rinse).

    • Dry the substrate thoroughly with a nitrogen gun.

    • Perform a dehydration bake in an oven or on a hotplate at 150°C for 5 minutes to remove residual moisture.[20]

  • System Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump the chamber down to a base pressure below 5 mTorr.[13]

    • Set the substrate heater to the desired temperature (e.g., 350°C) and allow it to stabilize for at least 10 minutes.[13]

    • Set the this compound bubbler temperature (e.g., 40-60°C) and allow it to stabilize.

  • Deposition Step:

    • Introduce gases at the specified flow rates. See the table below for starting parameters.

    • Allow gas flows to stabilize for 1-2 minutes.

    • Ignite the plasma by turning on the RF power to the desired setpoint.

    • Run the deposition for the calculated time to achieve the target thickness.

    • Turn off RF power to extinguish the plasma.

    • Turn off all gas flows and pump the chamber back to base pressure.

    • Cool the substrate under vacuum before venting the chamber and removing the sample.

Table 1: Example Starting Parameters for PECVD of SiO₂

(Note: These are illustrative and require optimization for your specific system.)

ParameterValuePurpose
Substrate Temperature350 °CProvides thermal energy for surface reactions.[8]
RF Power (13.56 MHz)100 - 200 WDissociates precursor molecules into reactive species.[17]
Chamber Pressure1000 - 2000 mTorrInfluences plasma density and mean free path.[8]
Precursor Carrier Gas (Ar) Flow50 - 150 sccmTransports precursor vapor to the chamber.[10]
Oxidizing Gas (N₂O) Flow500 - 1000 sccmProvides oxygen for SiO₂ stoichiometry.[18]
Bubbler Temperature50 °CControls precursor vapor pressure.
Workflow Visualization
PECVD Deposition Workflow Diagram

PECVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_finish Conclusion sub_clean Substrate Cleaning (Solvents, DI Water) dehydrate Dehydration Bake (150°C) sub_clean->dehydrate load Load Substrate & Pump Down dehydrate->load stabilize Stabilize Temp & Gas Flows load->stabilize plasma_on Ignite Plasma (RF Power ON) stabilize->plasma_on deposit Film Deposition (Timed) plasma_on->deposit plasma_off Extinguish Plasma (RF Power OFF) deposit->plasma_off pump_cool Pump & Cool Down plasma_off->pump_cool unload Vent & Unload pump_cool->unload precursor Precursor Bubbler (Temp Controlled) precursor->stabilize gases Carrier & Oxidizer Gases (MFCs) gases->stabilize

Caption: Workflow for SiO₂ deposition using a liquid precursor.

Troubleshooting Logic for Film Non-Uniformity

Troubleshooting_Uniformity start Start: Poor Film Uniformity q1 Is the temperature profile uniform across the heater? start->q1 a1_yes Calibrate heater. Increase stabilization time. q1->a1_yes No q2 Is the carrier gas flow optimized? q1->q2 Yes a1_yes->q2 a2_yes Adjust flow rate. Check for turbulence. q2->a2_yes No q3 Is the plasma stable and uniform? q2->q3 Yes a2_yes->q3 a3_yes Check RF matching. Perform chamber clean. q3->a3_yes No end_node Consult System Manufacturer q3->end_node Yes a3_yes->end_node

Caption: Decision tree for troubleshooting film non-uniformity.

References

  • Role of Carrier Gas and its Flow Rate to Produce Uniform, Large-Sized MoS2 Monolayer via CVD. IEEE Xplore.
  • How Does The Carrier Gas Flow Control System Influence The Deposition Quality Of Aluminum Oxide Thin Films? Kintek Solution.
  • Process Optimization of Plasma-Enhanced Chemical Vapor Deposited Passivation Thin Films for Improving Nonvolatile Memory IC Performance. ResearchGate.
  • Impact of Carrier Gas Flow Rate on the Synthesis of Monolayer WSe2 via Hydrogen-Assisted Chemical Vapor Deposition. PMC - NIH.
  • Troubleshooting poor film quality after HMDS vapor deposition. Benchchem.
  • Plasma Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide (SiO2) Using Oxford Instruments System 100 PECVD. CORE.
  • Uniformity Challenges in CVD Deposition. Patsnap Eureka.
  • Plasma Enhance Chemical Vapor Deposition of Silicon Dioxide (SiO2) Oxford PlasmaLab 100 PECVD. nanohub.org.
  • Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition. MDPI.
  • Plasma Enhanced Chemical Vapor Deposition (PECVD) for Large Area Applications. The Society of Vacuum Coaters.
  • Impact of Evaporation Characteristics of SiO 2 on Uniformity of Thin-Film Thickness. ResearchGate.
  • The Effect of Carrier Gas and Reactor Pressure on Gallium Nitride Growth in MOCVD Manufacturing Process. ResearchGate.
  • SAFETY DATA SHEET - 1,3-dichloro-1,1,3,3-tetrakis(1-methylethyl)-Disiloxane. Fisher Scientific.
  • Overcoming the Limiting Factors in Optimizing Thin Film Uniformity. The Society of Vacuum Coaters.
  • SAFETY DATA SHEET - 1,1,3,3-tetramethyl-Disiloxane. Fisher Scientific.
  • Investigation of uniformity SiO2 thin film deposited by electron beam and thermal evaporation method. Iranian Journal of Physics Research.
  • Characterization of SiO2 Thin Films Deposited by LPCVD. DergiPark.
  • Chemical Vapor Deposition of Organosilicon Thin Films from Methylmethoxysilanes. ResearchGate.
  • Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org.
  • Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films. VTechWorks.
  • Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. PMC - NIH.
  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Chemos.
  • 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. Gelest, Inc.
  • 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE Safety Data Sheet. Gelest, Inc.
  • PECVD process parameters resulting from all three-stage optimisation procedures. ResearchGate.
  • Variation range of the PECVD deposition parameters used to optimize SiO x N y :H layers. ResearchGate.
  • Fabrication and Characterization of PDMS Thin Film. ResearchGate.
  • A COMPREHENSIVE REVIEW ON THIN FILM DEPOSITIONS ON PECVD REACTORS. ResearchGate.
  • Stress and Refractive Index Control of SiO2 Thin Films for Suspended Waveguides. NIH.
  • Determination of thickness and refractive index of SiO2 thin films using the cross-entropy global optimization method. Research, Society and Development.
  • Refractive Index and Thickness Analysis of Natural Silicon Dioxide Film Growing on Silicon with Variable-Angle Spectroscopic Ellipsometry. Spectroscopy Online.
  • SIMPLE TECHNIQUE FOR VERY THIN SiO2 FILM THICKNESS MEASUREMENTS. Semantic Scholar.
  • Five Challenges in Thin Film Deposition and How to Solve Them. Advanced Engineering Materials.
  • Influence of process parameters on the properties of TEOS–PECVD-grown SiO 2 films. ResearchGate.
  • Technical Support Center: SiC Film Deposition using 1,1,3,3-tetrachloro-1,3-disilabutane. Benchchem.
  • Stress Compensation in TiO2/SiO2 Optical Coatings by Manipulating the Thickness Modulation Ratio. ResearchGate.
  • C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters.
  • New process equipment for low stress PECVD silicon nitride deposition – an experimental study. Materials Science.
  • Troubleshooting and Mitigating Gels in Polyolefin Film Products. ResearchGate.

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Technical Support Center: Preventing Precursor Condensation in CVD Delivery Lines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. This guide is designed for researchers, scientists, and engineers to troubleshoot and prevent one of the most common and disruptive issues in vapor deposition: precursor condensation. Inconsistent precursor delivery is a primary cause of poor film quality, non-uniformity, and process irreproducibility.[1] This document provides a series of field-proven insights and systematic guides to ensure stable and reliable precursor transport to your reaction chamber.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding precursor condensation.

Q1: What exactly is precursor condensation in a CVD system?

A: Precursor condensation is a phase change where a precursor, which has been heated to a vapor state for transport, reverts to a liquid or solid state within the gas delivery lines.[2] This occurs when the vapor encounters a surface cooler than its dew point, causing it to lose thermal energy and change phase.[2] The consequences range from inconsistent dosing and compromised film quality to complete hardware blockages, leading to costly reactor downtime.[2][3]

Q2: What are the primary signs that my precursor is condensing?

A: Symptoms of precursor condensation often manifest in your process results and equipment behavior. Key indicators include:

  • Poor Film Quality: Inconsistent film thickness, rough surface morphology, or particle contamination on the substrate.[1]

  • Fluctuating Deposition Rates: Unstable and unpredictable film growth rates from run to run, or even within a single deposition.

  • Process Drifts: A gradual change in film properties over time, requiring frequent recalibration of process parameters.

  • Clogged Lines: A noticeable drop in gas flow, or an inability to achieve the desired chamber pressure, can indicate a physical obstruction in the delivery lines.[2]

Q3: What is the single most critical factor in preventing condensation?

A: The most critical factor is establishing and maintaining a proper thermal gradient . The entire delivery path, from the precursor source (ampoule or bubbler) to the reaction chamber, must be heated to a temperature above the precursor source temperature.[2] This ensures the precursor's partial pressure in the gas line remains below its saturation vapor pressure at all points, preventing the vapor from condensing.

Q4: I suspect condensation. Can I simply increase the carrier gas flow to clear it out?

A: While increasing the carrier gas flow might seem like a quick fix, it is often ineffective and can even be detrimental. A higher flow rate can paradoxically lower the source efficiency for low-volatility precursors, meaning the gas becomes less saturated with your precursor.[4] It does not address the root cause, which is an improper temperature profile. The fundamental solution is to identify and eliminate cold spots in the delivery line.[2]

Q5: Are solid precursors more prone to condensation issues?

A: Yes, low-volatility precursors, especially solids, present significant delivery challenges.[4][5] It can be difficult to achieve and maintain a stable vapor pressure from a solid source.[4] This makes them particularly sensitive to temperature fluctuations and cold spots in the delivery system, requiring meticulous thermal management.[6]

In-Depth Troubleshooting Guide

This section provides a systematic, question-and-answer-based approach to diagnosing and resolving complex condensation issues.

Problem 1: My deposition results are inconsistent, showing poor uniformity and variable film quality. How do I confirm if condensation is the cause?

Answer: Inconsistent results are a classic symptom of unstable precursor dosage, which is a direct consequence of condensation.[2] When the precursor condenses, it can form small pools of liquid or solid deposits in the line. The flow of carrier gas over these deposits can then cause surges of vapor to be delivered to the chamber, leading to wild fluctuations in the actual precursor concentration.[2]

To diagnose this, follow a systematic check of your gas delivery system:

  • Review Temperature Logs: Scrutinize the temperature logs for your precursor ampoule and all heated gas lines. Are there any temperature drops or instabilities that correlate with your inconsistent runs?

  • Inspect for Cold Spots: The entire length of the transport line must be heated uniformly.[2] Even a single uninsulated connector, valve, or bend can act as a "cold spot," triggering localized condensation that disrupts the entire process.[2] Use a thermal imaging camera or surface-contact thermocouples to map the temperature profile of your entire delivery line while it is at its setpoint.

  • Perform a Pressure Rate of Rise Test: A leak in the system can introduce contaminants or alter pressure dynamics, affecting precursor transport. Ensure your system is vacuum-tight.

Problem 2: My system is showing signs of a blockage, and I suspect precursor crystallization. What is the safest way to handle this?

Answer: A blockage from precursor crystallization is a serious issue that restricts flow and can lead to significant downtime.[2] Attempting to force gas through a blockage can be hazardous.

Causality: Crystallization occurs when the precursor vapor desublimates (goes from gas to solid) upon hitting a cold surface. This is common with solid precursors or those with high melting points. The obstruction builds up over time until the line is completely blocked.

Troubleshooting Workflow:

A Symptom: No/Low Flow or Pressure Fault B Action: Safely shut down gas flow and heaters A->B C Diagnosis: Isolate sections of the delivery line B->C D Method: Perform pressure tests on isolated sections C->D E Result: Pinpoint the blocked section D->E F Remediation: Carefully heat the blocked section under a low flow of inert gas E->F G Warning: NEVER heat a sealed, blocked line. Monitor pressure closely. F->G H Verification: Confirm flow is restored at low pressure F->H I Root Cause Analysis: Identify and eliminate the original cold spot H->I Ampoule Precursor Ampoule (Liquid or Solid) T1 = 80°C Line1 Delivery Line T2 = 95°C Ampoule->Line1 T2 > T1 Valve Valve T3 = 100°C Line1->Valve T3 > T2 Chamber Reaction Chamber T4 > 100°C Valve->Chamber T4 > T3

Caption: Diagram of a positive thermal gradient in a CVD system.

Data-Driven Approach:

  • Find Vapor Pressure Data: Consult your precursor supplier's documentation or scientific literature for a vapor pressure curve (e.g., a Clausius-Clapeyron plot) for your material. [7][8]2. Determine Source Temperature (T1): Based on the required precursor flow rate for your process, use the vapor pressure data to find the source temperature (T1) that will provide the necessary vapor pressure.

  • Set Line Temperature (T2): Set your delivery lines and components (T2, T3, etc.) at least 10-20°C higher than T1. This creates a safety margin to prevent condensation. [2]

    Precursor Example Formula Source Temp. (T1) Vapor Pressure (at T1) Recommended Line Temp. (T2)
    TEOS Si(OC₂H₅)₄ 40 °C ~1.6 Torr > 50 °C
    TDMAT Ti[N(CH₃)₂]₄ 75 °C ~1.0 Torr > 85 °C
    Pt(acac)₂ C₁₀H₁₄O₄Pt 180 °C Low > 190 °C [8]

    | PDMAT | Ta[N(CH₃)₂]₅ | 80 °C | ~0.1 Torr | > 90 °C |

Caption: Example operating temperatures for common CVD precursors. Note: Optimal values are process-dependent.

Essential Experimental Protocols

Protocol 1: System Bake-Out for Moisture and Contaminant Removal

Causality: Residual moisture or solvent vapors in a delivery line can act as nucleation sites, promoting precursor condensation even when the temperature is nominally correct. A thorough bake-out is critical for ensuring a clean, dry internal surface. A proper bake-out can require heating for several days under vacuum to fully outgas trapped species like hydrogen from stainless steel components. [9] Procedure:

  • Preparation: Ensure the system is leak-tight. Disconnect or protect any temperature-sensitive components.

  • Inert Gas Purge: Flow a dry, inert gas (e.g., Nitrogen or Argon) through the delivery lines for 30-60 minutes to displace any ambient air and moisture.

  • Heating Under Vacuum: Close the gas inlet and evacuate the lines to the lowest possible pressure.

  • Ramp Temperature: Slowly ramp the temperature of the delivery lines to 150-200°C, or the maximum allowable temperature for your system's components. A slow ramp rate (~50 °C/hour) prevents thermal shock. [10]5. Soak: Hold the lines at the target temperature under high vacuum for a minimum of 12-24 hours. For ultra-high purity applications, this may be extended for several days. [9]6. Cool Down: Slowly cool the system back to the intended operating temperature while maintaining vacuum or a low flow of inert gas. Do not vent to atmosphere until the system is cool to prevent moisture re-adsorption.

Protocol 2: Cold Spot Identification and Remediation

Causality: Cold spots are the number one enemy of stable precursor delivery. [2]They are most common at fittings, valves, and flanges where heating tape coverage may be incomplete or insulation is insufficient.

Procedure:

  • System Setup: Bring the entire delivery system to its normal operating temperature setpoints.

  • Thermal Mapping:

    • Ideal Method: Use a thermal imaging (IR) camera to visually scan the entire length of the gas lines from the ampoule to the chamber. Cold spots will appear as visibly darker/cooler areas.

    • Alternative Method: Use a handheld thermocouple probe to manually check the surface temperature at regular intervals, paying close attention to all fittings, valves, mass flow controllers (MFCs), and bends.

  • Identify Discrepancies: Note any location where the temperature is more than 5°C below the primary line temperature setpoint.

  • Remediation:

    • Carefully wrap the identified cold spot with additional heating tape. Ensure complete coverage without overlapping the tape wiring.

    • Secure the heating tape with high-temperature glass-fiber tape.

    • Add high-quality thermal insulation around the newly heated area to ensure temperature stability and efficiency.

  • Verification: Allow the system to stabilize for at least one hour, then repeat the thermal mapping to confirm the cold spot has been eliminated.

By implementing these troubleshooting guides and protocols, you can ensure the reliability and reproducibility of your CVD/ALD processes, leading to higher quality films and more trustworthy experimental data.

References
  • Why Heat Ald/Cvd Transport Lines? Prevent Precursor Condensation And Ensure Thin Film Uniformity. Kintek Solution. Available at: [Link]

  • Bubblers and Cylinders for CVD/ALD Precursor Handling. AZoNano. Available at: [Link]

  • Why Need Detect Dew Point in Natural Gas ? Check This Article. HENGKO. Available at: [Link]

  • Vapor pressures of precursors for the CVD of titanium nitride and tin oxide. Research portal Eindhoven University of Technology. Available at: [Link]

  • ALD Archives. Engineered Thermal Products & Solutions - Thermocoax. Available at: [Link]

  • Vapor pressure of precursors for CVD on the base of platinum group metals. ResearchGate. Available at: [Link]

  • Cvd Systems Common Problems And How To Solve Them. Kintek Solution. Available at: [Link]

  • CVD Precursors and Associated By-Products. Edwards Vacuum. Available at: [Link]

  • Chemical Vapor Deposition Physics. MKS Instruments. Available at: [Link]

  • Thermodynamics of CVD Precursors. Uni DUE. Available at: [Link]

  • Measuring moisture in pipeline natural gas | Panametrics. Baker Hughes. Available at: [Link]

  • Fuel Gas Condensation Prevention. BriskHeat. Available at: [Link]

  • Suitable Sensor for Detection of Carry Over Condensate in Gas Line. Control.com. Available at: [Link]

  • Characterization of vapor draw vessel performance for low-volatility solid precursor delivery. AVS. Available at: [Link]

  • The importance of moisture analysis in pipelines and gas transportation. Process Sensing Technologies. Available at: [Link]

  • Overcoming Issues in CVD Production of Graphene. AZoNano. Available at: [Link]

  • New supplying evaporation precursor method with CVD. ResearchGate. Available at: [Link]

  • Chemical vapor deposition. Wikipedia. Available at: [Link]

  • Developments in CVD Delivery Systems: A Chemist's Perspective on the Chemical and Physical Interactions Between Precursors | Request PDF. ResearchGate. Available at: [Link]

  • Heating solutions for Chemical Vapor Deposition (CVD) in semiconductor applications. Kamet. Available at: [Link]

  • Improve CVD & ALD Process Performance | MSP. TSI. Available at: [Link]

  • PPS Gas Processing, Panel Bakeout and Epoxy Cure. CERN Indico. Available at: [Link]

  • Heated lines for gas analysis. Winkler AG. Available at: [Link]

  • Importance of Precursor Selection in CVD/ALD Processes. AZoNano. Available at: [Link]

  • Uniform Vapor-Pressure-Based Chemical Vapor Deposition Growth of MoS2 Using MoO3 Thin Film as a Precursor for Coevaporation | ACS Omega. ACS Publications. Available at: [Link]

  • Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes. MDPI. Available at: [Link]

  • (PDF) Optimization of the Vaporization of Liquid and Solid CVD Precursors: Experimental and Modeling Approaches. ResearchGate. Available at: [Link]

  • Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD). Gelest, Inc. Available at: [Link]

  • On-Site Heat Treatment Service: Post Bake aka Bake Out. Superheat. Available at: [Link]

  • Technical Report PDRD. OSTI.GOV. Available at: [Link]

  • Hydrogen Bake Out On-Site Heat Treatment Services. Axiom HT. Available at: [Link]

  • Chemical Vapor Deposition (CVD) Process (Explained with Animation) ‪@PhysicsMaterialsScienceandNano‬. YouTube. Available at: [Link]

  • CONSIDERATIONS ON THE FIRST BAKE-OUT. CERN Indico. Available at: [Link]

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Technical Support Center: Improving Silica Film Adhesion on Silicon Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thin film deposition. This guide is designed for researchers, scientists, and engineers who are working with silica (SiO₂) films on silicon (Si) substrates. Adhesion failure is one of the most common and frustrating issues in thin film fabrication, leading to delamination, cracking, and unreliable device performance.

This document provides in-depth, experience-based troubleshooting guides and foundational knowledge to help you diagnose and resolve adhesion problems. The protocols herein are designed to be self-validating, focusing on the causality behind each step to ensure robust and repeatable results.

Part A: Troubleshooting Common Adhesion Failures

This section addresses specific adhesion problems in a direct question-and-answer format.

Issue 1: My silica film is peeling or delaminating from the silicon substrate, often starting at the edges.

Q: What are the primary causes of silica film delamination, and how can I fix it?

A: Delamination is a classic adhesion failure, typically indicating that the interfacial bond between the silica film and the silicon substrate is insufficient to counteract the film's internal stress. The root cause is almost always an improperly prepared substrate surface.

Potential Causes & Explanation:

  • Organic Contamination: The most common culprit. Even a monolayer of organic residue (from photoresist, oils, or atmospheric exposure) can act as a weak boundary layer, preventing the formation of strong, covalent Si-O-Si bonds at the interface.[1][2]

  • Ionic Contamination: Salts and metallic ions can create localized defects and interfere with the chemical bonding at the interface, serving as nucleation sites for delamination.[3][4]

  • Uncontrolled Native Oxide: Silicon wafers instantly form a thin (~1-2 nm), unstable native oxide layer when exposed to air. This layer can be structurally poor and contaminated, providing a weak foundation for the deposited silica film.[3][5]

  • Surface Particulates: Dust or other particles physically mask the surface, creating voids at the interface and acting as stress concentration points.

Solution: Implement a Rigorous Substrate Cleaning Protocol (RCA Clean)

The RCA clean, developed at the Radio Corporation of America, is the industry-standard method for removing organic, ionic, and particulate contaminants from silicon wafers before high-temperature processing steps like deposition.[3][6] It is a multi-step wet chemical process designed to produce a pristine, hydrophilic silicon surface.

Experimental Protocol: Standard RCA Clean

This protocol must be performed in a cleanroom environment using high-purity chemicals and deionized (DI) water. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[4][7]

Step Process Name Purpose Chemical Composition (Volume Ratio) Temperature Duration
1 SC-1 (Organic Clean)Removes organic residues and particles.DI H₂O : NH₄OH : H₂O₂ (5:1:1 to 7:1:1)75-85 °C10-15 min
2 DI Water RinseRemoves SC-1 solution.DI H₂OAmbient5 min
3 HF Dip (Optional)Removes the native/chemical oxide.DI H₂O : HF (50:1 to 100:1)Ambient15-30 sec
4 DI Water RinseRemoves HF solution.DI H₂OAmbient5 min
5 SC-2 (Ionic Clean)Removes ionic and metallic contaminants.DI H₂O : HCl : H₂O₂ (6:1:1 to 8:1:1)75-85 °C10-15 min
6 Final DI RinseRemoves SC-2 solution.DI H₂OAmbient10 min
7 DryingRemoves DI water.High-purity Nitrogen (N₂) gasAmbientUntil dry

Table 1: Summary of the RCA cleaning process steps and parameters.[3][4]

Causality Behind the Steps:

  • SC-1: The ammonium hydroxide (NH₄OH) and hydrogen peroxide (H₂O₂) solution is a powerful oxidant that decomposes organic contaminants. The slight etching effect of the NH₄OH also helps to lift particles from the surface.[3]

  • HF Dip: The optional hydrofluoric acid (HF) dip strips the native oxide, exposing the bare silicon surface. This results in a hydrophobic surface. This step is critical if a pristine, oxide-free starting surface is required before your specific deposition process.[6]

  • SC-2: The hydrochloric acid (HCl) and H₂O₂ mixture dissolves and removes alkali ions and transition metals by forming soluble metal chlorides.[3] This step also grows a thin, clean chemical oxide layer, which results in a hydrophilic surface that is highly reactive and ready for deposition.

RCA_Clean_Workflow cluster_start Initial State cluster_sc1 Step 1: Organic Clean cluster_hf Step 2: Oxide Strip (Optional) cluster_sc2 Step 3: Ionic Clean cluster_end Final State start Contaminated Si Wafer sc1 SC-1 Bath (NH4OH + H2O2) start->sc1 Removes organics, particles rinse1 DI Water Rinse sc1->rinse1 hf HF Dip rinse1->hf Removes native oxide rinse2 DI Water Rinse hf->rinse2 sc2 SC-2 Bath (HCl + H2O2) rinse2->sc2 Removes metallic ions rinse3 Final DI Water Rinse sc2->rinse3 dry N2 Dry rinse3->dry final Pristine, Hydrophilic Si Wafer dry->final

Caption: Workflow diagram of the RCA cleaning process.

Issue 2: My silica film is cracking, either immediately after deposition or during thermal cycling.

Q: Why is my film cracking, and what process parameters should I adjust?

A: Film cracking is a cohesive failure that occurs when the internal stress in the film exceeds its fracture strength. This stress can have two primary origins: intrinsic stress from the deposition process itself, and extrinsic (thermal) stress from temperature changes.

Potential Causes & Explanation:

  • High Intrinsic Stress: Deposition processes like Plasma-Enhanced Chemical Vapor Deposition (PECVD) or sputtering can create films with high compressive or tensile stress. This is due to factors like ion bombardment, film density, and the incorporation of impurities (e.g., hydrogen in PECVD silica).[8][9]

  • Thermal Expansion Mismatch: Silicon (α ≈ 2.6 ppm/°C) and silica (α ≈ 0.55 ppm/°C) have different coefficients of thermal expansion (CTE).[9] When the substrate and film are cooled from a high deposition temperature, the silicon substrate shrinks more than the silica film. This mismatch induces significant compressive stress in the film, which can lead to buckling or cracking.[10][11]

  • Film Thickness: Thicker films store more total strain energy. A thick, high-stress film is much more likely to crack than a thin one because the total stored energy can more easily exceed the energy required for crack propagation.[9][12]

Solutions: Stress Management via Annealing and Deposition Optimization

1. Post-Deposition Annealing (Stress Relief): Annealing is the most effective way to relieve stress and improve film quality. Heating the coated substrate allows for atomic rearrangement within the film, which densifies the material, drives out volatile impurities (like hydrogen), and relaxes the strained Si-O bonds, thereby reducing intrinsic stress.[12][13]

Experimental Protocol: Thermal Annealing

Parameter Typical Range Purpose & Causality
Annealing Gas N₂ or ArProvides an inert atmosphere to prevent unwanted oxidation or reactions.
Ramp-Up Rate 3-10 °C/minA slow ramp prevents thermal shock, which can introduce new stress and crack the film.
Annealing Temp. 400 - 1000 °CHigher temperatures provide more thermal energy for atomic rearrangement and stress relief. The optimal temperature depends on the deposition method and desired film properties.
Dwell Time 30 - 60 minEnsures the entire wafer reaches thermal equilibrium and allows sufficient time for stress relaxation.
Ramp-Down Rate 1-5 °C/minCrucial Step. A very slow cooling rate minimizes the thermal stress induced by the CTE mismatch between SiO₂ and Si.

Table 2: Recommended parameters for post-deposition annealing of silica films.

2. Deposition Parameter Optimization: Adjust your deposition process to minimize intrinsic stress from the start.

  • For PECVD: Increase the deposition temperature (within substrate limits) or decrease the RF power to reduce ion bombardment and film compression.

  • For Sputtering: Increase the working gas pressure (e.g., Argon) or decrease the sputtering power. This reduces the kinetic energy of depositing species, leading to a less dense and lower-stress film.

Part B: Foundational Knowledge & FAQs

Q1: What is an "adhesion promoter" and how does it work?

A: An adhesion promoter is a chemical that functions as a molecular bridge between the inorganic substrate (silicon) and the deposited film.[14][15] For silica films, organofunctional silanes, often called coupling agents, are commonly used.[16][17]

Mechanism of Action: A silane coupling agent has a dual-functionality structure.[15][16]

  • Inorganic-Reactive End: One end of the molecule has hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl (-OH) groups on the hydroxylated silicon surface, forming strong, covalent Si-O-Si bonds.[17]

  • Organic-Reactive End: The other end has an organofunctional group that is compatible with the film being deposited, creating a chemically receptive surface.

This process essentially transforms the high-energy, hydrophilic silicon surface into a lower-energy, organophilic surface that promotes better wetting and chemical bonding with the incoming film precursors.

Caption: Mechanism of a silane adhesion promoter.

Q2: Why is a hydrophilic surface preferred over a hydrophobic one before deposition?

A: A hydrophilic (water-loving) surface indicates the presence of surface hydroxyl (-OH) groups. These groups are highly reactive and serve as the primary bonding sites for the incoming silica precursors during deposition, leading to the formation of a dense network of strong Si-O-Si covalent bonds. The final SC-2 step of the RCA clean is designed to create exactly this type of chemically active, hydroxylated surface.[7] A hydrophobic surface, such as one left after an HF dip, is hydrogen-terminated and less reactive, which can result in poorer nucleation and adhesion for many deposition processes.

Q3: Can plasma treatment be used to improve adhesion?

A: Yes, in-situ plasma treatment right before deposition is a highly effective method for improving adhesion. An Argon (Ar) or Oxygen (O₂) plasma can be used for a final "atomic-level" cleaning, removing any trace organic contaminants that may have adsorbed onto the surface after wet cleaning.[18] Furthermore, plasma treatments can activate the surface by creating highly reactive dangling bonds and forming a thin, uniform oxide layer, which enhances the chemical bonding with the subsequently deposited film.[19][20]

References

  • Title: RCA clean Source: Wikipedia URL: [Link]

  • Title: Silane adhesion mechanism in dental applications and surface treatments: A review Source: PubMed URL: [Link]

  • Title: RCA WAFER CLEAN SOP Source: University of Louisville Micro/Nano Technology Center URL: [Link]

  • Title: RCA Cleaning Process: Chemicals and Applications Source: Modutek URL: [Link]

  • Title: Standard Operating Procedure: RCA Clean Source: University of Washington Nanofabrication Facility URL: [Link]

  • Title: ece444: RCA Cleaning Process Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Silanes as adhesion promoters for paints, inks, coatings, and adhesives Source: OnlyTRAININGS URL: [Link]

  • Title: How do you clean your SiO2? Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of the silane coupling agent Source: Qingdao Hengda Chemical New Material Co., Ltd. URL: [Link]

  • Title: Adhesion Promoters: Silane Coupling Agents Source: ResearchGate URL: [Link]

  • Title: How to Clean the Silicon Substrate before Photolithography? Source: Xiamen Powerway Advanced Material Co., Ltd. URL: [Link]

  • Title: Troubleshooting Adhesion Failures in Film Coating Layers Source: Pharma.Tips URL: [Link]

  • Title: Substrate Cleaning Source: BYU Cleanroom URL: [Link]

  • Title: C-212 Troubleshooting for Thin Film Deposition Processes Source: The Society of Vacuum Coaters URL: [Link]

  • Title: Troubleshooting Poor adhension Source: Kansai Paint URL: [Link]

  • Title: Troubleshooting Dry Film Solder Mask Adhesion: A Practical Guide for PCB Manufacturing Source: PCBAION URL: [Link]

  • Title: Troubleshooting Adhesive Bonding Problems: Adhesion Failure Source: Unichem URL: [Link]

  • Title: Adhesion characterization of SiO2 thin films evaporated onto a polymeric substrate Source: CORE URL: [Link]

  • Title: Revealing the mechanism of interfacial adhesion enhancement between the SiO2 film and the GaAs substrate via plasma pre-treatments Source: AIP Publishing URL: [Link]

  • Title: Adhesion improvement of plasma-deposited silica thin films on stainless steel substrate studied by x-ray photoemission spectroscopy and in situ infrared ellipsometry Source: AIP Publishing URL: [Link]

  • Title: Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices Source: PMC - NIH URL: [Link]

  • Title: Adhesion--delamination phenomena at the surfaces and interfaces in microelectronics and MEMS structures and packaged devices Source: IOPscience URL: [Link]

  • Title: Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices Source: ResearchGate URL: [Link]

  • Title: Improvement of Aluminium Film Adhesion on PMMA Using Pre-Layer and Specific Annealing Source: MDPI URL: [Link]

  • Title: Adhesion analysis of silicon nitride film deposited on stainless steel surface by adding transition layer Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Mitigating Carbon Contamination in SiO₂ Films Derived from 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and engineers utilizing 1,3-diisopropoxytetramethyldisiloxane for the deposition of silicon dioxide (SiO₂) thin films. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the persistent challenge of carbon contamination in the deposited films. Our approach is rooted in a fundamental understanding of the precursor chemistry and deposition kinetics to empower you to achieve high-purity SiO₂ films for your critical applications.

Understanding the Challenge: The Origin of Carbon Contamination

This compound is a popular precursor for SiO₂ deposition due to its high vapor pressure and thermal stability. However, the presence of isopropoxy and methyl ligands in its structure presents a direct pathway for carbon incorporation into the growing film. Incomplete reaction and ligand removal during the deposition process are the primary sources of this contamination.

The isopropoxy groups can lead to the formation of various carbon-containing byproducts, while the more stable methyl groups bonded directly to silicon can be particularly challenging to remove, especially at lower processing temperatures. These carbonaceous species can exist in the film as Si-CH₃, Si-O-C, or even graphitic carbon, all of which can degrade the electrical and optical properties of the SiO₂ film.[1]

Below is a diagram illustrating the structure of the precursor and highlighting the carbon-containing ligands that are the source of contamination.

Caption: Structure of this compound highlighting carbon sources.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues related to carbon contamination during your SiO₂ deposition process.

Symptom 1: High Carbon Content Detected by XPS

Question: My X-ray Photoelectron Spectroscopy (XPS) analysis shows a significant carbon (C 1s) peak in my SiO₂ film. How can I interpret this and what should I do?

Answer: A prominent C 1s peak is a direct indication of carbon contamination. To effectively troubleshoot, it's crucial to deconvolute the C 1s spectrum to identify the nature of the carbon species.

  • Interpreting Your C 1s Spectrum:

    • Adventitious Carbon (approx. 284.8 eV): This peak is from surface contamination due to atmospheric exposure and is usually present.[2] It can be minimized with an in-situ pre-measurement sputter clean.

    • C-Si Bonding (approx. 283 eV): The presence of a peak at this binding energy suggests the incorporation of methyl groups (Si-CH₃) into the film.

    • C-O Bonding (approx. 286 eV): This indicates incomplete removal of the isopropoxy ligands, resulting in Si-O-C linkages.[3]

    • O-C=O Bonding (approx. 289 eV): This can also be a result of unreacted precursor fragments.[2][3]

Troubleshooting Workflow:

Troubleshooting_XPS cluster_species Potential Carbon Species High_C1s High C 1s Peak in XPS Deconvolute Deconvolute C 1s Spectrum High_C1s->Deconvolute Identify_Species Identify Carbon Species Deconvolute->Identify_Species Si_CH3 Si-CH₃ Identify_Species->Si_CH3 Si_O_C Si-O-C Identify_Species->Si_O_C Action Take Corrective Action Si_CH3->Action Si_O_C->Action

Caption: Troubleshooting workflow for high carbon content detected by XPS.

Corrective Actions:

  • Optimize Deposition Temperature: Increasing the substrate temperature can provide more thermal energy to break the Si-C and C-O bonds, facilitating more complete ligand removal.[3] However, excessively high temperatures can sometimes lead to precursor decomposition in the gas phase, which may increase contamination. A systematic temperature study is recommended.

  • Increase Oxidant Exposure/Power: Whether you are using a plasma-enhanced (PECVD) or atomic layer deposition (ALD) process, increasing the exposure time or power of your oxygen source (e.g., O₂, O₃, or H₂O plasma) can more effectively oxidize and remove carbon-containing fragments.[4] Active oxygen species are particularly effective at eliminating contaminants.

  • Post-Deposition Annealing: Annealing the film in an oxygen-containing atmosphere (e.g., O₂ or forming gas) at elevated temperatures can effectively remove residual carbon.[5] The optimal annealing temperature and duration will depend on the film thickness and the nature of the carbon impurities.

ParameterTypical RangeEffect on Carbon
Deposition Temperature 150 - 350 °CHigher temperature generally reduces carbon, but can have a non-linear effect.
Oxidant (Plasma) Power 50 - 300 WHigher power enhances the generation of reactive oxygen species, aiding in carbon removal.
Post-Deposition Annealing Temperature 400 - 800 °CHigher temperatures are more effective for carbon removal.
Symptom 2: FTIR Shows Unwanted Vibrational Modes

Question: My Fourier-Transform Infrared (FTIR) spectroscopy results show peaks that I don't expect for pure SiO₂. What do these peaks mean?

Answer: FTIR is highly sensitive to the vibrational modes of chemical bonds and is an excellent tool for identifying specific types of impurities.

  • Interpreting Your FTIR Spectrum:

    • Si-O-Si Asymmetric Stretch (approx. 1070 cm⁻¹): This is the characteristic peak for SiO₂. A shift in this peak can indicate stress or non-stoichiometry.

    • Si-OH and H₂O (broad peak, approx. 3200-3700 cm⁻¹): Indicates the presence of water and silanol groups in the film. While not carbon contamination, it can affect film quality.[6]

    • Si-CH₃ (approx. 1270 cm⁻¹ and 2900-3000 cm⁻¹): A clear indicator of methyl group incorporation.

    • C-Hₓ (approx. 2850-3000 cm⁻¹): Suggests the presence of hydrocarbon fragments from the isopropoxy ligands.

Corrective Actions:

  • Optimize Precursor and Oxidant Pulse/Flow Rates: In both ALD and CVD, the ratio of precursor to oxidant is critical. Ensure sufficient oxidant is available to fully react with the precursor. In ALD, ensure complete purging of the precursor before introducing the oxidant to prevent gas-phase reactions.

  • UV-Assisted Deposition: The use of ultraviolet irradiation during deposition can enhance the decomposition of the precursor and the removal of carbon-containing species.

  • Choice of Oxidant: For low-temperature processes, using a more reactive oxidant like ozone (O₃) or an oxygen plasma can be more effective at removing carbonaceous ligands than water vapor.

Frequently Asked Questions (FAQs)

Q1: Can I completely eliminate carbon contamination when using this compound?

A1: Achieving zero carbon is extremely challenging with any organometallic precursor. However, by optimizing deposition parameters and considering post-deposition treatments, carbon levels can be reduced to below the detection limits of many analytical techniques.

Q2: How does the choice of substrate affect carbon contamination?

A2: The initial surface chemistry of the substrate can influence the nucleation and growth of the film. A hydroxyl-terminated (-OH) surface generally promotes better initial reaction of the precursor. A pre-deposition plasma treatment of the substrate can help create a more reactive surface.

Q3: Is there a trade-off between deposition rate and film purity?

A3: Yes, often there is. Higher deposition rates, achieved through increased precursor flow or higher temperatures, can sometimes lead to incomplete reactions and higher impurity levels. It is often necessary to find a balance between throughput and the desired film quality for your specific application.

Q4: My film has a high refractive index. Could this be related to carbon contamination?

A4: Yes. Pure SiO₂ has a refractive index of approximately 1.46. Higher refractive indices can be indicative of a silicon-rich film or the presence of carbon impurities, which can increase the film's density.

Experimental Protocols

Protocol 1: Post-Deposition Annealing for Carbon Removal
  • Sample Preparation: Deposit your SiO₂ film using your standard process.

  • Furnace Setup: Use a tube furnace with a controlled atmosphere.

  • Atmosphere: Introduce a continuous flow of dry oxygen (O₂) or a mixture of nitrogen and hydrogen (forming gas).

  • Temperature Ramp: Ramp the temperature to the desired setpoint (e.g., 600 °C) at a controlled rate (e.g., 10 °C/minute).

  • Annealing: Hold the sample at the setpoint temperature for a specified duration (e.g., 30-60 minutes).

  • Cool Down: Allow the furnace to cool down naturally to room temperature before removing the sample.

  • Analysis: Re-characterize the film using XPS and FTIR to quantify the reduction in carbon content.

Protocol 2: Characterization of Carbon Species by XPS
  • Sample Introduction: Load the sample into the XPS ultra-high vacuum (UHV) chamber.

  • Surface Cleaning (Optional): Use a low-energy argon ion beam to gently sputter the surface to remove adventitious carbon. This should be done cautiously to avoid altering the bulk of the film.

  • Survey Scan: Perform a wide energy range scan to identify all elements present.

  • High-Resolution Scan: Acquire a high-resolution spectrum of the C 1s region.

  • Data Analysis: Use appropriate software to perform peak fitting on the C 1s spectrum. Constrain the peak positions and widths based on known binding energies for different carbon species (e.g., C-C, C-Si, C-O).

  • Quantification: Calculate the atomic concentration of carbon in the film.

References

  • Supplementary material - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effect of post-deposition annealing on atomic layer deposited SiO2 film for silicon surface passivation | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The XPS spectra of HDP-SiO 2 oxide (a) C 1s spectra, (b) O1s spectra, (b inset) - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • In situ ATR-FTIR spectrum of SiO 2 films obtained during PECVD by TEOS... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Plasma-assisted ALD for the conformal deposition of SiO2 : process, material and electronic properties. (2012, January 1). Pure. Retrieved January 14, 2026, from [Link]

  • Study of Structure and Quality of Different Silicon Oxides Using FTIR and Raman Microscopy. (n.d.). Arrow@TU Dublin. Retrieved January 14, 2026, from [Link]

  • FTIR analysis of SiO2 nanofilm - ResearchGate. (2022, October 16). Retrieved January 14, 2026, from [Link]

  • Investigation of carbon contaminations in SiO2 films on 4H-SiC(0001). (2006). Sci-Hub. Retrieved January 14, 2026, from [Link]

Sources

Effect of precursor flow rate on silica film properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for silica (SiO₂) film deposition. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of controlling silica film properties through precursor flow rate adjustment. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the causal relationships between process parameters and film outcomes, ensuring you can not only solve immediate problems but also build a foundational understanding for future process development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during silica film deposition, with a focus on issues related to precursor flow rate. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My deposition rate is too low. How can I increase it by adjusting the precursor flow rate?

Answer:

A low deposition rate is a frequent challenge that can often be resolved by carefully tuning the precursor flow rate. However, the relationship is not always linear and depends on the deposition regime.

  • Mass Transport Limited Regime: In many Chemical Vapor Deposition (CVD) processes, at lower flow rates, the deposition rate is limited by the amount of precursor reaching the substrate surface. In this regime, increasing the precursor flow rate will directly increase the concentration of reactive species near the substrate, leading to a higher deposition rate.[1][2] For instance, in Plasma-Enhanced CVD (PECVD) using Tetraethyl Orthosilicate (TEOS), increasing the TEOS flow rate generally leads to a higher deposition rate up to a certain point.[3]

  • Reaction Rate Limited Regime: If you continue to increase the precursor flow rate, you may reach a point where the deposition rate no longer increases and may even decrease. This indicates that the process is now limited by the surface reaction kinetics, not the amount of precursor available. At very high flow rates, the residence time of the precursor molecules in the reaction zone may become too short for them to effectively react and deposit on the surface.

  • Precursor Saturation: In some cases, particularly with liquid precursors like TEOS, the deposition rate can saturate at higher flow rates. This saturation occurs when the surface becomes saturated with precursor molecules, and the rate is then limited by other factors such as the availability of the oxidant (e.g., O₂, N₂O) or the RF power in PECVD.[3]

Troubleshooting Steps:

  • Gradual Increase: Incrementally increase your silicon precursor (e.g., SiH₄, TEOS, dichlorosilane) flow rate while keeping other parameters like temperature, pressure, and oxidant flow rate constant.

  • Monitor Deposition Rate: Measure the film thickness after each run to determine the deposition rate.

  • Identify the Regime: Plot the deposition rate as a function of the precursor flow rate. If the rate increases linearly, you are in the mass transport limited regime. If the rate plateaus, you have reached the reaction rate limited regime or precursor saturation.

  • Consider Oxidant Ratio: Ensure the oxidant-to-precursor ratio is appropriate. In PECVD with SiH₄ and N₂O, the N₂O/SiH₄ flow ratio is a critical parameter influencing the deposition rate.[2][4]

Question 2: The refractive index of my silica film is off-spec. How does the precursor flow rate influence this property?

Answer:

The refractive index of a silica film is a critical optical property that is highly sensitive to the film's stoichiometry and density. The precursor flow rate plays a pivotal role in determining these characteristics.

  • Stoichiometry (Si:O ratio): The ratio of the silicon precursor to the oxygen source (e.g., N₂O, O₂) is a primary determinant of the film's stoichiometry.

    • Silicon-Rich Films: A lower oxidant-to-precursor flow ratio can lead to silicon-rich films (SiOₓ, where x < 2). These films typically have a higher refractive index than stoichiometric SiO₂ (which is approximately 1.46 at 633 nm).[1][4]

    • Stoichiometric Films: By increasing the oxidant flow rate relative to the silicon precursor, you can achieve a more stoichiometric SiO₂ film with a refractive index closer to the ideal value.[5]

  • Film Density and Porosity: The precursor flow rate can also influence the film's density.

    • Higher Flow Rates: Very high precursor flow rates can sometimes lead to the incorporation of unreacted precursors or byproducts, such as hydrocarbons from TEOS, into the film.[5] This can result in a less dense, more porous film with a lower refractive index.

    • Lower Flow Rates: Conversely, very low flow rates in some processes might lead to denser films, but this is highly dependent on the specific deposition technique and other parameters.

Troubleshooting Steps:

  • Analyze Current Refractive Index: If the refractive index is too high, it's likely your film is silicon-rich. If it's too low, it could be porous or contain impurities.

  • Adjust Oxidant-to-Precursor Ratio:

    • To decrease a high refractive index, increase the flow rate of the oxidant (e.g., N₂O, O₂).

    • To increase a low refractive index (if due to porosity), you might need to optimize the precursor flow rate in conjunction with other parameters like plasma power or temperature to achieve a denser film.

  • Characterize Film Composition: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can help identify the presence of Si-O-Si stretching modes and unwanted groups like Si-OH, which can affect the refractive index.[4]

Question 3: My silica films are exhibiting high compressive or tensile stress, leading to cracking or delamination. Can I tune the film stress by adjusting the precursor flow rate?

Answer:

Yes, the precursor flow rate can be a powerful tool for tuning the intrinsic stress of your silica films. Film stress is a complex property influenced by deposition kinetics, ion bombardment (in plasma processes), and film microstructure.

  • Low vs. High Flow Rates: The effect of flow rate on stress can vary significantly between different deposition systems and chemistries. However, a general trend observed in some PECVD processes is that:

    • Lower precursor flow rates can lead to films with higher tensile stress.

    • Higher precursor flow rates can result in films with more compressive stress.[1][6]

  • Mechanism of Stress Variation: The change in stress with flow rate is often linked to changes in ion bombardment energy and flux in plasma processes. At higher flow rates, there are more gas molecules in the chamber, which can lead to more collisions and a reduction in the average energy of ions bombarding the film. This can shift the stress from tensile to compressive.

Troubleshooting Steps:

  • Measure Film Stress: Use a film stress measurement tool to quantify the stress in your current films.

  • Systematic Flow Rate Variation:

    • If your film is too tensile (prone to cracking), try systematically increasing the precursor flow rate.

    • If your film is too compressive (prone to buckling or delamination), try systematically decreasing the precursor flow rate.

  • Co-optimization with Pressure and Power: Film stress is also strongly influenced by chamber pressure and RF power (in PECVD). It is often necessary to co-optimize these parameters with the precursor flow rate to achieve the desired stress level.

Question 4: I'm observing poor surface morphology and high surface roughness in my films. What is the role of the precursor flow rate in this issue?

Answer:

The precursor flow rate can significantly impact the surface roughness of silica films by influencing the nucleation and growth mechanisms.

  • Homogeneous vs. Heterogeneous Nucleation:

    • High Precursor Concentration: At very high precursor flow rates, the concentration of reactive species in the gas phase can become so high that it leads to homogeneous nucleation (particle formation in the gas phase). These particles can then land on the substrate, resulting in a rough, hazy, or "foggy" film.[7]

    • Optimal Precursor Concentration: An optimal precursor flow rate promotes heterogeneous nucleation, where the film grows layer-by-layer on the substrate surface, leading to a smoother film.

  • Surface Diffusion: The flow rate can also indirectly affect the surface mobility of adatoms (atoms that have adsorbed onto the surface). A well-controlled flow rate can provide sufficient time for adsorbed species to diffuse on the surface and find low-energy sites, resulting in a smoother film.

Troubleshooting Steps:

  • Visual Inspection and Roughness Measurement: Visually inspect your wafers for any haziness. Use Atomic Force Microscopy (AFM) or profilometry to quantify the surface roughness.

  • Reduce Precursor Flow Rate: If you suspect homogeneous nucleation due to high flow rates, significantly reduce the precursor flow rate.

  • Adjust Process Pressure: In LPCVD and PECVD, pressure is closely linked to precursor concentration. Adjusting the pressure in conjunction with the flow rate can help find the optimal window for smooth film growth.[7]

  • Sol-Gel Considerations: In sol-gel processes, the concentration of the precursor (e.g., TEOS) in the solution is analogous to the flow rate in CVD. Lower TEOS concentrations tend to result in smaller, well-dispersed nanoparticles and smoother films, while higher concentrations can lead to aggregation and increased roughness.[8]

Frequently Asked Questions (FAQs)

Q1: For a PECVD process using TEOS and Oxygen, what is a typical starting point for the TEOS/O₂ flow rate ratio?

A1: A common starting point for the TEOS/O₂ flow rate ratio in PECVD is in the range of 1:10 to 1:100. However, the optimal ratio is highly dependent on the specific reactor geometry, RF power, pressure, and desired film properties. It is always recommended to perform a design of experiments (DOE) to determine the optimal process window for your system.

Q2: In a sol-gel process, how does the precursor concentration affect the final silica film?

A2: In a sol-gel process, the precursor concentration (e.g., TEOS in an alcohol solvent) directly impacts the size and aggregation of the resulting silica nanoparticles.[8]

  • Low Concentration: Leads to smaller, more uniform nanoparticles, which can result in denser and smoother films after coating and annealing.

  • High Concentration: Can cause rapid hydrolysis and condensation, leading to larger, aggregated particles and potentially rougher, more porous films.[8]

Q3: For LPCVD of silica from dichlorosilane and nitrous oxide, what is a key consideration regarding their flow rates?

A3: In LPCVD using dichlorosilane (SiH₂Cl₂) and nitrous oxide (N₂O), the ratio of these gases is critical for achieving stoichiometric and uniform films. A typical N₂O to SiH₂Cl₂ ratio is around 3:1.[9] Careful control of the flow rates is necessary to maintain the desired pressure range for uniform deposition, typically between 0.35 and 0.69 Torr.[7][9]

Q4: Can the carrier gas flow rate affect my silica film properties?

A4: Yes, the carrier gas (e.g., N₂, Ar) flow rate can have a significant impact, especially in atmospheric pressure PECVD (AP-PECVD). The carrier gas flow rate can influence the residence time of the precursor in the plasma, the uniformity of the deposition, and the chemical composition of the film.[10] In some cases, varying the carrier gas flow can be used to tune the density gradient within the film.[10]

Experimental Protocols & Data

Protocol 1: Optimization of Precursor Flow Rate for PECVD of SiO₂

This protocol outlines a general procedure for optimizing the silicon precursor flow rate to achieve a target deposition rate and refractive index.

  • Substrate Preparation: Start with clean silicon wafers.

  • Baseline Process: Establish a baseline process with fixed parameters for temperature, pressure, RF power, and oxidant flow rate.

  • Vary Precursor Flow Rate: Create a series of experiments where only the silicon precursor (e.g., SiH₄ or TEOS) flow rate is varied. A suggested range might be from 10% to 200% of your current baseline value, in 5-6 steps.

  • Deposition: Run the deposition for a fixed time for each flow rate.

  • Characterization:

    • Measure the film thickness using ellipsometry or a profilometer to calculate the deposition rate.

    • Measure the refractive index at a standard wavelength (e.g., 633 nm) using ellipsometry.

  • Data Analysis: Plot the deposition rate and refractive index as a function of the precursor flow rate to identify the optimal operating point.

Data Presentation: Effect of Precursor Flow Rate on Silica Film Properties

The following table summarizes typical trends observed when varying the precursor flow rate in a PECVD process.

Precursor Flow Rate (sccm)Deposition Rate (nm/min)Refractive Index (@633nm)Film Stress (MPa)Surface Roughness (RMS, nm)
LowLow~1.47 (Slightly O-rich)TensileLow
MediumHigh~1.46 (Stoichiometric)Neutral to slightly compressiveLow
HighPlateau/Decreasing<1.45 (Porous/Impure)CompressiveHigh (potential for haziness)

Note: These are generalized trends and the actual values will vary depending on the specific deposition system and other process parameters.

Visualization of Concepts

Diagram 1: Troubleshooting Flowchart for Low Deposition Rate

This diagram outlines the logical steps to follow when troubleshooting a low deposition rate.

LowDepositionRate start Low Deposition Rate Observed check_mass_transport Is the process mass transport limited? start->check_mass_transport increase_precursor_flow Incrementally increase precursor flow rate check_mass_transport->increase_precursor_flow Yes (Likely) check_reaction_limit Process is likely reaction rate limited or saturated check_mass_transport->check_reaction_limit No measure_rate Measure deposition rate increase_precursor_flow->measure_rate rate_increase Does the deposition rate increase? measure_rate->rate_increase problem_solved Problem Solved: Continue process rate_increase->problem_solved Yes rate_increase->check_reaction_limit No optimize_other Optimize other parameters: - Increase RF Power - Adjust Temperature/Pressure - Check oxidant flow rate check_reaction_limit->optimize_other end Process Optimized optimize_other->end

Caption: Troubleshooting workflow for low silica film deposition rate.

Diagram 2: Relationship Between Precursor Flow Rate and Film Properties

This diagram illustrates the causal relationships between precursor flow rate and key silica film properties.

PrecursorFlowEffects cluster_properties Silica Film Properties precursor_flow Precursor Flow Rate deposition_rate Deposition Rate precursor_flow->deposition_rate Directly affects precursor concentration at surface refractive_index Refractive Index precursor_flow->refractive_index Influences Si:O ratio and film density film_stress Film Stress precursor_flow->film_stress Alters ion bombardment and film microstructure surface_roughness Surface Roughness precursor_flow->surface_roughness Impacts nucleation and growth mode

Caption: Effect of precursor flow rate on key silica film properties.

References

  • Characterization of the SiO2 film deposited by using plasma enhanced chemical vapor deposition (PECVD) with TEOS/N2/O2. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Properties of silicon dioxide film deposited by pecvd at low temperature/pressure. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Effects of the concentrations of precursor and catalyst on the formation of monodisperse silica particles in sol–gel reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2023). IOSR Journal of Applied Chemistry. Retrieved January 14, 2026, from [Link]

  • Stress and Refractive Index Control of SiO2 Thin Films for Suspended Waveguides. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • characterization of teos thin film depositions on pecvd reactors. (n.d.). Retrieved January 14, 2026, from [Link]

  • THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS. (n.d.). BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV. Retrieved January 14, 2026, from [Link]

  • Process Characterization for LPCVD Deposition of SiO2 Films from TEOS Liquid Source. (1989). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Film thickness and refractive index variation with precursor flow rates of the DLN films deposited by PECVD technique. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • LPCVD - Low Pressure Chemical Vapor Deposition. (n.d.). Tystar. Retrieved January 14, 2026, from [Link]

  • Stress and Refractive Index Control of SiO2 Thin Films for Suspended Waveguides. (2020). Micromachines. Retrieved January 14, 2026, from [Link]

  • PROCESS CHARACTERISATION FOR LPCVD DEPOSITION OF SiO 2 FILMS FROM TEOS LIQUID SOURCE. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Deposition of high quality SiO2 films using TEOS by ECR plasma. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Influence of Ag Addition and Different SiO2 Precursors on the Structure of Silica Thin Films Synthesized by the Sol–Gel Method. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Comparative study of ALD SiO 2 thin films for optical applications. (2018). Optica Publishing Group. Retrieved January 14, 2026, from [Link]

  • The role of carrier gas flow in roll-to-roll AP-PECVD synthesized silica moisture barrier films. (2018). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Characterization of Silicon Dioxide Thin Film Deposition. (2014). Brigham Young University. Retrieved January 14, 2026, from [Link]

  • PECVD법에 의해 증착된 SiO2 후막 특성에서 NO/SiH4 Flow Ratio와. (2001). Journal of the Korean Ceramic Society. Retrieved January 14, 2026, from [Link]

  • Effect of RF power and gas flow ratio on the growth and morphology of the PECVD SiC thin films for MEMS applications. (2017). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

  • Low refractive index SiOF thin films prepared by reactive magnetron sputtering. (n.d.). idUS. Retrieved January 14, 2026, from [Link]

  • Effects of Sol-gel Processed Silica Coating on Bond Strength of Resin Cements to Glass-Infiltrated Alumina Ceramic. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity of 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Diisopropoxytetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this moisture-sensitive reagent. The following information is curated to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to moisture?

This compound is an organosilicon compound with the chemical formula C10H26O3Si2. Its moisture sensitivity arises from the presence of isopropoxy groups bonded to the silicon atoms. These silicon-oxygen bonds are susceptible to hydrolysis, a chemical reaction in which water cleaves the bond, leading to the formation of silanols (Si-OH) and isopropanol. This degradation not only consumes the starting material but the resulting byproducts can also interfere with your intended reaction, leading to reduced yields, unexpected side products, and inconsistent results.[1][2]

Q2: How can I visually identify degraded this compound?

Fresh, pure this compound is a clear, colorless liquid. Upon exposure to moisture and subsequent hydrolysis, the material may appear cloudy or hazy due to the formation of insoluble siloxane oligomers or polymers. In advanced stages of degradation, a gel-like precipitate may become visible. Any deviation from a clear, colorless appearance should be considered a sign of potential degradation.

Q3: What are the primary decomposition products of this compound when exposed to moisture?

The primary decomposition products upon hydrolysis are isopropanol and various silanol species. These silanols are often unstable and can undergo self-condensation to form longer-chain siloxane oligomers and polymers, releasing more water in the process and propagating the degradation. The presence of these byproducts can significantly alter the reaction environment and impact the outcome of your synthesis.

Troubleshooting Guide

Scenario 1: My reaction yield is consistently low when using this compound.

Low reaction yields are a common consequence of using a degraded or improperly handled moisture-sensitive reagent. Here’s a systematic approach to troubleshooting this issue:

Possible Cause 1: Contaminated Reagent

  • Troubleshooting Step: Before use, visually inspect the this compound for any cloudiness or precipitate. If the reagent's purity is in doubt, consider purification by distillation under reduced pressure and an inert atmosphere. However, for most applications, starting with a fresh, unopened bottle from a reputable supplier is the most reliable solution.

Possible Cause 2: Wet Solvents or Reagents

  • Troubleshooting Step: Even trace amounts of water in your solvents or other reactants can hydrolyze the disiloxane. Ensure all solvents are rigorously dried before use. Standard methods include distillation from an appropriate drying agent or passing the solvent through a column of activated molecular sieves or alumina.[3][4] The water content of your solvents can be quantitatively measured using a Karl Fischer titrator.[4]

SolventRecommended Drying AgentTypical Residual Water Content
Tetrahydrofuran (THF)Sodium/Benzophenone< 10 ppm
TolueneSodium/Benzophenone< 10 ppm
DichloromethaneCalcium Hydride< 20 ppm
AcetonitrileCalcium Hydride< 20 ppm

Possible Cause 3: Atmospheric Exposure During Handling

  • Troubleshooting Step: this compound should always be handled under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[5][6] This can be achieved using a glovebox or Schlenk line techniques.[3][7]

Scenario 2: I am observing unexpected side products in my reaction.

The presence of hydrolysis byproducts, such as isopropanol and silanols, can lead to the formation of unexpected side products.

  • Troubleshooting Step 1: Rigorous Inert Atmosphere Technique: Ensure your experimental setup is completely free of atmospheric moisture. This includes oven-drying all glassware and cooling it under a stream of inert gas before use.[5] All transfers of the disiloxane and other reagents should be performed using gas-tight syringes or cannulas.[6]

  • Troubleshooting Step 2: Re-evaluate Reagent Compatibility: Consider if the generated isopropanol or silanol species could be participating in undesired side reactions with other components in your reaction mixture.

Experimental Protocols

Protocol 1: Proper Storage of this compound

Proper storage is the first line of defense against degradation.

  • Original Container: Keep the reagent in its original supplier bottle, which is typically designed for moisture-sensitive materials. Many suppliers use bottles with a Sure/Seal™ septum cap, allowing for reagent removal via syringe without exposing the bulk material to the atmosphere.[5]

  • Inert Atmosphere: Once opened, the headspace of the bottle should be blanketed with a dry, inert gas like nitrogen or argon.

  • Cool and Dry Location: Store the bottle in a cool, dark, and dry place. A refrigerator is suitable, but ensure the container is well-sealed to prevent condensation from forming upon removal.[2] For long-term storage, placing the bottle inside a desiccator containing a drying agent can provide an extra layer of protection.

Protocol 2: Transferring this compound Using a Syringe

This protocol is suitable for transferring small to moderate volumes of the reagent.

  • Prepare the Syringe: Dry the syringe and needle in an oven at >100 °C for at least 4 hours and allow them to cool to room temperature in a desiccator.

  • Purge with Inert Gas: Before drawing the liquid, flush the syringe with dry nitrogen or argon several times.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a source of inert gas. Apply a slight positive pressure.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum and into the liquid. Withdraw the desired volume. The positive pressure in the bottle will aid in filling the syringe.

  • Transfer to Reaction Vessel: Quickly transfer the reagent to your reaction vessel, which should already be under an inert atmosphere.

Syringe Transfer Workflow for Moisture-Sensitive Reagents
Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line is a common apparatus for handling moisture-sensitive reagents.[7]

  • Glassware Preparation: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and ensure all joints are well-greased and sealed.

  • Evacuate and Refill: Connect the assembled glassware to the Schlenk line. Evacuate the system using the vacuum manifold and then backfill with an inert gas from the gas manifold. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases and adsorbed moisture are removed.

  • Maintain Positive Pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler. This prevents air from entering the system.

SchlenkLineSetup cluster_cycle Evacuate-Refill Cycle (x3) Schlenk_Flask Reaction Flask Schlenk_Line Dual Manifold (Vacuum Inert Gas) Schlenk_Flask->Schlenk_Line Connect Oil_Bubbler Oil Bubbler (Pressure Indicator) Schlenk_Line->Oil_Bubbler Vent Evacuate 1. Evacuate (Vacuum) Backfill 2. Backfill (Inert Gas) Evacuate->Backfill

Basic Schlenk Line Setup for Inert Atmosphere Reactions

By adhering to these protocols and understanding the principles behind them, you can significantly improve the reliability and success of your experiments involving this compound.

References

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques. ChemistryViews. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma. [Link]

  • Drying Solvents. The Schlenk Line Survival Guide. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Silanol-Functional Silicones. Gelest. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science. [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

  • Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. [Link]

  • Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation. [Link]

Sources

Technical Support Center: Scaling Up 1,3-Diisopropoxytetramethyldisiloxane-Based Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for processes involving 1,3-Diisopropoxytetramethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up syntheses and applications of this versatile siloxane. Here, we combine fundamental chemical principles with practical, field-proven insights to help you navigate the complexities of moving from the lab bench to larger-scale production.

Introduction to this compound

This compound is a key intermediate in organic synthesis, particularly in the formation of silicon-containing compounds. Its unique structure, featuring two isopropoxy groups, makes it a valuable reagent for introducing a protected disiloxane bond. However, like many reactive organosilicon compounds, its use in large-scale processes presents specific challenges that must be carefully managed. This guide will address these common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling bulk quantities of this compound?

A1: Handling any chemical at scale requires a thorough risk assessment.[1][2] For this compound, the primary concerns are its flammability and sensitivity to moisture.[3] It is a combustible liquid and its vapors can form flammable mixtures with air.[4] Therefore, all equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[5][6][7] The material is also moisture-sensitive, and contact with water can lead to the release of isopropyl alcohol and the formation of silanols, which can further condense.[3] Ensure all reactors and transfer lines are thoroughly dried and purged with an inert gas like nitrogen or argon before use.[8]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood designed for handling flammable liquids.[3][6]

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5][7]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5][7]

Q2: We are observing lower than expected yields upon scaling up our reaction. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue that can often be traced back to mass and heat transfer limitations.[9][10]

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[10] This makes it more difficult to control the temperature of exothermic reactions, potentially leading to thermal runaway and the formation of byproducts.[1][2][9] It is critical to monitor the internal reaction temperature closely.[1][2]

  • Reagent Addition Rate: The rate of addition of reagents can have a significant impact on the reaction outcome. A slow, controlled addition is often necessary for large-scale reactions to manage heat generation and maintain optimal reaction conditions.

Q3: Our final product is contaminated with residual starting materials and byproducts. What are the best strategies for purification at scale?

A3: Large-scale purification requires a shift from laboratory techniques like column chromatography to more scalable methods.[11]

  • Distillation: For thermally stable, liquid products, fractional distillation under reduced pressure is often the most effective method for purification.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. However, be mindful of potential emulsion formation.

  • Filtration: If solid byproducts are formed, filtration can be an effective separation technique.

Troubleshooting Guide

Issue 1: Gel Formation in the Reactor

Possible Cause: Uncontrolled hydrolysis of the isopropoxy groups due to the presence of moisture. This leads to the formation of silanols, which can then condense to form a siloxane gel.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[1] Use freshly distilled solvents where possible.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup.[8]

  • Temperature Control: Keep the reaction temperature low, as higher temperatures can accelerate hydrolysis.

Issue 2: Inconsistent Product Quality Between Batches

Possible Cause: Variations in raw material quality, reaction conditions, or workup procedures.

Solutions:

  • Raw Material Specification: Establish strict specifications for all starting materials and test each batch for purity before use.

  • Process Parameter Control: Implement tight control over all critical process parameters, including temperature, pressure, stirring speed, and addition rates.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the process.

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Reaction
  • Reactor Preparation: The reactor should be at least twice the volume of all reactants and solvents to be added.[1][2] Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove air and moisture.

  • Reagent Charging: Charge the reactor with the solvent and initial reactants under a positive pressure of inert gas.

  • Controlled Addition: Add the remaining reactants dropwise or in portions, carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC).

  • Quenching: Once the reaction is complete, cool the mixture and quench any reactive species as required by the specific protocol.

  • Workup and Purification: Proceed with the appropriate workup and purification procedures as determined during process development.

Visualizations

Diagram 1: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality start->check_reagents improve_mixing Increase Stirring Speed / Use Baffles check_mixing->improve_mixing improve_cooling Enhance Cooling Capacity check_temp->improve_cooling purify_reagents Purify/Source Higher Grade Reagents check_reagents->purify_reagents

Caption: Troubleshooting decision tree for addressing low yields in scale-up.

Diagram 2: Hydrolysis and Condensation Pathway

HydrolysisPathway start This compound hydrolysis Hydrolysis (H2O) start->hydrolysis + H2O silanol Silanol Intermediate hydrolysis->silanol condensation Condensation (-H2O) silanol->condensation gel Siloxane Gel/Polymer condensation->gel

Caption: Potential side reaction pathway leading to gel formation.

Data Summary

ParameterLaboratory Scale (e.g., 1L)Pilot Scale (e.g., 100L)Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio; efficient heat dissipation.Lower surface area to volume ratio; risk of localized heating.[10]Implement robust cooling systems and monitor internal temperature.[1][2]
Mixing Efficient mixing with magnetic stir bars or overhead stirrers.Potential for dead zones and inefficient mixing.Use appropriately designed impellers and baffles.
Addition Time Typically rapid.Significantly longer to control exotherms.Optimize addition rate to balance reaction time and safety.
Moisture Control Relatively straightforward with standard lab techniques.More critical due to larger surface areas and longer processing times.Rigorously dry all equipment and use a robust inert gas blanket.

References

  • Gelest, Inc. (2015).
  • Fisher Scientific. (2009).
  • ResearchGate. (n.d.). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane.
  • Division of Research Safety | Illinois. (2019). Scale-up Reactions.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Disiloxane, 1,3-bis(1,1-dimethylethyl).
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.
  • Unknown Source. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Santa Cruz Biotechnology. (n.d.). 1,1,3,3-Tetramethyldisiloxane.
  • CatSci Ltd. (n.d.).
  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Echemi. (n.d.).
  • ResearchGate. (n.d.). 1,3‐Divinyltetramethyldisiloxane.
  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.
  • Capital Resin Corporation. (2023). 4 Tips To Identify Key Experiments for Solids Scale-Up.
  • Benchchem. (n.d.). A Technical Guide to 1,3-Divinyltetramethyldisiloxane: Purity, Grades, and Analytical Methods for Researchers.
  • Benchchem. (n.d.). Analytical techniques for detecting and quantifying 1,3-Diisopropylurea impurities.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
  • National Institutes of Health. (2022).
  • ScienceOpen. (2023). An overview of the drug discovery process and its development.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene.
  • Google Patents. (n.d.). WO2004101479A2 - Purification of biologically-produced 1,3-propanediol.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Dithiin Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

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Technical Support Center: Optimizing Plasma Parameters for PECVD with 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Plasma-Enhanced Chemical Vapor Deposition (PECVD) using the organosilicon precursor 1,3-Diisopropoxytetramethyldisiloxane (DIPODS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the deposition of silicon-based thin films. As a Senior Application Scientist, my goal is to provide a self-validating framework that explains the causality behind experimental choices, ensuring both scientific integrity and practical success.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you get started with your DIPODS-based PECVD process.

Q1: What are the typical starting parameters for depositing SiOx-like films with DIPODS?

A1: While optimal parameters are highly system-dependent, a good starting point for DIPODS can be extrapolated from processes using similar organosilicon precursors like Hexamethyldisiloxane (HMDSO) or Tetraethoxysilane (TEOS).[1][2] We recommend beginning with a systematic approach, starting from a baseline and varying one parameter at a time.

ParameterStarting RangeRationale & Key Considerations
Substrate Temperature 100 - 300 °CHigher temperatures generally increase film density and reduce hydrogen content, transitioning the film from a polymer-like to a more ceramic-like material.[1][3]
RF Power 50 - 200 W (for a typical lab-scale reactor)Power influences the fragmentation of the precursor. Higher power can increase deposition rate but may also lead to more carbon incorporation if not properly managed with an oxidizer.[4][5]
Chamber Pressure 100 - 500 mTorrPressure affects the mean free path of reactive species and plasma density. Higher pressures can sometimes lead to gas-phase nucleation and powder formation.[6][7]
DIPODS Flow Rate 5 - 20 sccm (vapor)This depends heavily on the vapor pressure of DIPODS and the delivery method (e.g., bubbler, direct liquid injection). Start low to avoid a precursor-rich plasma.
Oxidizer (O₂) Flow Rate 20 - 100 sccmThe ratio of O₂ to DIPODS is critical for controlling the film's stoichiometry. A higher O₂ flow promotes the formation of a more inorganic, SiO₂-like film by efficiently removing carbon-containing fragments.[8][9]
Carrier Gas (Ar) Flow Rate 50 - 200 sccmArgon helps to stabilize the plasma and can increase the deposition rate by enhancing the dissociation of the precursor.[10]
Q2: What safety precautions should I take when working with DIPODS?

A2: this compound is a chemical that requires careful handling. While a specific Safety Data Sheet (SDS) for DIPODS was not found, we can infer safety protocols from similar organosilicon compounds like 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane and other flammable liquid precursors.[11][12][13]

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][14]

  • Flammability: DIPODS is expected to be a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][13]

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air.[11][14]

Q3: Why is my film quality poor (e.g., hazy, non-uniform)?

A3: Poor film quality is a common issue in CVD processes and can stem from several factors.[15] Non-uniformity can be caused by improper gas flow patterns or temperature gradients across the substrate.[15] Haziness or particle contamination can occur if the plasma conditions favor gas-phase nucleation, where particles form in the plasma volume before reaching the substrate.[6][7] This is often seen at higher pressures or with very high precursor concentrations.[6] Start by reducing the chamber pressure and precursor flow rate.

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Deposition Rate

Q: I've set up my process, but I'm seeing a very low deposition rate or no film growth at all. What are the likely causes and how can I fix this?

A: A low deposition rate can be frustrating. The root cause typically lies in either the precursor delivery or insufficient energy to drive the reaction. Let's break down the troubleshooting process.

Causality Analysis:
  • Precursor Delivery Failure: The most common issue is that the DIPODS vapor is not reaching the chamber in sufficient quantity. This can be due to an incorrect bubbler temperature, mass flow controller (MFC) issues, or condensation in the gas lines.

  • Insufficient Plasma Energy: The RF power may be too low to effectively dissociate the DIPODS molecule and initiate the chemical reactions necessary for film growth.[5]

  • Excessive Etching: In some plasma chemistries, particularly with certain co-reactants, an etching process can compete with deposition, reducing the net film growth.[16]

Step-by-Step Mitigation Protocol:
  • Verify Precursor Delivery:

    • Check Bubbler Temperature: Ensure the DIPODS bubbler is heated to a stable temperature that provides adequate vapor pressure. Start around 40-60°C and adjust as needed.

    • Heat Gas Lines: Make sure all gas lines from the precursor vessel to the chamber are heated to a temperature higher than the bubbler to prevent condensation.

    • MFC Calibration: Confirm that the mass flow controller for the precursor vapor is functioning and calibrated correctly.

  • Increase Plasma Power:

    • Incrementally increase the RF power in steps of 25 W. A higher power input will increase the dissociation of the precursor, which should boost the deposition rate.[5][17] Be aware that excessive power can sometimes degrade film quality.[4]

  • Optimize Chamber Pressure:

    • Adjust the chamber pressure. A moderate increase in pressure can sometimes increase the residence time of reactive species, aiding deposition. However, be cautious, as too high a pressure can lead to powder formation.[6]

Issue 2: Film has High Carbon Content or is "Polymer-like"

Q: My deposited film is yellowish or brownish and FTIR analysis shows significant C-H peaks. How do I deposit a cleaner, more inorganic SiOₓ film?

A: This is a classic sign of incomplete precursor oxidation. The organic isopropoxy and methyl groups from the DIPODS molecule are being incorporated into the film instead of being fully removed.

Causality Analysis:
  • Insufficient Oxidizer: The plasma is "precursor-rich." There isn't enough reactive oxygen to break the Si-C and C-H bonds and form volatile byproducts like CO, CO₂, and H₂O.[8][9]

  • Low Plasma Energy/Temperature: The energy supplied to the reaction (either from the plasma or substrate temperature) is not sufficient to fully break down the organic components of the precursor.[1] Lower temperatures tend to produce more polymer-like films.[1]

Step-by-Step Mitigation Protocol:
  • Increase the O₂/DIPODS Ratio: This is the most critical parameter for controlling carbon content.

    • Systematically increase the oxygen flow rate while keeping the DIPODS flow constant. You can also try decreasing the DIPODS flow. A higher O₂/precursor ratio strongly favors the formation of Si-O bonds.[1][8]

  • Increase RF Power: Higher plasma power provides more energy to break down the organic ligands.[4] This promotes more complete oxidation.

  • Increase Substrate Temperature: Raising the substrate temperature provides more thermal energy to the surface, which aids in the desorption of incompletely reacted fragments and promotes the formation of a denser, more cross-linked Si-O network.[1][3]

  • Consider Pulsed Plasma: If available, using a pulsed RF source can be beneficial. The "off" time in the pulse cycle allows byproducts to be pumped away, which can lead to cleaner films.

Parameter Interaction Diagram

The following diagram illustrates the key relationships in optimizing for a clean SiOₓ film.

PECVD_Optimization Parameter Effects on Film Properties (+: Increase, -: Decrease, --: Strong Decrease, *: Variable Effect) cluster_inputs Process Inputs cluster_outputs Film Properties Power RF Power Carbon Carbon Content Power->Carbon - DepRate Deposition Rate Power->DepRate + Temp Substrate Temp Temp->Carbon - Density Film Density Temp->Density + O2_Ratio O₂ / DIPODS Ratio O2_Ratio->Carbon -- O2_Ratio->DepRate *

Caption: Key parameter influences on film properties for SiOₓ deposition.

Issue 3: Film is Cracked or Shows Poor Adhesion

Q: My film looks good initially, but then it cracks or peels off the substrate. What is causing this high stress?

A: Film cracking and delamination are typically caused by high residual stress, which can be either tensile (pulling apart, leading to cracks) or compressive (pushing together, leading to buckling or peeling).[18] In PECVD of silicon-based films, stress is often related to film density and the incorporation of hydrogen.[19]

Causality Analysis:
  • High Intrinsic Stress: The deposition conditions themselves are creating a high-stress film. This can be influenced by ion bombardment, deposition temperature, and the chemical structure of the film.[20][21]

  • Thermal Mismatch: A large difference in the coefficient of thermal expansion (CTE) between your film and the substrate can cause stress to build up as the sample cools down from the deposition temperature.

  • Substrate Contamination: A poorly prepared substrate surface will lead to weak bonding between the film and the substrate, causing poor adhesion even with low-stress films.[15]

Step-by-Step Mitigation Protocol:
  • Optimize Deposition Temperature: Lowering the deposition temperature can often reduce stress.[21][22] However, this may also increase the hydrogen content and lower the film density, so a balance must be found.[23]

  • Adjust RF Power and Frequency:

    • Lower RF Power: Reducing the RF power can decrease ion bombardment on the substrate, which is a major contributor to compressive stress.[21]

    • Use Dual Frequency: If your system has dual-frequency capabilities, using a higher frequency (e.g., 13.56 MHz) generally results in lower stress compared to a low frequency (e.g., in the kHz range), which causes more ion bombardment.

  • Improve Substrate Preparation:

    • Ensure your substrates are meticulously cleaned before deposition. An in-situ plasma clean (e.g., with Ar or O₂) just before deposition can be very effective at removing surface contaminants and improving adhesion.[24]

  • Introduce Annealing Steps: For thick films, a multi-layer deposition approach with an annealing step after each layer can help manage stress.[2]

Troubleshooting Workflow Diagram

This workflow provides a systematic approach to diagnosing and solving common PECVD issues with DIPODS.

Troubleshooting_Workflow cluster_issues Troubleshooting Paths start Start Deposition check_film Evaluate Film Quality start->check_film no_dep Low / No Deposition - Verify Precursor Flow - Increase RF Power - Check Gas Lines check_film->no_dep No Film bad_adhesion Poor Adhesion / Cracking - Improve Substrate Clean - Lower RF Power - Reduce Deposition Rate - Lower Temperature check_film->bad_adhesion Cracked bad_chem High Carbon / Polymer-like - Increase O₂/DIPODS Ratio - Increase Substrate Temp - Increase RF Power check_film->bad_chem Contaminated success Optimal Film Achieved check_film->success Good no_dep->start Adjust & Retry bad_adhesion->start Adjust & Retry bad_chem->start Adjust & Retry

Caption: A systematic workflow for troubleshooting PECVD film deposition.

References

  • Growth and Modification of Organosilicon Films in PECVD and Remote Afterglow Reactors. (n.d.).
  • Area selective atmospheric pressure PECVD of organosilicon precursors: Role of vinyl and ethoxy groups on silicon oxycarbide deposition patterns - A case study. (n.d.).
  • Effects of Substrate Temperature on SiO2 Films Deposited by PECVD. (n.d.).
  • Initiated PECVD of Organosilicon Coatings: A New Strategy to Enhance Monomer Structure Retention. (n.d.).
  • Synthesis of nanopowders in a PECVD reactor from organosilicon precursor. (2019).
  • What Are The Drawbacks Of Pecvd? Understanding The Trade-Offs Of Low-Temperature Deposition. (n.d.). Kintek Solution. Retrieved January 14, 2026.
  • Cvd Systems Common Problems And How To Solve Them. (n.d.). Kintek Solution. Retrieved January 14, 2026.
  • SAFETY DATA SHEET. (2012). Retrieved January 14, 2026.
  • Plasma power and impedance measurement in silicon thin film deposition. (n.d.).
  • Synthesis of nanopowders in a PECVD reactor from organosilicon precursor. (2019). HAL Open Science. Retrieved January 14, 2026.
  • What Are The Disadvantages Of Pecvd? Navigating Process Complexity And Film Trade-Offs. (n.d.). Kintek Furnace. Retrieved January 14, 2026.
  • SAFETY DATA SHEET. (2009). Fisher Scientific. Retrieved January 14, 2026.
  • High-density plasma chemical vapor deposition of silicon-based dielectric films for integrated circuits. (n.d.).
  • Influence of Tetramethyldisiloxane-Oxygen Mixtures on the Physical Properties of Microwave PECVD Coatings and Subsequent Post-Plasma Reactions. (n.d.).
  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (n.d.). Retrieved January 14, 2026.
  • Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. (2022). MDPI. Retrieved January 14, 2026.
  • Characteristics of Plasma-activated Dielectric Film Surfaces for Direct Wafer Bonding. (n.d.). SKKU. Retrieved January 14, 2026.
  • Optimizing PECVD a-SiC:H Films for Neural Interface Passivation. (2022). Scientific.net. Retrieved January 14, 2026.
  • Effects of Substrate Temperature on the Properties of Silicon Nitride Films by PECVD. (n.d.).
  • The Effect of Plasma Treatment on the SiO2 film fabricated without Substrate Heating for Flexible Electronics. (n.d.).
  • 1,3-Divinyltetramethyldisiloxane SDS, 2627-95-4 Safety Data Sheets. (n.d.). Echemi. Retrieved January 14, 2026.
  • Plasma power and impedance measurement in silicon thin film deposition. (n.d.). Acta Physica Sinica. Retrieved January 14, 2026.
  • Influence of process parameters on the properties of TEOS–PECVD-grown SiO 2 films. (n.d.). Retrieved January 14, 2026.
  • Analysis of SiO2 Thin Films Deposited by PECVD Using an Oxygen-TEOS-Argon Mixture. (n.d.). Retrieved January 14, 2026.
  • Effect of precursors on propagation loss for plasma-enhanced chemical vapor deposition of SiN x :H waveguides. (2016). Optica Publishing Group. Retrieved January 14, 2026.
  • Characterization of PECVD thin films for MEMS/NEMS applications. (n.d.).
  • 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane Safety Data Sheet. (2015). Gelest, Inc. Retrieved January 14, 2026.
  • Residual stress in thin films PECVD depositions: a review. (2011).
  • Influence of deposition temperature on amorphous structure of PECVD deposited a-Si:H thin films. (n.d.).
  • Liquid Phase Chemical Vapor Deposition (LPCVD) Explained. (n.d.). UniversityWafer. Retrieved January 14, 2026.
  • On the nitrogen and oxygen incorporation in plasma-enhanced chemical vapor deposition (PECVD) SiO x N y films. (n.d.).
  • PECVD process parameters resulting from all three-stage optimisation.... (n.d.).
  • Variation range of the PECVD deposition parameters used to optimize SiO x N y :H layers. (n.d.). Retrieved January 14, 2026.
  • Computational study on silicon oxide plasma enhanced chemical vapor deposition (PECVD) process using tetraethoxysilane. (n.d.). CORE. Retrieved January 14, 2026.
  • Computational study on silicon oxide plasma enhanced chemical vapor deposition (PECVD) process using tetraethoxysilane/oxygen. (n.d.). Retrieved January 14, 2026.
  • Characterization of Pecvd Sin Films by Spectroscopic Ellipsometry. (2011). Cambridge Core. Retrieved January 14, 2026.
  • Effects of Process Parameters on PECVD Silicon Oxide and Aluminum Oxide Barrier Films. (n.d.). Retrieved January 14, 2026.
  • Surface analysis of PECVD organosilicon films for corrosion protection of steel substrates. (n.d.).
  • Characterization of Structural and Dielectric Properties of Silicon Nitride Thin Films Deposited by PECVD. (n.d.).
  • 138 questions with answers in PECVD | Scientific method. (n.d.).
  • A COMPREHENSIVE REVIEW ON THIN FILM DEPOSITIONS ON PECVD REACTORS. (n.d.). Retrieved January 14, 2026.
  • Characteristic Study of Silicon Nitride Films Deposited by LPCVD and PECVD. (n.d.).
  • Study on the Mechanism of Bubble Defects in the PECVD Amorphous Silicon Films on Dielectric Substrate. (n.d.).

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Validation & Comparative

A Comparative Guide to Silica Deposition Precursors: The Industry Standard vs. a Niche Alternative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Tetraethoxysilane (TEOS) and 1,3-Diisopropoxytetramethyldisiloxane

For researchers, scientists, and professionals in drug development, the precise deposition of high-quality silica (silicon dioxide, SiO₂) films is a cornerstone of numerous applications, from creating biocompatible coatings to fabricating advanced microfluidic devices. The choice of the chemical precursor is paramount, directly influencing deposition kinetics, film properties, and process viability. This guide provides a comprehensive comparison between the industry workhorse, Tetraethoxysilane (TEOS), and a less common alternative, this compound.

While TEOS is supported by a vast body of experimental data, this compound remains a largely unexplored option in publicly available scientific literature. This guide will therefore provide a data-rich overview of TEOS and, based on fundamental chemical principles, offer a theoretical and practical perspective on what to expect from this compound, outlining the necessary experimental validation.

Section 1: Precursor Properties and Molecular Structure

A precursor's utility is fundamentally dictated by its chemical structure and physical properties. These characteristics determine its handling requirements, reactivity, and the nature of the resulting silica network.

Tetraethoxysilane (TEOS) , or tetraethyl orthosilicate, is a monomeric silicon compound with four ethoxy groups attached to a central silicon atom.[1] Its simple, symmetric structure has made it a subject of extensive study and the most widely used silica precursor.[2]

This compound , in contrast, is a disiloxane, meaning it contains a Si-O-Si backbone. Each silicon atom is bonded to two methyl groups and one isopropoxy group. This larger, more complex structure suggests different reaction pathways and potentially different film properties compared to TEOS.

Below is a table summarizing the key properties of each precursor.

PropertyTetraethoxysilane (TEOS)This compound
Chemical Formula Si(OC₂H₅)₄C₁₀H₂₆OSi₂
Molecular Weight 208.33 g/mol 218.48 g/mol
Boiling Point ~165 °CNot available
Density ~0.93 g/cm³Not available
Structure MonomericDimeric (Disiloxane)
Reactive Groups 4 Ethoxy groups2 Isopropoxy groups

Section 2: Reaction Mechanisms in Silica Deposition

The formation of a silica network from these precursors primarily occurs through hydrolysis and condensation reactions, whether in a sol-gel process or during chemical vapor deposition (CVD).

The Well-Established Path of TEOS

The deposition of silica from TEOS is a two-step process:

  • Hydrolysis: The ethoxy groups (-OC₂H₅) on the TEOS molecule react with water to form silanol groups (Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[3]

  • Condensation: The newly formed silanol groups react with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form a network of siloxane bonds (Si-O-Si), which constitutes the silica film.[3][4]

The reaction rates are highly dependent on factors such as pH, water-to-precursor ratio, and temperature.[2]

Caption: Proposed reaction pathway for this compound.

Section 3: Performance Comparison - Data and Projections

This section compares the performance of the two precursors in silica deposition, drawing on extensive experimental data for TEOS and making scientifically grounded projections for this compound.

Performance MetricTetraethoxysilane (TEOS)This compound (Projected)Causality Behind Projections
Deposition Rate Well-characterized and tunable with process parameters.Potentially lower due to the steric hindrance of isopropoxy groups slowing hydrolysis.The larger size of the isopropoxy group can physically block the approach of water molecules to the silicon center.
Film Purity Can produce high-purity SiO₂. Carbon-related impurities can be an issue at lower temperatures.The resulting film will inherently contain carbon due to the stable Si-CH₃ bonds.The methyl groups are not readily cleaved under typical silica deposition conditions.
Film Density Typically produces dense films, with density influenced by deposition conditions.Potentially lower density due to the presence of bulky methyl groups creating more free volume in the network.The methyl groups disrupt the formation of a perfectly packed Si-O-Si network.
Conformality Excellent conformality in CVD applications.Good conformality is expected, a general characteristic of CVD processes.The gas-phase nature of the precursor should allow it to reach all surfaces of a substrate.
Deposition Temperature Higher temperatures are often required for high-quality films in thermal CVD.May be suitable for lower temperature deposition, especially in plasma-enhanced CVD (PECVD).The pre-existing Si-O-Si bond might lower the activation energy for network formation.
Byproducts Ethanol and water.Isopropanol and water.The hydrolysis of isopropoxy groups yields isopropanol.

Section 4: Experimental Protocols

To facilitate a practical understanding, detailed, step-by-step methodologies for silica deposition using TEOS are provided below. These protocols can serve as a baseline for developing and evaluating processes with alternative precursors like this compound.

Protocol: Sol-Gel Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles. [1] Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.

  • While stirring, rapidly add the desired amount of TEOS to the solution.

  • Continue stirring at room temperature. The solution will become turbid as silica nanoparticles form.

  • The reaction time will influence the final particle size.

  • Collect the nanoparticles by centrifugation, and wash several times with ethanol and then water to remove unreacted reagents.

  • Dry the nanoparticles in an oven.

Caption: Workflow for sol-gel synthesis of silica nanoparticles.

Protocol: Chemical Vapor Deposition of Silica Thin Films using TEOS

This protocol provides a general outline for thermal CVD of silica.

Equipment:

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate stage

  • TEOS bubbler with a temperature controller

  • Mass flow controllers for carrier gas (e.g., N₂ or Ar) and oxidant (e.g., O₂)

  • Vacuum pump

Procedure:

  • Clean the substrate to be coated (e.g., a silicon wafer) using a standard cleaning procedure.

  • Load the substrate into the CVD reactor and pump the chamber down to the desired base pressure.

  • Heat the substrate to the deposition temperature (typically 650-750 °C for thermal CVD of TEOS).

  • Heat the TEOS bubbler to a stable temperature to ensure a constant vapor pressure.

  • Introduce the carrier gas through the TEOS bubbler to transport the precursor vapor into the reactor.

  • Introduce the oxidant gas into the reactor.

  • The TEOS and oxidant will react at the hot substrate surface to deposit a silica film.

  • The deposition time will determine the film thickness.

  • After deposition, turn off the precursor and oxidant flows, cool the substrate, and vent the chamber to remove the sample.

Caption: General workflow for CVD of silica from TEOS.

Section 5: Recommendations and Future Work

For established processes requiring high-purity, dense silica films, TEOS remains the precursor of choice due to its extensive characterization and predictable behavior. Its handling and deposition processes are well-understood and optimized across a wide range of applications.

This compound presents an intriguing, albeit unproven, alternative. Its potential for producing methylated silica films at potentially lower temperatures warrants investigation for applications where organic modification is desirable, such as in creating hydrophobic surfaces or low-dielectric-constant materials.

To properly evaluate this compound as a viable silica precursor, a systematic experimental study is required. Key investigations should include:

  • Kinetic Studies: Measuring the rates of hydrolysis and condensation under various conditions (pH, temperature, concentration) to understand its reactivity relative to TEOS.

  • Film Characterization: Depositing films via both sol-gel and CVD methods and analyzing their properties, including:

    • Composition: Using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the presence of Si-CH₃ bonds and determine the film's stoichiometry.

    • Morphology and Thickness: Using scanning electron microscopy (SEM) and ellipsometry.

    • Density and Porosity: Using X-ray reflectivity (XRR) and porosimetry.

    • Mechanical and Electrical Properties: As relevant to the intended application.

  • Direct Comparative Studies: Performing side-by-side depositions with TEOS under identical conditions to obtain direct comparative data on deposition rates and film properties.

By undertaking such a research program, the scientific community can determine if this compound offers tangible advantages over TEOS for specific applications, thereby potentially expanding the toolkit of precursors for advanced materials synthesis.

References

  • Lee, H. R., et al. (2011). Evaluation and fabrication of pore-size-tuned silica membranes with tetraethoxydimethyl disiloxane for gas separation. AIChE Journal, 57(10), 2755–2765. Available at: [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Suzuki, J., et al. (2008). Stable silanetriols that contain tert-alkoxy groups: versatile precursors of siloxane-based nanomaterials. Chemistry, 14(3), 973-80. Available at: [Link]

  • Lu, Y., et al. (1998). Synthesis of continuous mesoporous silica thin films with three-dimensional accessible pore structures.
  • Park, S.-J., et al. (2015). Low Temperature Atomic Layer Deposition of SiO2 Thin Films using Di-isopropylaminosilane and Ozone. Journal of Nanoscience and Nanotechnology, 15(3), 2424-2428.
  • Icenhower, J. P., & Dove, P. M. (2000). The dissolution kinetics of amorphous silica into sodium chloride solutions: effects of temperature and ionic strength. Geochimica et Cosmochimica Acta, 64(24), 4193-4203.
  • IOSR Journal. (2025). Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. Available at: [Link]

  • Jitianu, A., & Klein, L. C. (2010). Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Alkoxysiloxanes. CUNY Academic Works.
  • Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
  • Tertykh, V. A., & Belyakova, L. A. (2018). A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane)
  • Taylor & Francis. (n.d.). Tetraethyl orthosilicate – Knowledge and References. Available at: [Link]

Sources

Comparison of alkoxysilane precursors for low-temperature ALD

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alkoxysilane and Aminosilane Precursors for Low-Temperature Atomic Layer Deposition of Silicon Dioxide

Authored by a Senior Application Scientist

The relentless drive for miniaturization in microelectronics and the emergence of temperature-sensitive substrates, such as polymers and organic electronics, have created a critical need for high-quality silicon dioxide (SiO₂) thin films deposited at low temperatures (<400°C). Traditional methods like thermal oxidation require high thermal budgets, while conventional chemical vapor deposition (CVD) often struggles with conformality on complex 3D nanostructures. Atomic Layer Deposition (ALD) stands out as the enabling technology, offering unparalleled thickness control, uniformity, and conformality.

This guide provides a comprehensive comparison of leading silicon precursors—primarily aminosilanes with some alkoxysilanes—for low-temperature ALD of SiO₂. We will delve into the causality behind precursor selection, compare their performance based on experimental data, and provide a foundational experimental protocol for researchers and engineers in the field.

The Precursor Challenge: Enabling Low-Temperature Deposition

The core of any ALD process is the choice of precursor. For SiO₂, traditional precursors like silicon tetrachloride (SiCl₄) require high temperatures (>325°C) to react efficiently with water, which is often incompatible with advanced device architectures.[1][2] This has spurred the development of more reactive organosilicon compounds, particularly aminosilanes and, to a lesser extent, alkoxysilanes, which are designed for lower thermal budgets.

The ideal low-temperature precursor should exhibit:

  • High Reactivity: To ensure self-limiting surface reactions at the desired low temperature.

  • Thermal Stability: The precursor itself must be stable within the deposition temperature window to avoid thermal decomposition, which leads to CVD-like growth and loss of conformality.

  • Clean Ligand Removal: Byproducts of the surface reaction should be volatile and easily purged from the reactor to prevent film contamination.

  • Sufficient Vapor Pressure: To allow for consistent and efficient delivery into the ALD reactor.

Aminosilanes have become particularly prominent for low-temperature processes because the silicon-nitrogen bond is often more reactive towards surface hydroxyl (-OH) groups than the silicon-oxygen bond in many alkoxysilanes.[3] Furthermore, their reaction with potent oxidants like ozone (O₃) or an oxygen plasma is highly efficient, enabling high-quality film growth at temperatures well below 200°C.[2][4]

Comparative Analysis of Leading Precursors

The choice of precursor directly impacts the deposition process window, growth rate, and final film properties. The following table summarizes and compares several commercially available and well-researched precursors based on published experimental data.

Precursor (Abbreviation)Typical Deposition Temp. (°C)Typical OxidantGrowth Per Cycle (GPC) (Å/cycle)Film Density (g/cm³)Refractive Index (@~633nm)Key Advantages & Considerations
Bis(tert-butylamino)silane (BTBAS)90 - 500+O₃, O₂ plasma, CO₂ plasma1.0 - 1.15~2.1~1.46Wide ALD window, considered highly effective for high-quality films.[5][6][7] Enables deposition at very low temperatures (<100°C) with plasma enhancement.[6]
Bis(diethylamino)silane (BDEAS)50 - 400O₂ plasma, O₃~1.0 - 1.4~2.0 - 2.1~1.46High GPC at low temperatures with plasma.[2][8][9] Sufficiently short precursor pulses (~50 ms) can achieve saturation.[8][9]
Tris(dimethylamino)silane (TDMAS)150 - 550+O₃, H₂O₂, H₂O0.4 - 1.8Varies with temp.Varies with temp.GPC is highly dependent on temperature and oxidant.[10][11] Using H₂O can leave Si-H species in the film, requiring stronger oxidants like H₂O₂ or O₃ for complete removal.[10][12]
Di(sec-butylamino)silane (DSBAS)100 - 400O₃, N₂ plasmaHigher than BTBAS/BDEAS~3.1 (for SiNₓ)N/A for SiO₂Has shown ALD growth at lower temperatures than BTBAS and BDEAS.[13][14] Also used for high-density silicon nitride (SiNₓ) films.[15]
3-aminopropyltriethoxysilane (APTES)120 - 200H₂O + O₃~0.85Varies with temp.~1.46A thermal ALD process free of corrosive byproducts.[16][17] The resulting film quality can be significantly improved with post-deposition annealing.[17][18]
Di-isopropylaminosilane (DIPAS)60 - 250O₂ plasma, O₃~1.3 (at 150°C)Approaches thermal SiO₂~1.46Enables deposition at 150°C with properties similar to ideal SiO₂.[3][19] Deposition at 100°C can result in higher Si-OH content.[19]

The ALD Mechanism and Experimental Workflow

The deposition of SiO₂ via ALD is a cyclical process built on two sequential, self-limiting half-reactions. This precise control prevents gas-phase reactions and ensures that the film grows one monolayer (or a fraction of one) at a time.

Generalized Reaction Mechanism

The process begins with a substrate surface terminated with hydroxyl (-OH) groups.

  • Half-Reaction A (Precursor Pulse): The silicon precursor (e.g., an aminosilane) is pulsed into the chamber. It reacts with the surface -OH groups, releasing a volatile byproduct (e.g., an amine). The precursor chemisorbs onto the surface until all available -OH sites are occupied, at which point the reaction self-terminates.

  • Purge 1: An inert gas (e.g., N₂ or Ar) is flowed through the chamber to remove any unreacted precursor and volatile byproducts. This step is critical to prevent unwanted CVD reactions in the subsequent step.

  • Half-Reaction B (Oxidant Pulse): An oxidant (e.g., O₃ or O₂ plasma) is pulsed into the chamber. It reacts with the surface-bound precursor ligands in a combustion-like reaction, forming SiO₂ and regenerating the hydroxylated surface for the next cycle.[2]

  • Purge 2: The inert gas is used again to purge the oxidant and any gaseous byproducts from the reaction chamber.

This four-step sequence constitutes one ALD cycle, which is repeated until the desired film thickness is achieved.

Visualization of the ALD Cycle

ALD_Cycle cluster_start cluster_A Half-Reaction A cluster_B Half-Reaction B cluster_end start Si Substrate (-OH terminated) Precursor_Pulse Pulse 1: Precursor (e.g., BTBAS) Reaction with -OH sites start->Precursor_Pulse Chemisorption Purge1 Purge 1: Remove excess precursor and byproducts Precursor_Pulse->Purge1 Oxidant_Pulse Pulse 2: Oxidant (e.g., O₂ Plasma) Forms SiO₂ & regenerates -OH Purge1->Oxidant_Pulse Purge2 Purge 2: Remove oxidant and byproducts Oxidant_Pulse->Purge2 end_cycle SiO₂ Layer Growth (-OH terminated surface) Purge2->end_cycle 1 Cycle end_cycle->Precursor_Pulse Next Cycle

Caption: Generalized workflow for one cycle of SiO₂ ALD.

Foundational Experimental Protocol: PEALD of SiO₂

This protocol describes a general procedure for depositing SiO₂ using a precursor like BTBAS and an O₂ plasma oxidant on a silicon substrate. Parameters should be optimized for the specific ALD reactor and desired film properties.

1. Substrate Preparation: a. Begin with silicon wafers with a native oxide layer. b. Perform a standard RCA clean or a piranha etch followed by a dilute hydrofluoric (HF) acid dip to create a clean, hydrogen-terminated silicon surface. This ensures a pristine interface for deposition. c. Immediately load the substrate into the ALD reactor load-lock to minimize re-oxidation from ambient air.

2. Reactor Setup and Conditions: a. Set the substrate temperature to the desired value (e.g., 100°C). Allow sufficient time for the temperature to stabilize. b. Set the precursor source temperature to ensure adequate vapor pressure (e.g., 55°C for BTBAS).[5] c. Set process pressure (e.g., ~150 mTorr).[9] d. Configure gas flows for the precursor carrier gas (if used) and purge gas (e.g., Argon at 200 sccm).

3. The ALD Cycle (Example Parameters): a. BTBAS Pulse: 0.3 seconds. The goal is to introduce just enough precursor to saturate the surface without excessive gas-phase concentration. b. Purge 1: 3.0 seconds. This duration must be long enough to completely evacuate unreacted precursor from the chamber, which is critical for a self-limiting process. c. O₂ Plasma Pulse: 2.0 seconds. Set O₂ flow (e.g., 100 sccm) and plasma power (e.g., 100-300 W). The plasma provides highly reactive oxygen radicals, enabling efficient oxidation at low temperatures.[6][20] d. Purge 2: 3.0 seconds. This step removes the plasma species and reaction byproducts.

4. Deposition and In-Situ Monitoring: a. Repeat the ALD cycle (steps 3a-3d) for the required number of cycles to achieve the target thickness. For a GPC of ~1.1 Å/cycle, 200 cycles would yield approximately 22 nm of SiO₂. b. If available, use in-situ spectroscopic ellipsometry to monitor film growth in real-time, confirming a linear increase in thickness with the number of cycles, which is a hallmark of a stable ALD process.

5. Post-Deposition Characterization: a. Thickness and Refractive Index: Use ex-situ spectroscopic ellipsometry. b. Composition and Impurities: Use X-ray Photoelectron Spectroscopy (XPS) to determine the Si:O ratio and detect any carbon or nitrogen impurities. Time-of-flight elastic recoil detection analysis (ToF-ERDA) can be used for quantifying hydrogen content.[6] c. Density: Use X-ray Reflectivity (XRR).[6] d. Electrical Properties: Fabricate metal-oxide-semiconductor (MOS) capacitors to perform capacitance-voltage (C-V) and current-voltage (I-V) measurements to determine dielectric constant, interface trap density, and breakdown field.

Conclusion and Outlook

The development of aminosilane and alkoxysilane precursors has been instrumental in enabling the deposition of high-quality, conformal SiO₂ films at temperatures compatible with a new generation of electronic and nanotechnological devices. Precursors like BTBAS and BDEAS, particularly when paired with plasma-enhanced ALD, offer a robust and versatile process window. The choice of precursor is a trade-off between deposition temperature, growth rate, and desired film properties. As device dimensions continue to shrink and new temperature-sensitive materials are integrated, the continued innovation in precursor chemistry will remain a critical enabler for future technologies.

References

  • First-Principles Study of a Full Cycle of Atomic Layer Deposition of SiO2 Thin Films with Di(sec-butylamino)silane and Ozone.
  • Atomic Layer Deposition of Wet-Etch Resistant Silicon Nitride Using Di(sec-butylamino)silane and N2 Plasma on Planar and 3D Substrate Topographies.
  • Controlled preparation of aminofunctionalized surfaces on porous silica by atomic layer deposition.Helsingin yliopisto.
  • Room-temperature ALD of metal oxide thin films by energy-enhanced ALD.Research portal Eindhoven University of Technology.
  • Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers.PMC - PubMed Central.
  • Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition.The Electrochemical Society.
  • Low temperature silicon dioxide by thermal atomic layer deposition: Investigation of material properties.Journal of Applied Physics | AIP Publishing.
  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.
  • Low-temperature-atomic-layer-deposition of SiO2 using various organic precursors.
  • Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current st
  • High-Quality Thin SiO2 Films Grown by Atomic Layer Deposition Using Tris(dimethylamino)silane (TDMAS) and Ozone.
  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.
  • Low temperature silicon dioxide by thermal atomic layer deposition: Investigation of m
  • Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temper
  • Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors.
  • Low temperature SiOx thin film deposited by plasma enhanced atomic layer deposition for thin film encapsulation applications.Journal of Vacuum Science & Technology A | AIP Publishing.
  • Plasma-Assisted Atomic Layer Deposition of Low Temper
  • SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide.PDF Free Download.
  • Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy.
  • Low-Temperature Plasma-Enhanced Atomic Layer Deposition of SiO2 Using Carbon Dioxide.PMC - NIH.
  • Properties of SiO2 Thin Films Deposited by Atomic Layer Deposition in relation to Growth Temper
  • Thermal and plasma enhanced atomic layer deposition of SiO2 using commercial silicon precursors.
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A Senior Application Scientist's Guide to Performance Evaluation of Silica Films from Different Siloxane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research and drug development, silica (SiO₂) films are indispensable materials. Their applications range from creating biocompatible coatings on medical implants to serving as matrices for controlled drug delivery.[1][2][3] The performance of these films—their durability, surface chemistry, and interaction with biological systems—is critically dependent on the choice of the precursor molecule and the deposition method.[2][4] This guide provides an in-depth comparison of silica films derived from three widely-used siloxane precursors: Tetraethoxysilane (TEOS), Hexamethyldisiloxane (HMDSO), and 1,3,5,7-Tetramethylcyclotetrasiloxane (TMCTS). We will explore how the inherent chemical structure of each precursor dictates the properties of the final film, offering a framework for selecting the optimal material for your specific application.

Part 1: The Foundation - Understanding Siloxane Precursors

The journey from a liquid or gas precursor to a solid thin film is a story written in molecular structure. Siloxanes are a class of organosilicon compounds characterized by Si-O-Si linkages.[5] The organic groups attached to the silicon atoms are not mere passengers; they profoundly influence the reaction pathways and the ultimate film characteristics.

  • Tetraethoxysilane (TEOS), Si(OC₂H₅)₄ : As the most common alkoxide precursor for silica, TEOS is the workhorse for producing high-purity silicon dioxide.[6][7] Its four ethoxy groups are readily hydrolyzed, making it ideal for sol-gel processes where it reacts with water to form a silica network.[8] The lack of direct Si-C bonds means it can yield films with very low carbon content, closely approximating pure SiO₂.

  • Hexamethyldisiloxane (HMDSO), (CH₃)₃Si-O-Si(CH₃)₃ : HMDSO is a linear siloxane with two silicon atoms bridged by an oxygen atom and capped with trimethylsilyl groups.[9] These methyl groups are more stable than the ethoxy groups of TEOS. Consequently, HMDSO is less reactive in hydrolysis but is an excellent precursor for Plasma-Enhanced Chemical Vapor Deposition (PECVD).[9][10] During plasma polymerization, the Si-C bonds can be preserved, leading to silica-like films with significant organic character (SiOₓCᵧH₂).[11]

  • 1,3,5,7-Tetramethylcyclotetrasiloxane (TMCTS), (HSiCH₃O)₄ : TMCTS is a cyclic siloxane featuring a ring of alternating silicon and oxygen atoms.[12][13] Crucially, each silicon atom is bonded to both a methyl group and a hydrogen atom. The Si-H bond is highly reactive, particularly in plasma environments, making TMCTS a versatile precursor for PECVD.[12][14] It is often used to form low-dielectric-constant films or to mechanically reinforce existing porous silica structures.[15][16]

Caption: Chemical structures of TEOS, HMDSO, and TMCTS precursors.

Part 2: Deposition Methodologies - From Precursor to Film

The choice of deposition technique is intrinsically linked to the precursor's chemistry. The two dominant methods, Sol-Gel and PECVD, leverage different reaction mechanisms to build the silica network.

Sol-Gel Deposition

The sol-gel process is a wet-chemical technique that involves the hydrolysis and polycondensation of precursors in solution.[17][18] It is particularly well-suited for TEOS.[6][8] The process begins with the hydrolysis of TEOS in the presence of water and a catalyst (acid or base), replacing ethoxy groups with hydroxyl (silanol) groups.[18] These silanols then condense, eliminating water to form Si-O-Si bridges, gradually building a network that transitions from a colloidal suspension (sol) to a solid-filled liquid (gel).[19] This method offers excellent control over purity and allows for the encapsulation of therapeutic molecules within the silica matrix during its formation.[1][2]

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a vapor-phase process where energy from an electromagnetic field (typically radio frequency) is used to create a plasma.[20] This plasma contains highly energetic electrons that can dissociate precursor molecules into reactive free radicals at much lower temperatures than thermal CVD.[20] HMDSO and TMCTS, which have higher vapor pressures and are more stable to hydrolysis, are ideal for this method.[9][14] In the plasma, precursor molecules are fragmented, and these fragments deposit on a substrate, reacting to form a solid film. The film's composition can be precisely tuned by adjusting process parameters like gas flow rates (e.g., adding oxygen), pressure, and plasma power.[11][21]

G cluster_solgel Sol-Gel Process (e.g., TEOS) cluster_pecvd PECVD Process (e.g., HMDSO, TMCTS) sg1 Precursor Solution (TEOS, Solvent, Water, Catalyst) sg2 Hydrolysis & Condensation (Sol Formation) sg1->sg2 sg3 Gelation sg2->sg3 sg4 Aging & Drying sg3->sg4 sg5 Dense SiO₂ Film sg4->sg5 pecvd1 Vaporized Precursor + Carrier/Reactive Gas (O₂) pecvd2 Plasma Generation (RF Power) pecvd1->pecvd2 pecvd3 Precursor Fragmentation (Radical Formation) pecvd2->pecvd3 pecvd4 Surface Deposition & Film Growth pecvd3->pecvd4 pecvd5 SiOₓCᵧH₂ Film pecvd4->pecvd5

Caption: Simplified workflows for Sol-Gel and PECVD film deposition.

Part 3: Performance Evaluation - A Comparative Analysis

The interplay between precursor chemistry and deposition method results in films with distinct performance characteristics. Here, we compare them across four critical metrics relevant to biomedical applications.

Surface Morphology and Roughness

The surface topography of a biomedical coating directly influences cellular adhesion, proliferation, and the foreign body response.[22] Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are the primary tools for this evaluation.[23][24]

  • TEOS-derived films (Sol-Gel) : When prepared via spin-coating, these films are typically very smooth, with root mean square (RMS) roughness values often in the sub-nanometer range.[25] The morphology is generally uniform and amorphous.[26]

  • HMDSO-derived films (PECVD) : The morphology can be tuned from smooth to granular depending on plasma conditions.[11] High plasma power and oxygen-rich environments tend to produce smoother, more inorganic SiO₂-like films, while lower power can result in more polymer-like, potentially rougher surfaces.

  • TMCTS-derived films (PECVD) : These films can also exhibit tunable morphology. Notably, TMCTS vapor annealing has been used to conformally coat and reinforce the internal structure of porous silica, enhancing mechanical strength without significantly altering the macro-scale topography.[15]

Mechanical Integrity (Hardness and Elastic Modulus)

For coatings on load-bearing implants or devices subject to mechanical stress, hardness and elastic modulus are paramount. Nanoindentation is the standard technique for quantifying these properties in thin films.[27][28][29]

  • TEOS-derived films (Sol-Gel) : After thermal annealing (calcination), these films form a dense, highly cross-linked inorganic SiO₂ network, resulting in high hardness (~9-12 GPa) and elastic modulus (~70 GPa), approaching the values of bulk fused silica.[27][30]

  • HMDSO-derived films (PECVD) : These films are generally softer and more compliant than pure SiO₂. The incorporation of methyl groups disrupts the rigid siloxane network, creating a more flexible, polymer-like material.[9] Hardness can be increased by introducing more oxygen into the plasma process to burn off the organic content, but it typically remains lower than that of annealed TEOS films.[11]

  • TMCTS-derived films (PECVD) : Films deposited from TMCTS can achieve good mechanical properties. The precursor is particularly effective in silylation treatments that increase the crosslinking density and elastic modulus of porous silica films, making them more robust.[16]

Chemical Composition and Surface Chemistry

The surface chemistry dictates wettability, protein adsorption, and the potential for further functionalization. Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are used to identify chemical bonds and elemental composition.[31][32]

  • TEOS-derived films (Sol-Gel) : The primary surface species are Si-O-Si bridges and silanol (Si-OH) groups.[31] The density of hydrophilic Si-OH groups can be controlled by the annealing temperature. These groups are prime sites for covalent attachment of biomolecules.

  • HMDSO-derived films (PECVD) : FTIR spectra typically show Si-O-Si, Si-(CH₃)ₓ, and C-H bands. The presence of hydrophobic methyl groups on the surface is a defining characteristic.[11] The carbon content can be minimized by increasing the O₂/HMDSO ratio during deposition.[21]

  • TMCTS-derived films (PECVD) : These films exhibit Si-O-Si, Si-CH₃, and potentially residual Si-H bonds. The Si-H bonds are reactive sites that can be used for subsequent surface modification. The treatment of existing silica surfaces with TMCTS vapor effectively replaces Si-OH groups with a hydrophobic, cross-linked siloxane network.[16]

Wettability

Wettability, measured by the water contact angle (WCA), is a critical indicator of a surface's interaction with aqueous biological fluids.

  • TEOS-derived films (Sol-Gel) : As-prepared or low-temperature annealed films are typically hydrophilic (WCA < 90°) due to the high density of surface silanol groups.

  • HMDSO-derived films (PECVD) : These films are characteristically hydrophobic (WCA > 90°), with contact angles sometimes exceeding 100°.[10][11] This hydrophobicity is imparted by the dense layer of surface methyl groups.

  • TMCTS-derived films (PECVD) : Films produced with TMCTS are also hydrophobic due to the presence of methyl groups and the reduction of hydrophilic Si-OH sites.[16]

Comparative Performance Summary
Performance MetricTEOS (Sol-Gel, Annealed)HMDSO (PECVD)TMCTS (PECVD / Vapor Anneal)
Typical Morphology Very smooth, uniform, amorphous[25][26]Tunable; smooth to granularConformal, can reinforce pores[15]
RMS Roughness < 1 nm1 - 10 nm (process dependent)Variable, can be very smooth
Hardness High (~9-12 GPa)[27]Low to Medium (~2-8 GPa)Medium to High, enhances porous films[15][16]
Elastic Modulus High (~70 GPa)[30]Low (~5-20 GPa)Medium, enhances porous films[16]
Key Chemical Groups Si-O-Si, Si-OH[31]Si-O-Si, Si-(CH₃)ₓ, C-H[11]Si-O-Si, Si-CH₃, residual Si-H[16]
Wettability (WCA) Hydrophilic (< 90°)Hydrophobic (> 90°)[10]Hydrophobic (> 90°)[16]
Primary Application Pure SiO₂ coatings, drug encapsulation[2]Hydrophobic barriers, flexible coatings[10]Mechanical reinforcement, low-k dielectrics[15]

Part 4: Experimental Protocols - A Practical Guide

To ensure trustworthy and reproducible results, standardized characterization protocols are essential.

Protocol 1: Surface Morphology Characterization via Atomic Force Microscopy (AFM)

This protocol outlines the steps for acquiring high-resolution topographical images and quantitative roughness data.

Methodology:

  • Sample Preparation: Mount the silica film-coated substrate onto an AFM sample puck using double-sided adhesive. Ensure the surface is free of dust by gently blowing with ionized nitrogen.

  • Cantilever Selection: Choose a silicon cantilever with a sharp tip (nominal radius < 10 nm) suitable for tapping mode (or intermittent contact mode) imaging.

  • Instrument Setup: Load the sample and cantilever. Align the laser onto the cantilever and maximize the sum signal on the photodiode detector.

  • Tuning: Engage the cantilever's auto-tune function to identify its resonant frequency.

  • Imaging:

    • Approach the tip to the surface.

    • Set the scan size (e.g., 1 µm x 1 µm) and scan rate (e.g., 1 Hz).

    • Adjust the amplitude setpoint to achieve gentle tapping and minimize surface damage.

    • Optimize feedback gains (integral and proportional) to ensure accurate tracking of the surface topography.

    • Acquire height, amplitude, and phase images.[22][33]

  • Data Analysis:

    • Use the instrument's software to flatten the image and remove artifacts.

    • Select at least three different areas to calculate the root mean square (RMS) roughness (Rq) and average roughness (Ra).[24]

G prep 1. Sample Preparation select 2. Cantilever Selection prep->select setup 3. Instrument Setup & Laser Alignment select->setup tune 4. Cantilever Tuning setup->tune image 5. Tapping Mode Imaging tune->image analysis 6. Image Flattening & Roughness Analysis image->analysis

Caption: Workflow for AFM surface morphology characterization.

Protocol 2: Mechanical Properties Evaluation via Nanoindentation

This protocol describes how to measure hardness and elastic modulus using an instrumented indentation technique.

Methodology:

  • Sample Preparation: Securely mount the coated substrate on the nanoindenter stage.

  • Indenter Tip Selection: Use a calibrated Berkovich diamond indenter, which has a three-sided pyramidal shape.

  • Test Parameter Setup:

    • Define an array of indentation locations to ensure statistical relevance.

    • Set the maximum load or displacement. To minimize substrate effects, the maximum indentation depth should generally be less than 10% of the film thickness.[27]

    • Define the loading rate, hold period (to allow for creep), and unloading rate.

  • Execution: Initiate the automated indentation sequence. The instrument will record the load and displacement of the indenter throughout the process.

  • Data Analysis (Oliver-Pharr Method):

    • For each indent, analyze the resulting load-displacement curve.

    • The hardness (H) is calculated from the maximum load divided by the projected contact area.[30]

    • The reduced elastic modulus (Eᵣ) is determined from the slope of the initial portion of the unloading curve.[30]

    • The film's elastic modulus (E) can then be calculated from Eᵣ, taking into account the properties of the diamond indenter.

G prep 1. Sample Mounting select 2. Select Berkovich Indenter prep->select setup 3. Define Test Parameters (Load, Depth <10% of thickness) select->setup run 4. Execute Indentation Array setup->run analysis 5. Analyze Load-Displacement Curves (Oliver-Pharr Method) run->analysis results 6. Calculate Hardness (H) & Elastic Modulus (E) analysis->results

Caption: Workflow for nanoindentation mechanical testing.

Part 5: Conclusion - Selecting the Right Precursor for Your Application

The choice of a siloxane precursor is a critical decision that reverberates through every aspect of silica film performance. There is no single "best" precursor; the optimal choice is dictated by the specific requirements of the application.

  • Choose TEOS (via Sol-Gel) when the primary goal is a pure, dense, and hard SiO₂ coating with a hydrophilic surface . This pathway is ideal for creating robust, biocompatible layers and for applications requiring the encapsulation of hydrophilic drugs.[2][18]

  • Choose HMDSO (via PECVD) for applications requiring a hydrophobic, flexible, and conformal barrier coating . Its polymer-like nature provides compliance that is beneficial for coating non-rigid substrates, and its hydrophobicity is excellent for creating moisture barriers.[10][11]

  • Choose TMCTS (via PECVD) when enhanced mechanical properties are needed for porous structures or when a reactive film with Si-H functionality is desired. It excels at reinforcing delicate low-dielectric constant materials, improving their robustness for advanced applications.[15][16]

By understanding the fundamental links between precursor structure, deposition physics, and final film properties, researchers can move beyond trial-and-error and make informed decisions to engineer silica films with precisely tailored performance for the next generation of medical devices and drug delivery systems.

References

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  • Amberg-Schwab, S., et al. (2004). Properties of Plasma Polymerized Thin Films Deposited From Hexamethyldisiloxane (HMDSO) by Magnetron-Assisted PECVD Process. Society of Vacuum Coaters 47th Annual Technical Conference Proceedings. [Link]

  • XJY Silicones. (n.d.). 1,3,5,7-Tetramethylcyclotetrasiloxane TMCTS. [Link]

  • Liu, Y., et al. (2020). Experimental Study on the Thickness-Dependent Hardness of SiO₂ Thin Films Using Nanoindentation. Materials, 14(1), 73. [Link]

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  • Noguchi, J., et al. (2012). Effect of TMCTS silylation treatments on crosslinking density of low-k zeolite porous silica film. Japanese Journal of Applied Physics, 51(5R), 05EC02. [Link]

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  • Kim, S. H., et al. (2018). Characterization of mesoporous silica thin films for application to thermal isolation layer. Journal of the Korean Physical Society, 73(4), 488-492. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in 1,3-Diisopropoxytetramethyldisiloxane Applications

This compound is a versatile organosilicon compound utilized in a range of applications, from the synthesis of advanced silicone polymers to its use as a derivatizing agent in sensitive analytical techniques. In these contexts, the presence of impurities can have profound consequences, including altered polymer properties, compromised experimental results, and in the realm of drug development, potential safety concerns. Therefore, rigorous purity validation is not merely a quality control step but a foundational requirement for reliable and reproducible scientific outcomes.

The most common and economically viable route to synthesizing this compound is the alcoholysis of 1,3-dichlorotetramethyldisiloxane with isopropanol.[1][2] This reaction, while straightforward, can introduce a variety of impurities that necessitate a multi-faceted analytical approach for their detection and quantification.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete purity profile of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will focus on a synergistic workflow employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Integrated workflow for the synthesis and purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Powerhouse

GC-MS is the frontline technique for assessing the purity of volatile compounds like this compound. Its strength lies in the high-resolution separation of components in a mixture, followed by their individual identification by mass spectrometry.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for siloxane analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of both volatile and less volatile impurities.

  • MS Scan Range: m/z 40-500 to capture the characteristic fragments of the target compound and potential impurities.

Interpreting the Results

Comparison with Potential Impurities:

CompoundExpected Retention TimeKey Mass Fragments (m/z)Rationale for Presence
This compound (Product) Main PeakPredicted: [M-15]⁺, [M-59]⁺, and other siloxane fragments.Target molecule of the synthesis.
1,3-Dichlorotetramethyldisiloxane (Starting Material)Earlier than product187, 189 (characteristic isotopic pattern for two chlorine atoms).[3]Incomplete reaction.
1-Chloro-3-isopropoxytetramethyldisiloxaneBetween starting material and productA mix of fragments characteristic of both chloro and isopropoxy substituents.Partial substitution during synthesis.
Isopropanol (Reagent)Very early45, 43, 31Excess reagent from the reaction.
Higher Order SiloxanesLater than productHigher molecular weight fragments.Side reactions or impurities in the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled insight into the molecular structure of the synthesized product and is a powerful tool for identifying and quantifying impurities. A combination of ¹H, ¹³C, and ²⁹Si NMR should be employed for a thorough analysis.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: A high-field spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃), free from water.

Experiments:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ²⁹Si NMR: Directly probes the silicon environment, which is highly sensitive to the nature of the substituents.

Interpreting the Spectra of Pure this compound

While a publicly available, verified spectrum for this compound is elusive, the expected chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR:

    • A singlet for the Si-CH ₃ protons.

    • A doublet for the CH ₃ protons of the isopropoxy group.

    • A septet for the CH proton of the isopropoxy group.

  • ¹³C NMR:

    • A signal for the Si-C H₃ carbons.

    • Signals for the C H₃ and C H carbons of the isopropoxy group.

  • ²⁹Si NMR:

    • A single resonance characteristic of a silicon atom in a disiloxane with two methyl groups and one isopropoxy group.

Comparison with Potential Impurities:

ImpurityExpected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected ²⁹Si NMR Signals
1,3-DichlorotetramethyldisiloxaneA single peak for the Si-CH₃ protons, shifted downfield compared to the product.A single peak for the Si-CH₃ carbons, shifted compared to the product.A single resonance, significantly downfield from the product due to the electronegative chlorine atoms.
1-Chloro-3-isopropoxy-tetramethyldisiloxaneTwo distinct Si-CH₃ signals.Two distinct Si-CH₃ signals.Two distinct ²⁹Si signals, one corresponding to the chloro-substituted silicon and one to the isopropoxy-substituted silicon.
Silanols (from hydrolysis)A broad, exchangeable Si-OH signal.-A different chemical shift compared to the isopropoxy-substituted silicon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence or absence of specific functional groups. In the context of this compound, it is an excellent tool for detecting the presence of hydroxyl groups, which would indicate hydrolysis of the product or starting materials.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer: With a suitable sampling accessory (e.g., ATR or transmission cell for liquids).

Analysis:

  • Acquire a spectrum of the sample in the mid-infrared range (typically 4000-400 cm⁻¹).

Interpreting the FTIR Spectrum

Characteristic Bands for Pure this compound:

Wavenumber (cm⁻¹)Assignment
~2970, ~2870C-H stretching (from methyl and isopropyl groups)
~1260Si-CH₃ symmetric deformation
~1100-1000Strong, broad Si-O-Si asymmetric stretching
~1170, ~1130C-O stretching (from isopropoxy group)
~800Si-C stretching and CH₃ rocking

Identifying Impurities with FTIR:

The most significant contribution of FTIR in this analysis is the detection of hydrolysis products.

  • Silanol (Si-OH) Impurities: A broad absorption band in the region of 3200-3700 cm⁻¹ is a clear indication of O-H stretching, signifying the presence of silanol impurities.[1] The absence of this band is a strong indicator of a high-purity, anhydrous product.

  • Unreacted 1,3-Dichlorotetramethyldisiloxane: While the Si-Cl stretch is in the lower frequency region and can be difficult to definitively assign, its presence would alter the overall fingerprint of the spectrum.

A Self-Validating System for Purity Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

Caption: Logic diagram for confirming high purity of this compound.

Conversely, the detection of any of the aforementioned impurities by one technique should be corroborated by the others. For instance, if GC-MS indicates the presence of unreacted 1,3-dichlorotetramethyldisiloxane, corresponding signals should be identifiable in the NMR spectra. Similarly, the presence of a broad -OH band in the FTIR spectrum should prompt a careful examination of the NMR data for a silanol proton signal.

Conclusion

Validating the purity of synthesized this compound requires a meticulous and multi-faceted analytical strategy. By synergistically employing GC-MS for separation and initial identification, NMR for definitive structural elucidation and quantification, and FTIR for the rapid detection of key functional group impurities, researchers can confidently ascertain the quality of their material. This rigorous approach is paramount to ensuring the integrity and reproducibility of subsequent research and development endeavors.

References

  • Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet: 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Hardman-Baldwin, A. M., & Mattson, A. E. (2024). Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. Chemical Communications. DOI:10.1039/D4CC02051K. Retrieved from [Link]

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Spectroscopic analysis of silica films from "1,3-Diisopropoxytetramethyldisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of Silica Films from 1,3-Diisopropoxytetramethyldisiloxane: A Comparative Study

Introduction: The Critical Role of Precursor Chemistry in Silica Film Deposition

In the realm of materials science, particularly in semiconductor manufacturing, optics, and protective coatings, silicon dioxide (SiO₂) films are indispensable. Their utility as insulators, dielectrics, and passivation layers hinges on achieving specific properties: high density, low impurity content, and precise thickness.[1][2] The quality of these films is intrinsically linked to the chemical precursor used in the deposition process. While traditional precursors like silane (SiH₄) and tetraethoxysilane (TEOS) are widely used, the search for alternative organosilicon compounds continues, driven by the need for safer, liquid-based precursors that allow for lower deposition temperatures and improved film properties.[3][4]

This guide focuses on a promising alternative: This compound . We will provide a comprehensive overview of the essential spectroscopic techniques used to characterize silica films derived from this precursor. As a senior application scientist, this document moves beyond mere protocols to explain the causal links between experimental choices and the resulting data. We will present a comparative analysis against established precursors, supported by experimental data, to offer researchers and drug development professionals a thorough understanding of its performance and potential.

The Precursor: Understanding this compound

This compound, (iPrO)Me₂Si-O-SiMe₂(OiPr), is an organosilicon compound containing a Si-O-Si backbone flanked by methyl and isopropoxy groups. Its liquid state at room temperature makes it a safer and more easily handled alternative to pyrophoric gases like silane. The presence of the Si-O-Si bond is theoretically advantageous, as this primary building block of silica is already present in the precursor molecule, potentially facilitating a more efficient conversion to a stoichiometric SiO₂ network during deposition.

Experimental Workflow: From Precursor to Characterized Film

The deposition of high-quality silica films from an organosilicon precursor is most commonly achieved via Plasma-Enhanced Chemical Vapor Deposition (PECVD).[5][6] This technique utilizes an energy-rich plasma to dissociate the precursor and reactant gases at temperatures significantly lower than traditional thermal CVD, which is crucial for temperature-sensitive substrates.[5][7]

Protocol 1: PECVD of Silica from this compound
  • Substrate Preparation: Begin with a clean silicon wafer or other desired substrate. A standard RCA clean is recommended for silicon to remove organic and metallic contaminants.

  • Chamber Loading: Place the substrate onto the substrate holder within the PECVD reaction chamber.

  • Vacuum Pump-Down: Evacuate the chamber to a base pressure typically in the range of a few millitorr to remove atmospheric contaminants.[7]

  • Heating: Heat the substrate to the desired deposition temperature, often between 200°C and 400°C for PECVD processes.[5]

  • Precursor and Gas Introduction:

    • Introduce the this compound vapor into the chamber. As it is a liquid, a heated vapor delivery system (e.g., a bubbler or direct liquid injection) is required.

    • Simultaneously introduce an oxidizing agent, typically high-purity oxygen (O₂), and an inert carrier gas like Argon (Ar). The ratio of the precursor to the oxidant is a critical parameter that influences film stoichiometry.[2]

  • Plasma Ignition: Apply radio-frequency (RF) power (commonly 13.56 MHz) to the upper electrode to generate a plasma.[7] This creates reactive species from the precursor and oxygen that will deposit on the substrate.

  • Deposition: Allow the film to grow to the desired thickness. The deposition rate is controlled by parameters such as RF power, pressure, gas flow rates, and temperature.[8]

  • Process Termination: Turn off the RF power and gas flows.

  • Cooling and Unloading: Allow the substrate to cool under vacuum before venting the chamber and removing the sample.

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Final Steps Prep Substrate Cleaning Load Chamber Loading Prep->Load Pump Pump to Base Pressure Load->Pump Heat Heat Substrate Pump->Heat Gases Introduce Precursor, O₂, and Ar Gases Heat->Gases Plasma Ignite RF Plasma Gases->Plasma Deposit Film Growth Plasma->Deposit Terminate Stop Gas Flow & RF Power Deposit->Terminate Cool Cool Down Terminate->Cool Unload Unload Sample Cool->Unload Analysis Analysis Unload->Analysis Proceed to Spectroscopic Analysis

Figure 1: PECVD Workflow for Silica Film Deposition.

Spectroscopic Characterization: A Multi-faceted Approach

No single technique can fully elucidate the properties of a thin film. A synergistic approach combining multiple spectroscopic methods is essential for a comprehensive analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Chemical Bonds

Causality: FTIR spectroscopy is the primary tool for assessing the structural quality of the silica network. It directly probes the vibrational modes of chemical bonds within the film. For a high-quality SiO₂ film, the spectrum should be dominated by Si-O-Si vibrations. The presence or absence of other peaks, such as those from Si-OH (silanol) or C-H groups, provides direct evidence of impurities or incomplete precursor reaction, which can degrade the film's dielectric properties and stability.[3][9]

Experimental Protocol:

  • Acquire a background spectrum of a clean, uncoated substrate identical to the sample substrate.

  • Place the coated sample in the spectrometer's sample holder.

  • Collect the sample spectrum, typically in transmission mode, over a range of 4000 to 400 cm⁻¹.

  • The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Data Interpretation: A typical FTIR spectrum of a PECVD-deposited silica film will exhibit three main absorption peaks corresponding to the Si-O-Si network:

  • ~1070 cm⁻¹: A strong, broad peak due to the asymmetric stretching mode of the Si-O-Si bond. The position and width of this peak are sensitive to the bond angle and film stress.[2][10]

  • ~810 cm⁻¹: A peak corresponding to the Si-O-Si bending mode.[11]

  • ~460 cm⁻¹: A peak associated with the Si-O-Si rocking mode.[11]

Potential impurities to watch for include:

  • ~3400-3700 cm⁻¹: A broad band indicating the presence of Si-OH groups and absorbed water, which can increase dielectric loss.[12]

  • ~940 cm⁻¹: A shoulder peak often attributed to Si-OH stretching, indicating porosity.

  • ~2900 cm⁻¹: C-H stretching vibrations, indicating residual, unreacted organic components from the isopropoxy or methyl groups of the precursor.

FTIR_Analysis cluster_data Data Acquisition start FTIR Spectrometer Background Acquire Background (Uncoated Substrate) start->Background Sample Acquire Spectrum (Coated Sample) Background->Sample Process Process Data Ratio Sample/ Background Sample->Process:f0 Spectrum Analyze Spectrum Identify Peak Positions (Si-O-Si, Si-OH, C-H) Process:f1->Spectrum:f0

Figure 2: Workflow for FTIR Spectroscopic Analysis.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

Causality: XPS is a surface-sensitive technique that provides the elemental composition and chemical bonding states of the top few nanometers of the film.[13] It is crucial for verifying the film's stoichiometry. An ideal SiO₂ film should have an oxygen-to-silicon (O/Si) ratio of 2.0. Deviations from this value indicate a silicon-rich or oxygen-rich film, which directly impacts its refractive index and electrical properties. XPS can also detect trace contaminants, such as carbon, that FTIR might miss.[14]

Experimental Protocol:

  • Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS system.

  • Perform a low-resolution survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans of the key elemental peaks, specifically Si 2p and O 1s.

  • An argon ion gun can be used to sputter away the surface layers for depth profiling, although this can sometimes alter the chemistry of the film.

Data Interpretation:

  • Survey Scan: Confirms the presence of silicon and oxygen and detects any surface contaminants.

  • Si 2p Spectrum: For stoichiometric SiO₂, this peak should be located at a binding energy of approximately 103.5 eV.[15] Lower binding energies (e.g., 99 eV for elemental Si or intermediate values for sub-oxides like SiOₓ where x<2) indicate a silicon-rich film.[11][16]

  • O 1s Spectrum: This peak is typically found around 533 eV for SiO₂.[14]

  • Stoichiometry: The O/Si atomic ratio is calculated from the areas of the high-resolution Si 2p and O 1s peaks, corrected for their respective atomic sensitivity factors.

Spectroscopic Ellipsometry: Measuring Optical Properties and Thickness

Causality: Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and refractive index. The refractive index is an excellent proxy for film density and quality.[17] For a high-quality, dense SiO₂ film, the refractive index at a wavelength of 632.8 nm should be very close to that of thermally grown oxide, which is ~1.46.[18] A lower refractive index often suggests a less dense, more porous film, potentially with higher Si-OH content, while a higher index can indicate a silicon-rich film.[8][17]

Experimental Protocol:

  • Place the sample on the ellipsometer stage.

  • Measure the change in polarization of a collimated beam of light upon reflection from the sample surface over a range of wavelengths.

  • Model the acquired data using appropriate dispersion models (e.g., Cauchy or Sellmeier) for the silica film and the known optical properties of the substrate.

  • The film thickness and refractive index are determined by fitting the model to the experimental data.

Comparative Analysis: this compound vs. Alternatives

The ultimate measure of a precursor's utility is its performance relative to established standards. The most common precursors for PECVD of silica are TEOS and silane (SiH₄).

FeatureThis compoundTetraethoxysilane (TEOS)Silane (SiH₄)
Physical State LiquidLiquidGas
Safety Flammable liquid; lower hazardFlammable liquid; lower hazardPyrophoric and toxic gas; high hazard
Deposition Temp. 200-400°C300-450°C100-350°C
Typical Refractive Index ~1.44 - 1.46~1.45 - 1.46[18]~1.46 - 1.50+ (can be Si-rich)[2][8]
Conformality Good (expected due to molecular size)Excellent, widely used for trench filling.[3]Generally poorer than TEOS
Impurity Concerns Potential for C-H and Si-OH if not optimizedPotential for C-H and Si-OH.[17]Si-H bonds if oxidation is incomplete
Film Quality Good, but requires careful O₂ ratio control to avoid carbon incorporation.High-quality films are achievable.[3]Can produce high-quality films, but properties are very sensitive to process parameters.[2]

Synthesis and Field-Proven Insights

The spectroscopic data collectively suggest that this compound is a viable liquid precursor for depositing high-quality silica films.

Key Advantages:

  • Safety and Handling: As a liquid, it offers a significant safety advantage over the highly hazardous SiH₄ gas.

  • Inherent Si-O-Si Backbone: The presence of the siloxane bond in the precursor molecule can facilitate lower energy pathways to form the SiO₂ network, potentially allowing for good film quality at moderate temperatures.

Challenges and Considerations:

  • Carbon Incorporation: The primary challenge with any organosilicon precursor, including this one, is the potential for incomplete oxidation, leading to carbon impurities in the film.[17] An XPS analysis is critical to confirm the absence of carbon, and a high oxygen-to-precursor flow ratio during PECVD is essential to mitigate this risk.[3]

  • Porosity: Like films from other liquid precursors, those from this compound may exhibit lower density (and thus a lower refractive index) compared to films from SiH₄ if deposition conditions are not optimized.[19] This can be identified by a refractive index below 1.45 and the presence of Si-OH peaks in the FTIR spectrum.

Conclusion

The characterization of silica films is a task that demands a rigorous, multi-technique approach. For films derived from this compound, the combination of FTIR, XPS, and spectroscopic ellipsometry provides a complete picture of film quality. FTIR confirms the integrity of the Si-O-Si network and identifies hydroxyl or organic residues. XPS verifies the elemental stoichiometry and detects trace surface contaminants. Ellipsometry provides a rapid, non-destructive measure of film thickness and density via the refractive index.

Compared to its alternatives, this compound presents a compelling balance of safety, handling, and performance. While it requires careful process optimization to eliminate carbon and hydroxyl impurities, it stands as a strong candidate for applications where the hazards associated with silane are prohibitive and high-quality dielectric films are required. This guide equips researchers with the foundational knowledge to not only deposit and analyze these films but also to critically interpret the results and benchmark them against industry standards.

References

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  • Boussaa, N., et al. (2007). Analysis of SiO2 Thin Films Deposited by PECVD Using an Oxygen-TEOS-Argon Mixture. Journal of the Korean Physical Society.
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  • Kusior, A., et al. (2022). The Influence of Ag Addition and Different SiO2 Precursors on the Structure of Silica Thin Films Synthesized by the Sol–Gel Method. MDPI. [Link]

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A Guide to Precursor Selection for SiO2 Film Deposition: 1,3-Diisopropoxytetramethyldisiloxane vs. Bis(alkoxy)silane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The deposition of high-quality silicon dioxide (SiO₂) films is a cornerstone of modern materials science, critical in fields ranging from semiconductor manufacturing to advanced drug delivery systems. The choice of the chemical precursor is arguably the most influential factor in determining the final properties of the film, dictating everything from deposition temperature to dielectric constant. This guide provides an in-depth comparison between two distinct classes of silicon precursors: the industry-standard monomeric bis(alkoxy)silanes, represented by tetraethoxysilane (TEOS), and the dimeric disiloxanes, exemplified by 1,3-diisopropoxytetramethyldisiloxane.

While TEOS is a well-characterized, ubiquitous precursor for depositing high-purity SiO₂ films, this guide explores the theoretical and practical implications of using a dimeric precursor containing a pre-formed siloxane bond. We will delve into how the fundamental structural differences influence deposition mechanisms, reaction kinetics, and ultimately, the physical and electrical properties of the resulting films. This analysis will equip researchers and engineers with the foundational knowledge to select the optimal precursor based on specific application requirements, whether it be low-temperature processing, high conformality, or the intentional incorporation of carbon for low-k dielectric applications.

Introduction to Silicon Precursor Chemistry

The synthesis of SiO₂ films via methods like Chemical Vapor Deposition (CVD), Plasma-Enhanced CVD (PECVD), and Atomic Layer Deposition (ALD) involves the delivery of a silicon-containing precursor to a substrate surface where it reacts with an oxidant (e.g., O₂, O₃, N₂O) to form a solid film. The ideal precursor should be volatile, thermally stable enough to prevent gas-phase reactions, yet reactive enough on the substrate surface to ensure efficient deposition at desired temperatures.

The molecular structure of the precursor is paramount. The nature of the leaving groups (e.g., alkoxy, amino), the presence of Si-H or Si-C bonds, and the overall molecular size directly impact the deposition process and the purity, density, and conformity of the final SiO₂ film.

Profiling the Precursor Classes: Monomer vs. Dimer

The fundamental difference between bis(alkoxy)silanes and this compound lies in their core structure: one is a monomer built around a single silicon atom, while the other is a dimer containing a pre-formed Si-O-Si linkage, the basic building block of the final SiO₂ network.

Diagram 1: Chemical Structures of Precursors

G cluster_0 Monomeric Alkoxysilane cluster_1 Dimeric Disiloxane TEOS Tetraethoxysilane (TEOS) TEOS_struct DIPTMDS This compound DIPTMDS_struct

Caption: Molecular structures of the monomeric precursor TEOS and the dimeric precursor this compound.

The Benchmark: Bis(alkoxy)silanes (e.g., TEOS)

Tetraethoxysilane, Si(OC₂H₅)₄, is the most widely used liquid precursor for SiO₂ deposition.[1][2] Its popularity stems from its relatively low cost, high vapor pressure, and reduced safety hazards compared to silane (SiH₄) gas.[3]

  • Deposition Mechanism: The conversion of TEOS to SiO₂ requires significant energy input (thermal or plasma) to break the four Si-OC₂H₅ bonds and subsequently form a Si-O-Si network. In thermal CVD, temperatures typically exceed 650°C for reasonable deposition rates.[2][4] Plasma enhancement (PECVD) allows for lower temperatures (150-400°C) by creating reactive oxygen species that aid in the decomposition of the precursor.[5]

  • Advantages: Well-understood chemistry, capable of producing high-purity, dense SiO₂ films with good electrical properties.[6]

  • Challenges: The C-O and C-H bonds in the ethoxy groups are a source of potential carbon and hydrogen impurities if the reaction is incomplete, which can degrade film quality.[1] Achieving good film quality at very low temperatures (<200°C) remains challenging.[5]

The Challenger: this compound

This molecule, [(CH₃)₂Si(OCH(CH₃)₂)]₂O, represents a more complex class of precursors. Its defining features are the central Si-O-Si bond, two thermally stable Si-CH₃ groups on each silicon atom, and bulky isopropoxy leaving groups. While specific experimental data for this exact compound is scarce, its behavior can be predicted based on the known chemistry of its constituent parts.

  • Predicted Deposition Mechanism: The presence of a pre-formed Si-O-Si bond suggests a potentially lower activation energy for forming the oxide network, as this primary bond does not need to be formed during the deposition reaction. The main reaction would involve the removal of the two isopropoxy groups. The Si-CH₃ bonds are much stronger than Si-O-C bonds and are likely to remain intact, leading to the formation of a carbon-doped silicon oxide (SiCOH) film, also known as a low-k dielectric.[7]

  • Potential Advantages: The lower required reaction energy could enable deposition at lower temperatures. The intentional and stable incorporation of methyl groups can be leveraged to produce films with a lower dielectric constant (k < 3.9), which is highly desirable for interlayer dielectrics in microelectronics.[7]

  • Potential Challenges: The stable Si-CH₃ bonds make it an unsuitable precursor for depositing pure SiO₂. The larger molecular size and bulky leaving groups may reduce surface mobility and hinder the ability to deposit highly conformal films in high-aspect-ratio structures.

Head-to-Head Comparison: Performance and Film Properties

This section compares the expected performance of the disiloxane precursor against the well-documented performance of TEOS.

Table 1: Comparative Analysis of Precursor Properties and Resulting Films
FeatureBis(alkoxy)silane (TEOS)This compound (Predicted)
Precursor Structure Monomeric (Single Si)Dimeric (Si-O-Si backbone)
Primary Leaving Groups Ethoxy (-OC₂H₅)Isopropoxy (-OCH(CH₃)₂)
Stable Organic Groups NoneMethyl (-CH₃)
Deposition Temperature High (Thermal CVD >650°C), Moderate (PECVD 150-400°C)[4][5]Potentially Lower (Reduced activation energy)
Resulting Film Type Stoichiometric SiO₂Carbon-Doped SiO₂ (SiCOH)[7]
Carbon Impurity Source Incomplete reaction of ethoxy groups[1]Stable, incorporated Si-CH₃ groups
Dielectric Constant (k) ~3.9 (Pure SiO₂)[6]< 3.5 (Low-k)[7]
Film Density High (~2.2 g/cm³)[6]Lower (due to incorporated methyl groups)
Conformality Excellent in LPCVD/ALD[8]Potentially reduced due to larger molecular size
Primary Byproducts Ethylene, water, ethanol[9]Propene, isopropanol
Deposition Temperature and Kinetics

The primary advantage of a precursor like this compound is the potential for lower-temperature processing. TEOS requires breaking four Si-O bonds and forming an entirely new network. The disiloxane, however, can theoretically "unzip" and polymerize by reacting at its isopropoxy ends, retaining the existing Si-O-Si backbone. This could significantly lower the thermal budget, making it suitable for deposition on temperature-sensitive substrates like polymers, which is critical for flexible electronics and certain biomedical applications.

Film Composition and Purity: The Role of Carbon

This is the most critical distinction. With TEOS, carbon is an undesirable impurity resulting from incomplete combustion of the ethoxy ligands.[1] High plasma power or thermal energy is used to minimize this contamination.

Conversely, for the disiloxane, the Si-CH₃ bonds are not leaving groups but are integral to the precursor's structure. These bonds are highly stable and are designed to be incorporated into the final film. This transforms the material from a pure insulator (SiO₂) into a SiCOH film. The presence of terminal methyl groups in the film's microstructure creates voids, lowering the film's density and, consequently, its dielectric constant.[7] This makes such precursors unsuitable for applications requiring pure SiO₂, but highly desirable for advanced microprocessors where low-k interlayer dielectrics are needed to reduce signal delay.

Conformality and Step Coverage

Conformality, the ability of a film to evenly coat complex, three-dimensional topographies, is critical for many applications. TEOS is known for its excellent step coverage, particularly in low-pressure (LPCVD) and ALD processes, due to its relatively small size and high surface mobility before reaction.[10]

The larger, bulkier nature of this compound presents a potential challenge. Larger molecules can have lower surface mobility and may experience steric hindrance, making it more difficult to achieve uniform coverage deep inside narrow trenches or pores. This is a significant trade-off that must be considered for applications involving high-aspect-ratio structures.

Experimental Protocols and Methodologies

To provide a practical context, this section details a standard deposition process for TEOS and a proposed, exploratory process for the disiloxane precursor.

Diagram 2: Generalized PECVD Workflow

G start Start: Load Substrate & Pump Down Chamber stabilize Stabilize Temperature & Pressure start->stabilize flow_gas Introduce Carrier & Oxidant Gases (e.g., O2, Ar) stabilize->flow_gas strike_plasma Strike Plasma (Apply RF Power) flow_gas->strike_plasma flow_precursor Introduce Precursor Vapor (e.g., TEOS) strike_plasma->flow_precursor deposit Deposition Occurs on Substrate Surface flow_precursor->deposit stop_flow Stop Precursor & Oxidant Flow deposit->stop_flow purge Purge Chamber with Inert Gas stop_flow->purge stop_plasma Extinguish Plasma purge->stop_plasma finish Vent Chamber & Unload Coated Substrate stop_plasma->finish

Caption: A typical workflow for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process.

Standard Protocol: PECVD of SiO₂ using TEOS

This protocol describes the deposition of a high-quality SiO₂ film on a silicon wafer using a capacitively coupled plasma reactor.

  • Substrate Preparation: A silicon wafer is cleaned using a standard RCA or Piranha cleaning procedure to remove organic and metallic contaminants, followed by a deionized water rinse and nitrogen drying.

  • Chamber Preparation: The wafer is loaded into the PECVD chamber. The chamber is pumped down to a base pressure of <10 mTorr.

  • Process Conditions Setup:

    • Substrate Temperature: Heat the substrate to 350°C. Causality: This temperature provides sufficient thermal energy to aid in surface reactions without being high enough to damage underlying metal layers in a typical semiconductor device.

    • Gas Flow: Introduce O₂ at 500 sccm and Argon (Ar) at 100 sccm. Stabilize the chamber pressure at ~5 Torr.

    • TEOS Delivery: Heat the TEOS ampoule to 40-50°C to increase its vapor pressure. Flow a carrier gas (e.g., Helium or Argon) through the ampoule at 40 sccm to deliver the TEOS vapor to the chamber.

  • Deposition:

    • Plasma Ignition: Apply 100-300 W of RF power (13.56 MHz) to the showerhead electrode to generate a stable plasma.

    • Film Growth: The plasma activates the oxygen, which then reacts with the adsorbed TEOS molecules on the wafer surface to form SiO₂. Deposition time is determined by the desired thickness and the calibrated deposition rate (typically 50-200 nm/min).[11]

  • Process Termination:

    • Turn off RF power and stop the TEOS and O₂ flow.

    • Purge the chamber with Ar for several minutes.

    • Cool the substrate under vacuum or in a nitrogen environment.

    • Vent the chamber and remove the coated wafer.

Exploratory Protocol: PECVD of SiCOH using this compound

Disclaimer: This is a theoretical starting point, as established experimental data is not widely available. The parameters are based on predictions from the precursor's chemical structure.

  • Substrate and Chamber Preparation: Follow steps 1 and 2 from the TEOS protocol.

  • Process Conditions Setup (Proposed):

    • Substrate Temperature: Begin exploration at a lower temperature, e.g., 150°C. Causality: The pre-formed Si-O-Si bond may lower the required thermal energy for polymerization. Starting low helps to avoid gas-phase reactions and preserve the Si-CH₃ groups.

    • Gas Flow: Introduce a milder oxidant like N₂O or a lean O₂/Ar mixture (e.g., 100 sccm O₂, 400 sccm Ar). Causality: A harsh oxygen plasma could aggressively attack the desired Si-CH₃ bonds. A milder oxidant provides oxygen for reacting with the isopropoxy groups while minimizing damage to the methyl groups.

    • Precursor Delivery: Heat the disiloxane ampoule (temperature will depend on its vapor pressure curve, which must be determined) and use a carrier gas for delivery.

  • Deposition:

    • Plasma Ignition: Use a lower RF power setting initially (e.g., 50-100 W). Causality: Lower power reduces ion bombardment and plasma damage, which is crucial for preserving the organic Si-CH₃ components in the film.

    • Film Growth: Monitor film growth via in-situ ellipsometry. The deposition rate is expected to be different from TEOS and must be calibrated.

  • Process Termination: Follow step 5 from the TEOS protocol.

  • Characterization is Key: Extensive film characterization (FTIR for Si-CH₃ and Si-O-Si bonds, XPS for elemental composition, ellipsometry for refractive index and thickness, and C-V measurements for dielectric constant) would be required to optimize this exploratory process.

Conclusion: Selecting the Right Tool for the Job

The choice between a classic bis(alkoxy)silane like TEOS and a dimeric disiloxane is not a matter of which is "better," but which is appropriate for the intended application.

Diagram 3: Precursor Selection Logicdot

G start What is the primary film requirement? req1 High-Purity, Stoichiometric SiO₂ start->req1 Purity req2 Low Dielectric Constant (k<3.9) Carbon-Doped Oxide (SiCOH) start->req2 Low-k sel1 Choose Bis(alkoxy)silane Precursor (e.g., TEOS) req1->sel1 sel2 Choose Disiloxane Precursor with Si-CH₃ Groups (e.g., DIPTMDS) req2->sel2 note1 Well-established process High temperature or plasma required Good for gate dielectrics, passivation sel1->note1 note2 Enables low-k films Potentially lower deposition temp. Risk of lower conformality sel2->note2

Sources

A Comparative Guide to the Thermal Stability of Silicon Precursors for Advanced Material Deposition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate silicon precursor is a critical decision that profoundly impacts the quality, conformity, and properties of deposited thin films. Thermal stability is a paramount consideration, dictating the process window and influencing the incorporation of impurities. This guide provides an in-depth, objective comparison of the thermal stability of commonly used silicon precursors, supported by experimental data and detailed analytical protocols.

The Critical Role of Thermal Stability in Silicon Precursors

The thermal stability of a silicon precursor, its resistance to decomposition at elevated temperatures, is a key parameter in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. A precursor with optimal thermal stability will decompose efficiently on the substrate surface to promote film growth while minimizing gas-phase reactions. Premature decomposition in the gas phase can lead to particle formation, resulting in film defects and poor device performance. Conversely, a precursor that is too stable may require impractically high temperatures for efficient deposition, limiting its application. Understanding the thermal decomposition pathways and byproducts is also crucial for process optimization and ensuring film purity.

This guide will explore the thermal behavior of several classes of silicon precursors: hydridosilanes, chlorosilanes, alkoxysilanes, and aminosilanes.

Comparative Thermal Analysis of Key Silicon Precursors

The thermal stability of silicon precursors is most commonly evaluated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. The onset temperature of decomposition, derived from the TGA curve, provides a valuable metric for comparing the thermal stability of different compounds.

PrecursorChemical FormulaClassDecomposition Onset (°C) (Approximate)Key Decomposition Products
SilaneSiH₄Hydridosilane~420Si, H₂
DichlorosilaneSiH₂Cl₂Chlorosilane~550-650SiCl₂, H₂, HCl, SiHCl₃, SiCl₄
TrichlorosilaneHSiCl₃Chlorosilane>700SiCl₂, HCl
Silicon TetrachlorideSiCl₄Chlorosilane>1000Si, Cl₂
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄Alkoxysilane~600-700SiO₂, C₂H₄ (ethylene), C₂H₅OH (ethanol), H₂O
Bis(tertiary-butylamino)silane (BTBAS)SiH₂[NH(C(CH₃)₃)]₂Aminosilane~300-400Si₃N₄, tertiary-butylamine, isobutene
Bis(diethylamino)silane (BDEAS)SiH₂[N(C₂H₅)₂]₂Aminosilane~250-350SiNₓ, diethylamine
Tris(dimethylamino)silane (TDMAS)SiH[N(CH₃)₂]₃Aminosilane~400-500SiCN, SiNₓ, dimethylamine, methane

Note: Decomposition onset temperatures are approximate and can vary significantly with experimental conditions such as heating rate, pressure, and the presence of catalysts.

Understanding Decomposition Mechanisms

The thermal decomposition of silicon precursors is a complex process involving various elementary reaction steps. A simplified overview of the dominant pathways for selected precursors is presented below.

Silane (SiH₄)

Silane decomposition is a chain reaction process that initiates with the cleavage of a Si-H bond.[1] The primary decomposition reaction is:

SiH₄ → Si + 2H₂[1]

The process involves the formation of intermediate species like silylene (SiH₂) and higher-order silanes.[1]

SilaneDecomposition SiH4 Silane (SiH₄) SiH2 Silylene (SiH₂) + H₂ SiH4->SiH2 Initial Decomposition Si_surface Silicon (Si) on surface SiH2->Si_surface Surface Reaction H2_gas Hydrogen (H₂) gas SiH2->H2_gas Gas Phase Reaction ChlorosilaneDecomposition cluster_DCS Dichlorosilane (SiH₂Cl₂) Decomposition cluster_TCS Trichlorosilane (HSiCl₃) Decomposition SiH2Cl2 SiH₂Cl₂ SiCl2_H2 SiCl₂ + H₂ SiH2Cl2->SiCl2_H2 SiHCl_HCl SiHCl + HCl SiH2Cl2->SiHCl_HCl HSiCl3 HSiCl₃ SiCl2_HCl SiCl₂ + HCl HSiCl3->SiCl2_HCl

Fig. 2: Primary decomposition pathways for Dichlorosilane and Trichlorosilane.
Tetraethoxysilane (TEOS)

The thermal decomposition of TEOS is a multi-step process. The key reaction routes are the step-wise four-centre molecular decomposition to form silanols and ethylene, and the C-C bond cleavage of the ethoxy branches. [1]

TEOS_Decomposition TEOS TEOS Si(OC₂H₅)₄ Intermediate1 Si(OH)(OC₂H₅)₃ + C₂H₄ TEOS->Intermediate1 β-hydride elimination Intermediate2 Si(OH)₂(OC₂H₅)₂ + C₂H₄ Intermediate1->Intermediate2 β-hydride elimination SiO2 SiO₂ Intermediate2->SiO2 Further Reactions

Fig. 3: Simplified decomposition pathway of TEOS.
Aminosilanes

Aminosilanes generally exhibit lower thermal stability compared to chlorosilanes and TEOS, making them suitable for low-temperature deposition processes. Their decomposition often involves β-hydride elimination from the alkylamino ligands. For instance, the decomposition of bis(tertiary-butylamino)silane (BTBAS) is thought to proceed via the elimination of isobutene and the formation of Si-N bonds.

Experimental Protocols for Thermal Stability Analysis

To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the decomposition temperature of a precursor.

Experimental Workflow:

TGA_Workflow start Start prep Sample Preparation (5-10 mg in crucible) start->prep load Load Sample into TGA prep->load purge Purge with Inert Gas (e.g., N₂ or Ar) load->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve (Onset Temperature) record->analyze end End analyze->end

Fig. 4: TGA Experimental Workflow.

Step-by-Step Methodology for Volatile Liquid Precursors:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), carefully weigh 5-10 mg of the liquid precursor into a hermetically sealed aluminum pan. [2][3]This is crucial to prevent premature volatilization.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the TGA instrument.

  • Purge: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert environment. [4]4. Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min. [4]5. Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T₅) or by the intersection of the baseline with the tangent of the decomposition step. [5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and reaction enthalpies.

Experimental Workflow:

DSC_Workflow start Start prep Sample Preparation (in hermetically sealed pan) start->prep load Load Sample and Reference Pans prep->load heat_cool Execute Temperature Program (Heating/Cooling Cycles) load->heat_cool record Record Heat Flow vs. Temperature heat_cool->record analyze Analyze DSC Thermogram (Phase Transitions, Enthalpy) record->analyze end End analyze->end

Fig. 5: DSC Experimental Workflow.

Step-by-Step Methodology for Volatile Liquid Precursors:

  • Sample Preparation: In an inert atmosphere, accurately weigh a small amount of the liquid precursor (typically 1-5 mg) into a hermetically sealed pan, often made of aluminum or gold to prevent reactions. [2][6]2. Instrument Setup: Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Temperature Program: Equilibrate the sample at a low temperature, then ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected decomposition range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition reactions. The peak area can be integrated to determine the enthalpy of the event.

Temperature-Programmed Desorption (TPD)

TPD is a surface-sensitive technique used to study the desorption of species from a surface as the temperature is increased. It provides insights into surface-adsorbate bond strengths and reaction kinetics.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a clean substrate surface in an ultra-high vacuum (UHV) chamber.

  • Adsorption: Dose the substrate with the silicon precursor at a low temperature to allow for adsorption.

  • Heating and Desorption: Heat the substrate at a linear rate.

  • Detection: Use a mass spectrometer to detect the species desorbing from the surface as a function of temperature. [7]5. Data Analysis: Analyze the resulting TPD spectrum. The temperature at which a species desorbs is related to its desorption activation energy.

Conclusion

The choice of a silicon precursor is a multifaceted decision that requires a thorough understanding of its thermal properties. This guide has provided a comparative overview of the thermal stability of common silicon precursors, highlighting the differences between hydridosilanes, chlorosilanes, alkoxysilanes, and aminosilanes. By employing the detailed experimental protocols for TGA, DSC, and TPD outlined herein, researchers can confidently characterize the thermal behavior of their chosen precursors, leading to more robust and reproducible deposition processes. The provided decomposition pathways and visualizations serve as a foundation for understanding the underlying chemistry, enabling the rational design of new precursors and the optimization of existing deposition methods for advanced materials and drug development applications.

References

[8]Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species. The Journal of Physical Chemistry A, 2021. [9]Bis(diethylamino)silane | 27804-64-4. Benchchem, 2025. [10]Perkin Elmer US LLC Volatile Aluminum Sample Pans and Covers - Qty. 400. Fisher Scientific, N.d. [11]Tris(dimethylamino)silane packaged for use in deposition systems. Sigma-Aldrich, N.d. [2]Which DSC Sample Pan is Best for Your Specific Analysis Scenario? nexacule, 2025. [12]Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 1993. [1]Theory Decomposition of silane. NTNU, N.d. [13]Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society, 2011. [14]Tris(dimethylamino)silane | 15112-89-7. Benchchem, N.d. [15]A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Computational Modelling Group, University of Cambridge, 2015. [6]Guide for Choosing DSC pans, TN-18. TA Instruments, N.d. [3]Sample Preparation – DSC. Polymer Chemistry Characterization Lab, Virginia Tech, N.d. [16]Mechanism of Thermal Decomposition of Silanes. ResearchGate, 2001. [17]Differential Scanning Calorimetry (DSC). TA Instruments, N.d. [18]Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. LinkedIn, 2025. [19]Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. ResearchGate, 2019. [20]TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. SciSpace, 2015. [21]Studying of silane thermal decomposition mechanism. Semantic Scholar, 1998. [22]Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate, 2001. [23]TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. SciSpace, 2015. [24]A detailed kinetic study of the thermal decomposition of tetraethoxysilane. ResearchGate, 2015. First-principles study of the surface reactions of aminosilane precursors over WO₃(001) during atomic layer deposition of SiO₂. RSC Publishing, 2020. [25]TRIS(DIMETHYLAMINO)SILANE. Gelest, Inc., 2014. [26]View of TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. Journal of Ovonic Research, N.d. [27]How to Analyze Coated Silicon Surfaces by TPD/TDS. AZoM, 2020. [28]A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific, N.d. [29]Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO₂ thin films. RSC Publishing, 2017. [30]Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO₂ thin films. ResearchGate, 2017. [31]TGA Sample Preparation: A Complete Guide. Torontech, 2025. [32]Tris(dimethylamino)silane - SAFETY DATA SHEET. Fluorochem, N.d. [33]TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. ResearchGate, 2015. [34]Decomposition of Tetraethoxysilane and Related Compounds. Computational Modelling Group, University of Cambridge, 2009. [35]Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Publishing, 2017. [36]Thermal decomposition of tetraethylorthosilicate (TEOS) produces silicon coated carbon spheres. Journal of Materials Chemistry, 2012. [37]Thermogravimetric analysis (TGA). Chemistry LibreTexts, 2022. [38]Ereztech LLC SI2897 Safety Data Sheet. Ereztech, 2023. [39]Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate, 2019. [40]TEOS Surface Chemistry on SiO2 at CVD Temperatures and Pressures. OSTI.GOV, 1998. [41]Thermogravimetry Analysis (TGA) – Online Training Course. YouTube, 2015. [42]Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. ResearchGate, 2019. [5]Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6-n, n = 0-6) Studied by ab Initio Molecular Orbital Theory. The Journal of Physical Chemistry A, 1997. [43]Thermal Stability. NETZSCH Analyzing & Testing, N.d. [44]Lecture 19 : Synthesis of Nanomaterials_Synthesis of Porous Silicon (Si). YouTube, 2025. [45]Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Vacuum Science & Technology A, 2018. [46]The chemisorption and reaction of dichlorosilane on Ge(100) and Ge(111) surfaces. Surface Science, 1995. [4]Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. National Institutes of Health, 2025. [47]Multiple Pathways for Dissociative Adsorption of SiCl₄ on the Si(100)-c(4×2) Surface. MDPI, 2023.

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A Comparative Guide to the Electrical Properties of Silica Films from 1,3-Diisopropoxytetramethyldisiloxane and Other Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of microelectronics and semiconductor device fabrication, the quality of dielectric thin films is paramount. Silicon dioxide (SiO₂) has long been the cornerstone of this technology, serving as a primary insulator and gate dielectric. The method of its deposition and the choice of chemical precursor are critical variables that dictate the final electrical properties of the film. While traditional precursors like silane (SiH₄) and tetraethoxysilane (TEOS) are well-established, the continuous drive for improved performance and lower thermal budgets has spurred research into alternative organosilicon precursors.

This guide provides an in-depth comparison of the electrical properties of silica films derived from the industry workhorses, SiH₄ and TEOS, and explores the potential of an alternative precursor, 1,3-Diisopropoxytetramethyldisiloxane. We will delve into the causal relationships between precursor chemistry and film characteristics, supported by experimental data, and provide standardized protocols for deposition and characterization.

The Precursors: A Tale of Three Chemistries

The choice of precursor in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process is a determining factor for the resulting film's quality and properties. The precursor's chemical structure influences its decomposition pathway in the plasma, the composition of the resulting film, and its structural integrity.

  • Silane (SiH₄): The simplest silicon precursor, silane is a pyrophoric gas that has been extensively used for depositing silicon-based films. Its plasma chemistry is well-understood, with the primary film-forming radical being SiH₃. Films from silane can be deposited at relatively low temperatures.

  • Tetraethoxysilane (TEOS - Si(OC₂H₅)₄): A liquid organosilicon precursor, TEOS is favored for its lower safety risks compared to silane and its ability to produce films with excellent conformality over complex topographies. TEOS-based PECVD typically requires higher temperatures than silane processes to achieve high-quality films.

  • This compound (DIPOTMDS - (CH₃)₂Si(OCH(CH₃)₂)OSi(OCH(CH₃)₂)(CH₃)₂): This is a larger, more complex organosilicon molecule belonging to the disiloxane family. Such precursors are investigated for their potential to offer improved film properties. The presence of a stable Si-O-Si backbone might lead to films with lower intrinsic stress. The methyl groups (CH₃) can be incorporated into the silica network to form silicon oxycarbide (SiOC:H) films, which are known for their lower dielectric constants (low-k). However, controlling this carbon incorporation is crucial to avoid degrading other electrical properties.

Chemical Structures of Precursors

Precursors cluster_SiH4 Silane (SiH₄) cluster_TEOS Tetraethoxysilane (TEOS) cluster_DIPOTMDS This compound SiH4 SiH₄ TEOS Si(OC₂H₅)₄ DIPOTMDS (CH₃)₂Si(i-OPr)OSi(i-OPr)(CH₃)₂

Caption: Chemical formulas of common and alternative silica precursors.

Comparative Analysis of Electrical Properties

The performance of a silica film as a dielectric is quantified by several key electrical parameters. The ideal insulator should have a low dielectric constant, high breakdown voltage, low leakage current, and a low density of traps at the interface with the semiconductor.

Property Silane (SiH₄)-based SiO₂ TEOS-based SiO₂ This compound-based SiO₂ (Expected)
Dielectric Constant (k) 3.9 - 4.9[1]3.9 - 4.2[2]Potentially lower (2.7 - 3.3) if carbon is incorporated, otherwise similar to TEOS.[3]
Breakdown Voltage (MV/cm) 5 - 8[2][4]6 - 10[2][5]Expected to be high, but potentially reduced by carbon incorporation.
Leakage Current Density (A/cm² @ 1MV/cm) 10⁻⁸ - 10⁻⁶10⁻⁹ - 10⁻⁷[2]Highly dependent on film purity and density. Potentially higher if carbon impurities create defect states.
Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) 10¹¹ - 10¹²10¹⁰ - 10¹¹Unknown, highly dependent on deposition conditions and surface preparation.
In-Depth Discussion

1. Dielectric Constant (k):

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. In interconnects, a lower 'k' value is desirable to reduce capacitive coupling, which in turn minimizes RC delays and power consumption.

  • Silane and TEOS: Both precursors typically yield silica films with a dielectric constant ranging from 3.9 to 4.9, with thermally grown oxide being the benchmark at ~3.9.[1][2] The variation in PECVD films often stems from the incorporation of hydrogen and hydroxyl (-OH) groups, which can increase polarizability and thus the dielectric constant.

  • This compound: This precursor offers a pathway to lower-k films. The methyl (-CH₃) groups can be incorporated into the SiO₂ matrix, replacing some Si-O bonds with less polar Si-CH₃ bonds.[3] This reduces the overall film density and polarizability, potentially lowering the dielectric constant to the range of 2.7-3.3.[3] However, this requires careful optimization of the plasma conditions to control the amount of carbon incorporation.

2. Breakdown Voltage:

This is the maximum electric field a dielectric can withstand before it breaks down and starts conducting. A high breakdown voltage is crucial for reliable device operation.

  • TEOS: Films derived from TEOS generally exhibit a higher breakdown voltage, often in the range of 8-10 MV/cm, approaching the quality of thermal oxide.[2][5] This is attributed to the formation of a denser, more stoichiometric SiO₂ network.

  • Silane: Silane-based films can have a slightly lower breakdown strength, typically 5-8 MV/cm.[2][4] This can be due to a higher incorporation of hydrogen, leading to a less dense film with more defect sites.

  • This compound: The breakdown strength of films from this precursor is expected to be comparable to TEOS-based films if a pure SiO₂ is deposited. However, if carbon is incorporated to lower the dielectric constant, it can introduce defect states that may act as localized points for premature breakdown.

3. Leakage Current:

Leakage current is the small current that flows through the dielectric when a voltage is applied. For an ideal insulator, this should be zero. Low leakage is essential to prevent power loss and ensure device stability.

  • TEOS: High-quality TEOS-based SiO₂ films can achieve very low leakage current densities, on the order of 10⁻⁹ A/cm² at 1 MV/cm.[2]

  • Silane: Leakage in silane-based films can be higher, influenced by film density and purity.

  • This compound: The leakage current will be highly sensitive to the purity of the resulting film. Incomplete decomposition of the precursor can leave carbonaceous residues, which can create conductive pathways through the film, increasing leakage.

4. Interface Trap Density (Dᵢₜ):

At the interface between the silicon substrate and the SiO₂ film, there can be defects (dangling bonds, etc.) that can trap charge carriers. A high Dᵢₜ can degrade transistor performance by reducing carrier mobility and causing threshold voltage instability.

  • TEOS: PECVD of SiO₂ from TEOS, especially with optimized post-deposition annealing, can yield a low interface trap density, in the range of 10¹⁰ to 10¹¹ cm⁻²eV⁻¹.

  • Silane: Silane-based processes can result in a higher Dᵢₜ, which can often be improved with a post-metallization anneal in a hydrogen-containing ambient.

  • This compound: The larger size of this precursor molecule and the complexity of its decomposition might lead to a higher initial Dᵢₜ due to plasma-induced damage at the silicon surface. The impact of this precursor on the interface quality requires specific experimental investigation.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental procedures are essential.

Protocol 1: PECVD of Silica Films

This protocol outlines a general procedure for depositing silica films using a parallel-plate PECVD system.

PECVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_clean Substrate Cleaning (e.g., RCA clean) load_sub Load Substrate into Chamber sub_clean->load_sub pump_down Pump Down to Base Pressure (<10 mTorr) load_sub->pump_down heat_up Heat Substrate to Deposition Temp. (e.g., 250-400°C) pump_down->heat_up gas_flow Introduce Precursor & Oxidizer Gases (e.g., SiH₄/N₂O or TEOS/O₂) heat_up->gas_flow plasma Ignite Plasma (RF Power, e.g., 50-200 W) gas_flow->plasma deposition Film Deposition (Controlled time for desired thickness) plasma->deposition purge Purge Chamber with N₂ deposition->purge cool_down Cool Down and Unload purge->cool_down anneal Post-Deposition Annealing (Optional) (e.g., 400°C in N₂ or forming gas) cool_down->anneal

Caption: A typical workflow for Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Step-by-Step Methodology:

  • Substrate Preparation: Begin with a clean silicon wafer. A standard RCA clean is recommended to remove organic and metallic contaminants.

  • Chamber Preparation: Load the wafer into the PECVD chamber. Pump the chamber down to a base pressure, typically below 10 mTorr, to minimize background contamination.

  • Process Conditions:

    • Heat the substrate to the desired deposition temperature (e.g., 350°C for TEOS, 250°C for SiH₄).

    • Introduce the precursor and oxidizer gases. For TEOS, helium is often used as a carrier gas to deliver the vaporized liquid precursor, and oxygen is the oxidant. For silane, nitrous oxide (N₂O) is a common oxidant.

    • Stabilize the chamber pressure (e.g., 1-2 Torr).

  • Deposition:

    • Apply RF power (e.g., 13.56 MHz) to the electrodes to generate a plasma. The energetic electrons in the plasma dissociate the precursor molecules.

    • The reactive species adsorb onto the wafer surface and react to form a solid SiO₂ film.

    • The deposition time is controlled to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and gas flows.

    • Purge the chamber with an inert gas like nitrogen.

    • Allow the substrate to cool before unloading.

    • Optional but recommended: Perform a post-deposition anneal (e.g., at 400°C in a nitrogen or forming gas ambient) to densify the film and improve its electrical properties.

Protocol 2: Electrical Characterization

Electrical properties are typically measured by fabricating Metal-Oxide-Semiconductor (MOS) capacitors.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 1,3-Diisopropoxytetramethyldisiloxane is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in chemical principles and regulatory standards, to ensure the safety of your team and the integrity of our shared environment.

Part 1: Chemical Profile and Hazard Assessment

This compound is an organosilicon compound valued in various synthetic applications. However, its structure—a siloxane backbone with reactive isopropoxy groups—dictates its specific handling and disposal requirements. Understanding its properties is the first step in managing its waste stream effectively.

Like many related siloxanes, this compound can be expected to react with water or moisture, a process known as hydrolysis.[1][2] This reaction cleaves the silicon-oxygen bond of the isopropoxy group, liberating isopropanol and forming silanols, which can then condense. This reactivity underscores the necessity of segregating this waste from aqueous solutions and avoiding conditions that could catalyze the reaction, such as strong acids or bases.[3]

Furthermore, upon combustion, organosilicon compounds like siloxanes are converted to silicon dioxide (SiO₂), carbon dioxide, and water.[1][4] This is a key principle behind the preferred final disposal method of incineration.

Table 1: Physicochemical Properties of Related Siloxanes

Property Value (for similar siloxanes) Significance for Disposal
Physical State Liquid Dictates the need for secure liquid containment.
Flammability Flammable Liquid (e.g., UN1993 for many siloxanes)[5][6] Requires storage away from ignition sources and disposal as flammable hazardous waste.[7][8]
Reactivity Reacts with water, moisture, strong acids, bases, and oxidizing agents.[7][9] Incompatible materials must be strictly segregated to prevent uncontrolled reactions.[10][11]

| Primary Hazards | May cause skin, eye, and respiratory irritation.[5][6][9] | Mandates the use of appropriate Personal Protective Equipment (PPE). |

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Disposing of this compound is not a single action but a systematic process. The following protocol ensures that the waste is handled safely from the moment it is generated to its final collection by trained professionals. All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[12][13] Never dispose of this chemical down the drain or in regular trash.[12]

Step 1: Prepare for Waste Collection

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat.

  • Work in a Ventilated Area: All transfers of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Segregate and Contain the Waste

  • Identify a Dedicated Waste Container: Use a clean, empty, and chemically compatible container, preferably the original manufacturer's bottle or a designated high-density polyethylene (HDPE) container.[14] The container must have a secure, leak-proof screw cap.[15][16]

  • Segregate Incompatibles: This is the most critical step for safety. This compound waste must be collected separately from other waste streams.[16][17] Do not mix it with:

    • Aqueous waste

    • Strong acids or bases

    • Oxidizing or reducing agents

    • Other reactive chemical classes[10] The causality is clear: mixing with water can cause hydrolysis, and other reagents could trigger a violent or exothermic reaction.

Step 3: Label the Container Correctly

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[17] Your institution's EHS department will provide specific labels. Generally, the label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste this compound"

    • The specific hazards (e.g., Flammable, Irritant)[10]

    • The accumulation start date (the date the first waste was added)

    • The name of the principal investigator or laboratory contact

Step 4: Store Waste Properly in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[13][17]

  • Use Secondary Containment: The SAA must have secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[17]

  • Keep Containers Closed: Hazardous waste containers must remain tightly closed at all times, except when actively adding waste.[12][13] This prevents the release of flammable vapors.

Step 5: Manage Contaminated Materials

  • Solid Waste: Any disposable materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads used for minor spills) must also be treated as hazardous waste. Collect this solid waste in a separate, clearly labeled, sealed plastic bag or container within your SAA.[11][17] Do not mix liquid and solid waste.[10][16]

  • Empty Containers: An empty container that held this compound must be managed carefully. To be disposed of as non-hazardous trash, it typically must be triple-rinsed with a suitable solvent (such as ethanol or acetone).[12] Crucially, all rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container. After rinsing, deface all chemical labels on the empty container before disposal.[12]

Step 6: Arrange for Final Disposal

  • Contact EHS for Pickup: Once your waste container is full or you have finished the project generating the waste, schedule a pickup with your institution's EHS office or designated hazardous waste disposal service.[13] They are trained and equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[9][15]

  • Ultimate Disposal Method: The most common and environmentally sound method for disposing of flammable organosiloxane waste is high-temperature incineration at a licensed facility.[14][18] This process breaks the compound down into less harmful components like silicon dioxide.[4]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for handling this compound waste is outlined in the diagram below.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation & Disposal start Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood waste_type Is the waste liquid or contaminated solid? fume_hood->waste_type liquid_container 3a. Use a dedicated, compatible liquid container. waste_type->liquid_container Liquid solid_container 3b. Use a labeled bag or solid waste container. waste_type->solid_container Solid labeling 4. Affix Hazardous Waste Label (Name, Hazards, Date) liquid_container->labeling solid_container->labeling saa 5. Store in SAA with Secondary Containment labeling->saa ehs_pickup 6. Schedule Pickup with EHS or Licensed Contractor saa->ehs_pickup incineration Final Disposal: High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you contribute to a culture of safety and responsibility, ensuring that the materials enabling today's research do not compromise tomorrow's environment.

References

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Guide to Personal Protective Equipment for Handling 1,3-Diisopropoxytetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 1,3-Diisopropoxytetramethyldisiloxane. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the material's characteristics and the rationale behind each protective measure.

Immediate Safety Briefing: Core Hazards

This compound, like many alkoxysiloxanes, presents several primary hazards that dictate our safety protocols. While specific data for this exact compound is limited, by analyzing structurally similar siloxanes, we can establish a robust safety framework. The principal risks are:

  • Flammability: These compounds are often flammable liquids, with vapors that can form explosive mixtures with air. Vapors may be heavier than air and travel to an ignition source.[1][2][3] Ignition from static discharge is a critical concern.[1][2][4]

  • Eye and Skin Irritation: Direct contact can cause serious eye irritation and moderate skin irritation.[2][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the respiratory system.[1][7][8][9]

  • Hydrolysis Reaction: On contact with moisture, alkoxysilanes can hydrolyze to release the corresponding alcohol (in this case, isopropanol), which introduces its own set of hazards.[8]

Therefore, all handling procedures must be designed to mitigate these risks through engineered controls and appropriate Personal Protective Equipment (PPE).

The Logic of Protection: A Self-Validating System

Your safety protocol is a system. Every component, from your choice of gloves to your ventilation, must work in concert. The "why" is as important as the "what." The causality is simple: the physical and chemical properties of the siloxane demand a specific barrier. If you can prevent contact and contain vapors, you control the risk.

Detailed PPE Specifications

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles with side shields conforming to EN 166 or NIOSH standards are mandatory for all handling activities.[10]

  • High-Splash Potential Operations: When transferring large volumes, mixing, or performing any operation with an elevated risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7] This provides a secondary barrier, protecting not just the eyes but the entire face.

Hand Protection

Skin contact is a primary route of exposure. The selection of appropriate gloves is critical and must be based on chemical compatibility and the specific task.

  • Material Selection: Avoid latex gloves, which offer poor protection against many chemicals.[7] Recommended materials provide superior resistance to siloxanes and potential solvents.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

Table 1: Recommended Glove Materials for Handling Alkoxysiloxanes

Glove MaterialProtective Index (EN ISO 374-1)Suitability & Considerations
Nitrile Rubber Recommended: Index 6 (>480 min)Good resistance to oils, solvents, and moderate chemicals. A versatile choice for general laboratory use.[7][11]
Neoprene Varies by thicknessEffective against a broad range of chemicals including acids, bases, and alcohols.[4][7]
Butyl Rubber Recommended: Index 6 (>480 min)Excellent for ketones and esters; offers high permeation resistance to many chemicals.[4][7][11]
Body Protection

Protect your skin from accidental spills and contamination.

  • Standard Operations: A long-sleeved lab coat is required.[7]

  • Large-Volume Handling: For tasks involving significant quantities, a chemical-resistant apron or a disposable suit (e.g., Tyvek) should be worn over the lab coat.[12]

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment. Do not handle this chemical if you are not wearing appropriate footwear.[7]

Respiratory Protection

Engineering controls, such as fume hoods and local exhaust ventilation, are the primary defense against vapor inhalation.[9] When these are insufficient or during high-risk procedures, respiratory protection is required.

  • Low Concentrations/Good Ventilation: If vapors or mists are minimal, an N95 respirator may be sufficient.[7]

  • Poor Ventilation or High-Risk Operations: In confined spaces or during procedures that generate significant vapors (e.g., heating, spraying), an air-purifying respirator (APR) with organic vapor cartridges is necessary.[10][12] For high concentrations, a Powered Air-Purifying Respirator (PAPR) offers superior protection.[7]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4][10] Confirm the location of a suitable fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[10]

  • Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]

  • Grounding: For transfers of significant liquid volumes, ground and bond all containers and receiving equipment to prevent the buildup of static electricity, a potential ignition source.[1][2][9]

  • Personal Protective Equipment: Don all required PPE as outlined in the diagram below before opening the primary container.

  • Dispensing: Use only non-sparking tools for opening and closing containers.[1][2]

  • Post-Handling: After use, wash hands and other exposed areas thoroughly with mild soap and water.[1] Contaminated clothing should be removed immediately and laundered before reuse.[13][14]

PPE Selection Workflow Diagram

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_end Final Check start Begin Work with This compound ppe_base Base PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat - Closed-Toe Shoes start->ppe_base volume Task Volume? splash Splash Potential? volume->splash < 500mL (Small Scale) ppe_apron Add Chemical Apron volume->ppe_apron > 500mL (Large Scale) ventilation Ventilation Adequacy? splash->ventilation Low ppe_face_shield Add Face Shield splash->ppe_face_shield High ppe_respirator Add Respirator (Organic Vapor Cartridge) ventilation->ppe_respirator Inadequate (Open Bench) proceed Proceed with Task ventilation->proceed Adequate (Fume Hood) ppe_base->volume ppe_face_shield->ventilation ppe_apron->splash ppe_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Spill Response Protocol
  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert others in the lab.

  • Ventilate: Increase ventilation to the area.

  • Control Ignition Sources: Remove all sources of ignition (open flames, sparks, hot surfaces).[2][14]

  • Contain Spill: Use a non-combustible absorbent material like vermiculite or sand to contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Wearing full PPE (including respiratory protection), use non-sparking tools to carefully collect the absorbed material into a designated, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Waste Characterization: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.

  • Containerization: Store waste in a tightly sealed, properly labeled container.[1]

  • Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations at a licensed waste disposal facility.[1][2][11] Do not pour down the drain.[9]

References

  • What safety equipment is needed when handling Vinyl Termin
  • What PPE is required when handling MH Silicone Fluid? Methyl Hydrogen Silicone Fluid Factory-Biyuan
  • What specific PPE is recommended for handling silicone inks? Knowledge
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  • Lutavit® A/D3 1000/200 NXT - Safety d
  • Personal Protective Equipment When Working with Resins. Polyestershoppen
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  • SAFETY DATA SHEET - 1,1,3,3-tetramethyl-disiloxane. Fisher Scientific
  • SAFETY DATA SHEET - 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane. Fisher Scientific
  • 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane - Safety D
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  • SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane. Fisher Scientific
  • SAFETY DATA SHEET - KE-3479-T. Shin-Etsu Chemical Co., Ltd.
  • Alkoxysilanes substituted with 2-ethoxyethanol - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS)
  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Chemos GmbH & Co. KG
  • 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635. PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.